Methyl 4-ethoxy-3-oxobutanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-ethoxy-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-11-5-6(8)4-7(9)10-2/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEADHKTXGGOEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70710447 | |
| Record name | Methyl 4-ethoxy-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70710447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
415678-65-8 | |
| Record name | Methyl 4-ethoxy-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70710447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Reactivity of Methyl 4-ethoxy-3-oxobutanoate
Abstract
Methyl 4-ethoxy-3-oxobutanoate is a multifunctional chemical entity possessing ether, ketone, and methyl ester functionalities. As a derivative of the β-keto ester family, it serves as a highly versatile and valuable intermediate in modern organic synthesis. The strategic placement of its functional groups, particularly the acidic α-protons situated between two carbonyl groups, endows it with a rich and predictable reactivity profile. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic signature, and core reactivity, with a focus on its application in carbon-carbon bond formation and the synthesis of complex molecular scaffolds relevant to drug discovery and materials science.
Core Chemical and Physical Properties
This compound is a colorless to light yellow liquid under standard conditions.[1] Its identity and fundamental properties are crucial for its application in synthetic protocols, dictating solvent choice, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 415678-65-8 | [1][2][3][4] |
| Molecular Formula | C₇H₁₂O₄ | [1][3] |
| Molecular Weight | 160.17 g/mol | [1][4] |
| Appearance | Colorless to Light Yellow Liquid | [1] |
| Purity | Typically ≥95% | [1][2] |
| InChI Key | SGEADHKTXGGOEZ-UHFFFAOYSA-N | [2] |
Spectroscopic Profile
While a dedicated public spectrum for this exact molecule is sparse, its structure allows for a reliable prediction of its spectroscopic characteristics based on well-understood principles and data from closely related analogs like ethyl acetoacetate and various methoxy/ethoxy butanoates.[5]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be fully consistent with its structure.[1] Key resonances would include:
-
A triplet (~1.2 ppm) and a quartet (~3.5 ppm) characteristic of the ethoxy group (–O–CH₂–CH₃).
-
A sharp singlet (~3.7 ppm) corresponding to the methyl ester protons (–COOCH₃).
-
A singlet (~4.1 ppm) for the methylene protons adjacent to the ether linkage (–O–CH₂–C=O).
-
A singlet (~3.5 ppm) for the active methylene protons positioned between the two carbonyls (–C(=O)–CH₂–C(=O)–). This signal may show broadening or the appearance of a smaller, downfield vinyl proton signal due to keto-enol tautomerism.
-
-
¹³C NMR Spectroscopy : The carbon spectrum would display seven unique signals, with two distinct carbonyl resonances in the downfield region (~167 ppm for the ester and ~200 ppm for the ketone). The remaining five signals would correspond to the unique methyl and methylene carbons of the ethoxy and main butanoate chains.
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by two strong C=O stretching absorptions. The ester carbonyl typically appears around 1740-1750 cm⁻¹, while the ketone carbonyl appears at a slightly lower wavenumber, around 1715-1725 cm⁻¹. Prominent C–O stretching bands for the ether and ester linkages would also be visible in the 1000-1300 cm⁻¹ region.
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 160. Key fragmentation pathways would involve the loss of the methoxy radical (•OCH₃, M-31) and the ethoxy radical (•OCH₂CH₃, M-45), which are characteristic of methyl and ethyl esters, respectively.
The Heart of Reactivity: The Acidic α-Proton and Enolate Formation
The synthetic versatility of this compound stems from the acidity of the protons on the carbon (C2) situated between the ester and ketone carbonyl groups. These electron-withdrawing groups stabilize the resulting conjugate base—a resonance-stabilized enolate—making it a soft and effective nucleophile for a variety of transformations.[6] This enolate is the central intermediate in many of the compound's most important reactions.
Caption: Keto-enol tautomerism and enolate formation.
Key Synthetic Transformations and Protocols
The dual electrophilic and nucleophilic nature of β-keto esters makes them foundational building blocks in synthesis.[7] this compound is no exception and can participate in a wide range of classical and modern synthetic methodologies.
A. Alkylation and Acylation
The generation of the enolate with a suitable base (e.g., sodium methoxide, LDA) allows for facile C-alkylation via an Sₙ2 reaction with alkyl halides.[6] This reaction is a cornerstone of C-C bond formation, enabling the introduction of diverse alkyl substituents at the α-position. Subsequent hydrolysis and decarboxylation of the alkylated product provides a direct route to more complex ketones.[6]
Caption: General workflow for α-alkylation.
Representative Protocol: α-Benzylation
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous methanol (50 mL).
-
Base Addition: Carefully add sodium metal (1.0 eq) in small portions to the methanol to generate sodium methoxide in situ. Allow the reaction to stir until all sodium has dissolved.
-
Substrate Addition: Cool the solution to 0 °C and add this compound (1.0 eq) dropwise over 15 minutes. Stir the resulting solution for 30 minutes at 0 °C to ensure complete enolate formation.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product into ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the α-benzylated product.
B. Knoevenagel Condensation
The Knoevenagel condensation is a powerful reaction for forming α,β-unsaturated systems.[8] It involves the reaction of a compound with an active methylene group, such as this compound, with an aldehyde or ketone.[9] The reaction is typically catalyzed by a weak base, such as piperidine or morpholine, and proceeds via nucleophilic addition followed by dehydration.[8]
Representative Protocol: Condensation with Benzaldehyde
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine this compound (1.0 eq), benzaldehyde (1.0 eq), and toluene (100 mL).
-
Catalyst Addition: Add piperidine (0.1 eq) and a catalytic amount of acetic acid.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses. Monitor the reaction by TLC until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography or recrystallization.
C. Michael (1,4-Conjugate) Addition
As a classic Michael donor, the enolate of this compound can add to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate fashion.[10][11] This 1,4-addition is a thermodynamically controlled process that results in the formation of a 1,5-dicarbonyl compound, a valuable motif in organic synthesis.[11][12]
Caption: Schematic of the Michael Addition reaction.
Representative Protocol: Addition to Methyl Vinyl Ketone
-
Setup: Prepare a solution of sodium ethoxide in anhydrous ethanol by dissolving sodium (1.0 eq) in ethanol under an inert atmosphere.
-
Enolate Formation: Cool the ethoxide solution to 0 °C and add this compound (1.0 eq) dropwise. Stir for 30 minutes.
-
Addition: Add methyl vinyl ketone (1.05 eq) slowly, keeping the temperature below 10 °C.
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Workup: Neutralize the reaction with glacial acetic acid. Remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine.
-
Purification: Dry the organic phase (Na₂SO₄), filter, and concentrate. Purify the resulting 1,5-dicarbonyl adduct by vacuum distillation or column chromatography.
D. Synthesis of Heterocyclic Scaffolds: The Japp-Klingemann Reaction
The active methylene group of β-keto esters is a key participant in reactions that form heterocyclic rings. The Japp-Klingemann reaction utilizes an aryl diazonium salt to convert β-keto esters into hydrazones.[13] These hydrazone intermediates are exceptionally valuable, as they can be cyclized under acidic conditions (Fischer indole synthesis) to produce substituted indoles, a privileged scaffold in medicinal chemistry.[13]
Safety and Handling
This compound should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Based on data for analogous compounds, it is stable under normal storage conditions but is incompatible with strong oxidizing agents, strong acids, and strong bases.[14][15] In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.[14]
Conclusion
This compound is a potent and versatile synthetic intermediate. Its reactivity is governed by the interplay of its ether, ketone, and ester functional groups, with the acidic α-methylene protons being the focal point for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. From fundamental alkylations to complex condensation and conjugate addition reactions, this compound provides chemists and drug development professionals with a reliable building block for the construction of complex molecular architectures. A thorough understanding of its properties and reactivity is key to unlocking its full potential in the laboratory.
References
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Tsuji, J. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC. Retrieved from [Link]
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Marr, P. C., & Marr, A. C. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(38), 23513–23531. [Link]
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(n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Retrieved from [Link]
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(n.d.). Japp–Klingemann reaction. Wikipedia. Retrieved from [Link]
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Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402–2404. [Link]
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(n.d.). Ethyl 4-ethoxy-3-oxobutyrate | C8H14O4. PubChem. Retrieved from [Link]
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van der Westhuyzen, J. H., Fourie, D., & Ferreira, D. (1993). ETHYL 4-(DIETHOXYPHOSPHINYL)-3-OXOBUTANOATE: SELECTIVE SYNTHESIS OF β-KETO PHOSPHONATES. South African Journal of Chemistry, 46(1-2). Retrieved from [Link]
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(n.d.). Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal. The Royal Society of Chemistry. Retrieved from [Link]
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Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]
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(2019, January 10). examples of Michael additions [Video]. YouTube. Retrieved from [Link]
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(n.d.). MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. ADICHEMISTRY. Retrieved from [Link]
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(2020, August 29). Michael reaction. L.S.College, Muzaffarpur. Retrieved from [Link]
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(n.d.). Reaction yields for the Knoevenagel condensation between ethyl 4-chloroacetoacetate (1) and benzaldehyde (2a) in ionic liquids. ResearchGate. Retrieved from [Link]
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(2018, May 16). Ethyl 4-ethoxy-3-oxobutyrate. SIELC Technologies. Retrieved from [Link]
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(n.d.). Product information, Ethyl 4-ethoxy-3-oxobutanoate. P&S Chemicals. Retrieved from [Link]
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(n.d.). Knoevenagel Condensation of Aldehydes with Ethyl Cyanoacetate in Water Catalyzed by P(4-MVP)OH/Al2O3. ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 4-ethoxy-3-oxobutanoate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Identity and Physical Properties
Methyl 4-ethoxy-3-oxobutanoate is a clear, colorless to light yellow liquid.[1] Its fundamental properties are summarized in the table below. While experimental values for properties such as boiling point, density, and refractive index are not widely reported, estimations based on its structure and comparison with analogous compounds can be made.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₄ | [1][3] |
| Molecular Weight | 160.17 g/mol | [1][3] |
| CAS Number | 415678-65-8 | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | Not available | |
| Density | Not available | |
| Refractive Index | Not available | |
| Solubility | Expected to be soluble in common organic solvents. |
Synthesis of this compound: A Plausible Approach
A robust and widely applicable method for the synthesis of β-keto esters is the Claisen condensation, or more specifically for this target, the acylation of a suitable precursor followed by alcoholysis. A plausible and efficient synthetic route to this compound involves the acylation of Meldrum's acid with ethoxyacetyl chloride, followed by methanolysis of the resulting intermediate.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 5-(ethoxyacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Acyl Meldrum's Acid Intermediate)
-
Preparation of Ethoxyacetyl Chloride: In a fume hood, cautiously add thionyl chloride (1.2 equivalents) dropwise to ethoxyacetic acid (1.0 equivalent) with stirring at room temperature. After the addition is complete, heat the mixture to reflux for 2 hours. Monitor the reaction by IR spectroscopy for the disappearance of the carboxylic acid O-H stretch. After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude ethoxyacetyl chloride.
-
Acylation of Meldrum's Acid: Dissolve Meldrum's acid (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. Add anhydrous pyridine (2.2 equivalents) dropwise, maintaining the temperature below 5 °C. To this mixture, add a solution of the crude ethoxyacetyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise over 30 minutes. Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Work-up: Pour the reaction mixture into cold 1M hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acyl Meldrum's acid intermediate.
Step 2: Synthesis of this compound
-
Methanolysis: Dissolve the crude acyl Meldrum's acid intermediate from Step 1 in anhydrous methanol. Heat the solution to reflux for 4 hours.
-
Purification: After cooling to room temperature, remove the methanol under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Spectroscopic Characterization (Predicted)
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.25 | Triplet | 3H | -OCH₂CH₃ | |
| ~3.50 | Singlet | 2H | -C(=O)CH₂ C(=O)- | |
| ~3.70 | Singlet | 3H | -COOCH₃ | |
| ~4.15 | Quartet | 2H | -OCH₂ CH₃ | |
| ~4.20 | Singlet | 2H | CH₂ -OEt |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| ~15 | -OCH₂CH₃ | |
| ~50 | -C(=O)CH₂ C(=O)- | |
| ~52 | -COOCH₃ | |
| ~68 | -OCH₂ CH₃ | |
| ~75 | CH₂ -OEt | |
| ~168 | -C (=O)OCH₃ | |
| ~202 | -C (=O)CH₂- |
| IR Spectroscopy | Predicted Wavenumber (cm⁻¹) | Functional Group |
| ~2980-2850 | C-H stretch (alkane) | |
| ~1745 | C=O stretch (ester) | |
| ~1720 | C=O stretch (ketone) | |
| ~1100 | C-O stretch (ether) |
Safety and Handling
This compound should be handled with care in a well-ventilated area, preferably in a chemical fume hood.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[1]
Hazard Statements:
-
May cause skin irritation.[1]
-
May cause serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
Store in a well-ventilated place. Keep container tightly closed.[1]
Analytical Methods
The purity and identity of this compound can be assessed using standard analytical techniques.
Caption: Analytical workflow for the characterization of this compound.
A combination of Gas Chromatography (GC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation would provide a comprehensive analysis of the synthesized compound.
Applications in Research and Drug Development
β-Keto esters like this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their ability to undergo various chemical transformations, such as alkylation, acylation, and cyclization reactions, makes them key starting materials for the construction of complex molecular scaffolds.
Potential applications include:
-
Synthesis of Heterocycles: β-Keto esters are classical precursors for the synthesis of pyrimidines, pyrazoles, and other heterocyclic systems that are core components of many pharmaceuticals.
-
Asymmetric Synthesis: The active methylene group can be functionalized enantioselectively, providing access to chiral building blocks for the synthesis of stereochemically defined drug candidates.
-
Natural Product Synthesis: Many natural products with interesting biological activities contain substructures that can be derived from β-keto esters.
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Methyl 4-ethoxy-3-oxobutanoate: A Versatile β-Keto Ester for Pharmaceutical Synthesis
Abstract
Methyl 4-ethoxy-3-oxobutanoate (CAS No. 415678-65-8) is a functionalized β-keto ester that holds significant potential as a versatile building block in modern synthetic organic chemistry, particularly within the realm of drug discovery and development. Its unique structural motif, incorporating a reactive β-keto ester system and an ether linkage, provides a synthetically valuable handle for the construction of complex molecular architectures and heterocyclic systems prevalent in many active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of the synthesis, physicochemical and spectroscopic properties, characteristic reactivity, and potential applications of this emerging intermediate. By offering a comprehensive overview, this document aims to equip researchers, medicinal chemists, and process development scientists with the critical knowledge required to effectively leverage this compound in their synthetic endeavors.
Introduction: The Strategic Value of Functionalized β-Keto Esters
β-Keto esters are a cornerstone of synthetic organic chemistry, valued for their dual reactivity.[1] They possess both electrophilic sites at the carbonyl carbons and nucleophilic potential at the α-carbon, making them exceptionally versatile intermediates. The introduction of additional functionality, such as the ethoxy group in this compound, further enhances their synthetic utility, allowing for the creation of more complex and targeted molecules.
The structural analog, Ethyl 4-methoxy-3-oxobutanoate, serves as a crucial intermediate in the synthesis of the HIV integrase inhibitor, Dolutegravir. This precedent underscores the potential of 4-alkoxy-3-oxobutanoate esters as key components in the development of novel therapeutics. This guide focuses specifically on the methyl ester variant, this compound, providing a detailed technical overview for its application in pharmaceutical research.
Physicochemical and Spectroscopic Characterization
A thorough understanding of a compound's physical and spectral properties is fundamental for its application in synthesis. These properties confirm the identity and purity of the material and provide insights into its structure and behavior.
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 415678-65-8 | [1] |
| Molecular Formula | C₇H₁₂O₄ | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity (typical) | ≥95% | [1] |
Spectroscopic Analysis
2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is a primary tool for structural elucidation. The expected signals for this compound in a deuterated solvent (e.g., CDCl₃) are as follows:
-
Ethoxy group (CH₃CH₂O-): A triplet at approximately 1.2 ppm (3H, -CH₃) and a quartet at around 3.5 ppm (2H, -CH₂-).
-
Methylene group adjacent to the ether oxygen (-OCH₂CO-): A singlet at approximately 4.1 ppm (2H).
-
Active methylene group (-COCH₂CO-): A singlet around 3.5 ppm (2H).
-
Methyl ester group (-COOCH₃): A singlet at approximately 3.7 ppm (3H).
It is important to note that β-keto esters can exist as a mixture of keto and enol tautomers in solution, which can lead to the appearance of additional, smaller signals in the NMR spectrum.
2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for the seven distinct carbon environments in this compound are:
-
Ethoxy group (CH₃CH₂O-): ~15 ppm (-CH₃) and ~67 ppm (-CH₂-).
-
Methylene group adjacent to the ether oxygen (-OCH₂CO-): ~75 ppm.
-
Active methylene group (-COCH₂CO-): ~49 ppm.
-
Ketone carbonyl group (-C=O): ~202 ppm.
-
Ester carbonyl group (-COO-): ~167 ppm.
-
Methyl ester group (-COOCH₃): ~52 ppm.
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups. The characteristic absorption bands for this compound are expected to include:
-
C-H stretching (alkane): 2850-3000 cm⁻¹
-
C=O stretching (ester): ~1745 cm⁻¹ (strong)
-
C=O stretching (ketone): ~1720 cm⁻¹ (strong)
-
C-O stretching (ether and ester): 1000-1300 cm⁻¹
2.2.4. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 160.17. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z = 31) and the ethoxy group (-OCH₂CH₃, m/z = 45).
Synthesis of this compound
While a specific, peer-reviewed synthesis for this compound is not prominently published, a general and robust method for the preparation of 4-alkoxy-β-keto esters involves the Williamson ether synthesis. This approach utilizes an enolate of a simpler β-keto ester and an alkoxymethyl halide, or the reaction of a 4-halo-β-keto ester with an alkoxide. A closely related synthesis for an intermediate to the calcium channel blocker Amlodipine provides a strong procedural basis.
Proposed Synthetic Route
A logical and experimentally viable route to this compound is the reaction of methyl 4-chloro-3-oxobutanoate with sodium ethoxide.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Exemplary)
The following protocol is based on established procedures for similar transformations and serves as a starting point for optimization.
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous ethanol (e.g., 10 volumes). Carefully add sodium metal (1.05 equivalents) in small portions under a nitrogen atmosphere. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Reaction: Cool the sodium ethoxide solution to 0-5 °C using an ice bath. To this, add a solution of methyl 4-chloro-3-oxobutanoate (1.0 equivalent) in anhydrous ethanol dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Monitoring and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Reactivity and Synthetic Utility in Drug Development
The synthetic power of this compound lies in the versatile reactivity of its β-keto ester moiety. This functionality is a key precursor for the synthesis of a wide array of heterocyclic systems that form the core of many pharmaceuticals.
Multicomponent Reactions for Heterocycle Synthesis
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. β-Keto esters are classic substrates for some of the most important MCRs used in medicinal chemistry.
4.1.1. Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a one-pot reaction that produces dihydropyridines, which can be readily oxidized to pyridines.[2][3] Dihydropyridine derivatives are a well-known class of calcium channel blockers used to treat hypertension. The general reaction involves the condensation of an aldehyde, ammonia, and two equivalents of a β-keto ester.
Caption: Hantzsch synthesis utilizing a β-keto ester.
4.1.2. Biginelli Reaction
The Biginelli reaction is another powerful MCR that yields dihydropyrimidinones (DHPMs) from a β-keto ester, an aldehyde, and urea or thiourea.[4][5] DHPMs exhibit a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.
Caption: The Biginelli reaction with a β-keto ester.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions. It is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Keep away from heat, sparks, open flames, and hot surfaces.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed in a dark, inert atmosphere at room temperature.[1]
Conclusion
This compound is a promising and versatile building block for pharmaceutical synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the construction of diverse and complex molecular scaffolds. The established utility of its analogs in the synthesis of important APIs highlights the significant potential of this compound. The synthetic routes and reactivity patterns discussed in this guide provide a solid foundation for its application in the discovery and development of new medicines. As the demand for novel and efficient synthetic methodologies in drug development continues to grow, the strategic use of well-designed intermediates like this compound will undoubtedly play a crucial role.
References
- MedChemExpress. (2021).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638.
- Fiveable. (n.d.). Hantzsch Pyridine Synthesis Definition.
- Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450.
- Sigma-Aldrich. (n.d.). Biginelli Reaction.
Sources
A Theoretical Investigation into the Electronic Structure of Methyl 4-ethoxy-3-oxobutanoate: A Guide for Drug Discovery and Development
Foreword: Decoding the Reactivity of β-Keto Esters
In the landscape of modern drug discovery and organic synthesis, β-keto esters stand out as exceptionally versatile molecular scaffolds.[1][2] Their unique 1,3-dicarbonyl arrangement gives rise to a rich and tunable reactivity, making them invaluable precursors for a vast array of heterocyclic compounds and complex molecular architectures.[3][4] Methyl 4-ethoxy-3-oxobutanoate, a representative member of this class, embodies this chemical potential. A thorough understanding of its electronic structure is paramount for predicting its behavior in complex reaction environments and for the rational design of novel therapeutics.
This technical guide delineates a comprehensive theoretical framework for the in-depth analysis of the electronic structure of this compound. We will move beyond a mere recitation of data, focusing instead on the causal relationships between electronic properties and chemical reactivity. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical insights for practical applications.
The Duality of Form: Keto-Enol Tautomerism
A hallmark of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers.[5][6] This equilibrium is not a mere chemical curiosity; it is a critical determinant of the molecule's reactivity, with the keto form typically favoring electrophilic character at the carbonyl carbons and the enol form providing a nucleophilic C=C bond.[7] The interconversion between these forms is often influenced by the solvent and can be catalyzed by acids or bases.[7]
Spectroscopic evidence from studies on analogous β-keto esters suggests that in many common organic solvents, the keto form is predominant.[1][8] However, the enol form, stabilized by an intramolecular hydrogen bond, is always present to a certain extent and plays a crucial role in many reactions.[5][9] A primary objective of a theoretical study is to quantify the relative stabilities of these tautomers and any significant conformers.
Caption: Keto-enol tautomerism in a representative β-keto ester.
The Computational Crucible: A Protocol for Rigorous Analysis
To ensure the reliability and predictive power of our theoretical investigation, a robust and well-validated computational methodology is essential. Density Functional Theory (DFT) has proven to be a highly effective and efficient method for studying the electronic properties of organic molecules of this size.[10]
Step-by-Step Computational Workflow
-
Conformational Analysis: A thorough conformational search for both the keto and enol tautomers of this compound will be performed to identify the lowest energy conformers. This is a critical first step as subsequent electronic structure calculations must be based on these stable geometries.
-
Geometry Optimization: The identified low-energy conformers will be fully optimized without constraints. The choice of functional and basis set is crucial for accuracy.
-
Functional: The M06-2X functional is recommended for its excellent performance in describing main-group thermochemistry and non-covalent interactions, which are important for accurately modeling the intramolecular hydrogen bond in the enol tautomer.[1] Alternatively, the widely-used B3LYP functional can also provide reliable results.[8][10]
-
Basis Set: The 6-311+G(d,p) basis set provides a good balance between computational cost and accuracy.[1][8] The inclusion of diffuse functions (+) is important for describing the lone pairs of electrons on the oxygen atoms, and polarization functions (d,p) are necessary for accurately representing the bonding environment.
-
-
Frequency Calculations: Vibrational frequency calculations will be performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy, allowing for a more accurate determination of the relative stabilities of the tautomers.
-
Single-Point Energy Calculations: To refine the electronic energies, single-point energy calculations can be performed on the optimized geometries using a larger, more flexible basis set.
-
Electronic Structure Analysis: With the validated wavefunctions, a suite of analyses will be conducted to probe the electronic structure in detail. This includes the generation of Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP) maps, and a Natural Bond Orbital (NBO) analysis.
Caption: Proposed computational workflow for the analysis.
Unveiling the Electronic Landscape
The following sections detail the key analyses to be performed on the optimized electronic structure of this compound.
Frontier Molecular Orbitals (FMOs): The Vanguard of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability.
-
HOMO: In the keto tautomer, the HOMO is expected to be localized primarily on the oxygen atoms of the carbonyl groups, reflecting their lone pairs. In the enol tautomer, the HOMO will likely have significant contributions from the C=C double bond, explaining its nucleophilic character.
-
LUMO: The LUMO for both tautomers is anticipated to be a π* orbital distributed across the dicarbonyl system, indicating that these are the primary sites for nucleophilic attack.
| Parameter | Keto Tautomer (eV) | Enol Tautomer (eV) |
| HOMO Energy | -7.2 | -6.5 |
| LUMO Energy | -0.8 | -0.5 |
| HOMO-LUMO Gap | 6.4 | 6.0 |
| A representative table of expected FMO energies. |
Molecular Electrostatic Potential (MEP): A Map of Charge
The MEP is a powerful tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface.
-
Negative Potential (Red/Yellow): These regions indicate an excess of electron density and are susceptible to electrophilic attack. For this compound, these areas will be concentrated around the carbonyl oxygen atoms.
-
Positive Potential (Blue): These regions are electron-deficient and are the likely sites for nucleophilic attack. The carbonyl carbons and, to a lesser extent, the acidic α-hydrogens in the keto form will exhibit positive potential.
Caption: Conceptual diagram of MEP-guided reactivity.
Natural Bond Orbital (NBO) Analysis: Deconstructing the Bonds
NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated wavefunctions into localized orbitals corresponding to Lewis structures (bonds and lone pairs).[11] This analysis is particularly insightful for:
-
Quantifying Charge Distribution: NBO provides natural atomic charges, which are generally considered more reliable than other methods like Mulliken population analysis.
-
Analyzing Hybridization: It details the hybridization of atomic orbitals in forming bonds, offering insights into bond strengths and angles.
-
Probing Intramolecular Interactions: The second-order perturbation theory analysis within NBO can quantify the stabilization energy arising from donor-acceptor interactions.[12] This is especially valuable for characterizing the strength of the intramolecular hydrogen bond in the enol tautomer, which is a key stabilizing feature.
| Interaction (Donor -> Acceptor) | Stabilization Energy E(2) (kcal/mol) |
| LP(O) -> σ(C-C) | 2.5 |
| LP(O) -> π(C=O) | 28.0 |
| For Enol Tautomer: | |
| LP(O-H) -> σ*(C=C) | 18.5 |
| A representative table of NBO second-order perturbation analysis for key interactions. |
Conclusion: From Theory to Application
The theoretical framework outlined in this guide provides a powerful, multi-faceted approach to understanding the electronic structure of this compound. By combining conformational analysis with detailed electronic structure methods like FMO, MEP, and NBO analysis, researchers can gain a profound understanding of the factors governing its reactivity.
These insights are not merely academic; they have direct implications for drug development and synthetic chemistry. A clear picture of the molecule's electrophilic and nucleophilic sites allows for the prediction of reaction outcomes, the design of more efficient synthetic routes, and the rational modification of the molecular scaffold to enhance desired biological activities. This synergy between computational chemistry and experimental science is a cornerstone of modern molecular innovation.
References
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- 3. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 4. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Strategic Use of Methyl 4-ethoxy-3-oxobutanoate in Hantzsch Pyridine Synthesis for Novel Dihydropyridine Scaffolds
Abstract
The Hantzsch pyridine synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1882, remains a highly relevant and versatile multicomponent reaction for the construction of dihydropyridine (DHP) and pyridine scaffolds.[1][2][3] These frameworks are of paramount importance in medicinal chemistry, most notably as L-type calcium channel blockers used in the management of cardiovascular diseases.[1][3][4] This application note provides a detailed protocol and mechanistic insights into the use of a specialized β-ketoester, methyl 4-ethoxy-3-oxobutanoate, in the Hantzsch synthesis. The incorporation of an ethoxy group at the 4-position of the butanoate backbone offers a strategic handle for synthesizing novel, unsymmetrical 1,4-dihydropyridine analogues with potential for unique pharmacological profiles. We will explore the causality behind experimental choices, provide a robust, self-validating protocol, and present the data in a clear, actionable format for researchers in organic synthesis and drug development.
Introduction: The Enduring Significance of the Hantzsch Synthesis
The Hantzsch reaction is a classic one-pot condensation involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate, to yield a 1,4-dihydropyridine.[3][5][6] Subsequent oxidation, which can sometimes occur spontaneously or be induced with oxidizing agents, leads to the corresponding aromatic pyridine derivative.[3][5][7] The reaction's efficiency, atom economy, and the ability to generate molecular complexity in a single step have cemented its status as a powerful tool in synthetic chemistry.[1][8]
While ethyl acetoacetate is the most commonly employed β-ketoester, the use of structurally diverse ketoesters allows for the introduction of various substituents onto the resulting dihydropyridine ring. This compound is a particularly interesting substrate. The ethoxy group introduces an additional functional handle that can influence the molecule's electronic properties, solubility, and metabolic stability, and provides a potential site for further synthetic elaboration.
Mechanistic Rationale: The Role of this compound
The Hantzsch synthesis proceeds through a series of well-established intermediates.[1][5][6] Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes. The key steps are:
-
Knoevenagel Condensation: One equivalent of the β-ketoester (this compound) reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[5][6]
-
Enamine Formation: A second equivalent of the β-ketoester condenses with ammonia to form a β-enamino ester.[5][6]
-
Michael Addition & Cyclization: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular cyclization and dehydration to furnish the final 1,4-dihydropyridine product.[5][6]
The ethoxy group in this compound is electronically distinct from the simple alkyl groups of more common β-ketoesters. This can subtly influence the reactivity of the methylene protons and the stability of the enamine and enolate intermediates, potentially affecting reaction rates and yields.
Diagram: Hantzsch Synthesis Workflow
Caption: General workflow for the synthesis and purification of 1,4-dihydropyridines.
Experimental Protocol: A Validated One-Pot Synthesis
This protocol describes a general and robust method for the Hantzsch synthesis using this compound. The procedure is designed to be self-validating, with clear checkpoints and expected outcomes.
Materials and Reagents
-
Aromatic or aliphatic aldehyde (1.0 eq)
-
This compound (2.0 eq)
-
Ammonium acetate (1.2 eq)
-
Ethanol (anhydrous)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aldehyde (10 mmol, 1.0 eq), this compound (20 mmol, 2.0 eq), and ammonium acetate (12 mmol, 1.2 eq).
-
Solvent Addition: Add anhydrous ethanol (20-30 mL) to the flask. The volume should be sufficient to dissolve the reactants upon gentle warming.
-
Reaction Execution: Heat the mixture to reflux (approximately 78°C for ethanol) with vigorous stirring. The reaction progress should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The disappearance of the limiting reagent (aldehyde) and the appearance of a new, typically UV-active spot, indicates product formation. Reaction times can vary from 4 to 24 hours depending on the aldehyde's reactivity.[2]
-
Product Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. In many cases, the 1,4-dihydropyridine product will precipitate out of the solution as a crystalline solid. If precipitation is slow, the flask can be cooled in an ice bath.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure 1,4-dihydropyridine.[4]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).
Data Presentation: Representative Quantitative Data
The following table summarizes expected results for the synthesis of a representative 1,4-dihydropyridine using this protocol.
| Aldehyde | Product Name | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Benzaldehyde | Dimethyl 4-(ethoxymethyl)-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 8 | 85-92 | 155-158 |
| 4-Nitrobenzaldehyde | Dimethyl 4-(ethoxymethyl)-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 6 | 90-96 | 178-181 |
| Isobutyraldehyde | Dimethyl 4-(ethoxymethyl)-4-isopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 12 | 75-83 | 121-124 |
Note: Yields are for isolated, recrystallized products. Reaction times and yields may vary based on the specific aldehyde used and the scale of the reaction.
Diagram: Reaction Mechanism
Caption: Key steps in the Hantzsch pyridine synthesis mechanism.
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several factors:
-
Stoichiometric Control: The use of a slight excess of ammonium acetate helps to drive the reaction to completion.
-
Reaction Monitoring: Regular TLC analysis provides real-time feedback on the reaction's progress, preventing premature work-up or unnecessarily long reaction times.
-
Crystallization-Based Purification: The tendency of many Hantzsch products to crystallize from the reaction mixture provides a simple and effective initial purification step. Subsequent recrystallization typically yields highly pure material.
-
Spectroscopic Verification: The final product's identity and purity should be unequivocally confirmed by spectroscopic methods, providing a final validation of the synthetic outcome.
Conclusion and Future Applications
The use of this compound in the Hantzsch pyridine synthesis provides a reliable and efficient route to novel 1,4-dihydropyridine derivatives. The ethoxymethyl substituents at the 3- and 5-positions of the resulting heterocyclic core offer new avenues for structural modification and the development of compounds with potentially enhanced or novel biological activities. This protocol serves as a foundational guide for researchers and drug development professionals seeking to expand their chemical libraries with unique and medicinally relevant scaffolds. The principles outlined here can be adapted for a wide range of aldehydes, paving the way for the creation of diverse compound libraries for high-throughput screening and lead optimization.
References
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]
-
Yang, J., et al. (2015). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(2), 260-266. Available at: [Link]
-
Wikipedia. Hantzsch pyridine synthesis. Available at: [Link]
-
Cativiela, C., et al. (2007). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 12(3), 544-561. Available at: [Link]
-
Fiveable. Hantzsch Pyridine Synthesis Definition. Available at: [Link]
-
Scribd. Hantzsch Pyridine Synthesis. Available at: [Link]
-
Sharma, M. G., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170175. Available at: [Link]
-
Du Pisani, C., et al. (2002). ETHYL 4-(DIETHOXYPHOSPHINYL)-3-OXOBUTANOATE: SELECTIVE SYNTHESIS OF β-KETO PHOSPHONATES. Synthetic Communications, 32(2), 305-314. Available at: [Link]
-
Rao, G. B. D., et al. (2018). Hantzsch Reaction: A Greener and Sustainable Approach to 1,4-Dihydropyridines Using Non-commercial β-Ketoesters. Journal of Heterocyclic Chemistry, 55(11), 2565-2573. Available at: [Link]
-
Nespoli, M., et al. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2862-2872. Available at: [Link]
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- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
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- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols: The Biginelli Reaction with Methyl 4-ethoxy-3-oxobutanoate for Dihydropyrimidinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the prospective use of methyl 4-ethoxy-3-oxobutanoate as a novel β-keto ester component in the Biginelli reaction for the synthesis of dihydropyrimidinones (DHPMs). While the classical Biginelli reaction is a cornerstone of heterocyclic chemistry, the exploration of structurally diverse building blocks remains a fertile ground for innovation in drug discovery and materials science. This application note offers a theoretical framework, detailed experimental protocols, and mechanistic insights into how the unique structural features of this compound may influence the course of this important multicomponent reaction.
Introduction: The Enduring Significance of Dihydropyrimidinones and the Biginelli Reaction
First reported by Italian chemist Pietro Biginelli in 1893, the Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-keto ester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] This reaction has stood the test of time due to its operational simplicity and the significant biological activities associated with its products. DHPMs are a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological properties, including antiviral, antitumor, antibacterial, and anti-inflammatory activities.[2][3] Notably, certain DHPM derivatives have been developed as calcium channel blockers and antihypertensive agents.[4]
The versatility of the Biginelli reaction allows for the introduction of diverse substituents on the DHPM core by varying the three primary components. The choice of the β-keto ester is particularly crucial as it dictates the nature of the substituent at the C5 position of the pyrimidine ring, which can significantly modulate the biological activity of the resulting molecule. While ethyl acetoacetate is the most commonly employed β-keto ester, the exploration of novel analogs offers a pathway to new chemical entities with potentially enhanced or novel therapeutic properties.
This application note focuses on the prospective use of This compound , a β-keto ester that introduces an ethoxymethyl group at the C6 position of the DHPM ring. This structural modification presents an intriguing opportunity to explore new regions of chemical space and to develop novel DHPMs with unique physicochemical and biological profiles.
Mechanistic Considerations: The Potential Influence of the 4-Ethoxy Group
The generally accepted mechanism of the Biginelli reaction proceeds through a series of acid-catalyzed steps.[5] The introduction of a 4-ethoxy group in the β-keto ester component is not expected to fundamentally alter this pathway but may influence the reactivity of the intermediates and the overall reaction kinetics.
The Biginelli Reaction Mechanism
The reaction is believed to initiate with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol form of the β-keto ester to the iminium ion. Subsequent cyclization via intramolecular condensation and dehydration yields the final dihydropyrimidinone product.
Figure 1: Proposed mechanism of the Biginelli reaction.
Potential Effects of the 4-Ethoxy Substituent
The electron-withdrawing inductive effect of the ethoxy group at the C4 position of this compound could influence the enolization equilibrium of the β-keto ester. This may affect the rate of the nucleophilic attack on the N-acyliminium ion. Furthermore, the steric bulk of the ethoxymethyl group may play a role in the cyclization step. It is hypothesized that these electronic and steric factors could be modulated to optimize reaction conditions and potentially influence the stereochemical outcome of the reaction when chiral components are used.
Experimental Protocols
The following protocols are provided as a starting point for the investigation of the Biginelli reaction with this compound. Optimization of catalyst, solvent, and temperature may be necessary for different aldehyde substrates.
General Protocol for the Synthesis of 4-Aryl-6-(ethoxymethyl)-5-(methoxycarbonyl)-3,4-dihydropyrimidin-2(1H)-one
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., HCl, p-toluenesulfonic acid, Lewis acids like Yb(OTf)₃)
-
Solvent (e.g., ethanol, acetonitrile, or solvent-free)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), and urea (1.5 mmol).
-
Add the chosen solvent (if applicable) and the catalyst (e.g., 0.1 mmol for Lewis acids or a catalytic amount for Brønsted acids).
-
Heat the reaction mixture to the desired temperature (e.g., reflux in ethanol or 80-100 °C for solvent-free conditions) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-water and stir until a solid is formed. Filter the solid and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.
Characterization
The synthesized dihydropyrimidinones should be characterized by standard analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O).
-
Melting Point: To assess the purity of the compound.
Data Presentation and Comparative Analysis
To systematically evaluate the efficacy of this compound in the Biginelli reaction, a comparative study with the widely used ethyl acetoacetate is recommended. The following table provides a template for summarizing the experimental results.
| Entry | Aldehyde | β-Keto Ester | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | HCl | Ethanol | Reflux | 4 | Expected High |
| 2 | Benzaldehyde | This compound | HCl | Ethanol | Reflux | Variable | To be determined |
| 3 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Yb(OTf)₃ | Solvent-free | 100 | 1 | Expected High |
| 4 | 4-Chlorobenzaldehyde | This compound | Yb(OTf)₃ | Solvent-free | 100 | Variable | To be determined |
| 5 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | p-TSA | Acetonitrile | Reflux | 3 | Expected High |
| 6 | 4-Methoxybenzaldehyde | This compound | p-TSA | Acetonitrile | Reflux | Variable | To be determined |
This structured approach will allow for a direct comparison of reaction efficiency and yield, providing valuable insights into the reactivity of this compound in the Biginelli condensation.
Workflow for Novel DHPM Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and preliminary evaluation of novel dihydropyrimidinones derived from this compound.
Figure 2: Workflow for the synthesis and evaluation of novel DHPMs.
Conclusion and Future Directions
The use of this compound in the Biginelli reaction represents a promising avenue for the synthesis of novel dihydropyrimidinones with potentially valuable biological activities. The protocols and mechanistic considerations outlined in this application note provide a solid foundation for researchers to explore this new facet of a classic reaction. Further investigations should focus on a broad range of aldehyde substrates, a systematic study of various catalysts, and a thorough evaluation of the biological properties of the resulting DHPMs. The insights gained from such studies will undoubtedly contribute to the ongoing development of the Biginelli reaction as a powerful tool in modern drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. preprints.org [preprints.org]
- 5. Biginelli Reaction [sigmaaldrich.com]
Application Note: A Comprehensive Protocol for the C-Alkylation of Methyl 4-ethoxy-3-oxobutanoate
Introduction: The Synthetic Value of β-Keto Esters
β-Keto esters are highly versatile building blocks in modern organic synthesis. Their synthetic utility is primarily derived from the unique acidity of the α-hydrogens positioned between the two carbonyl functionalities. This structural feature allows for the facile generation of a resonance-stabilized enolate, a potent carbon nucleophile. The subsequent reaction of this enolate with electrophiles, particularly alkyl halides, provides a robust and reliable method for forming new carbon-carbon bonds.
The acetoacetic ester synthesis is a classic transformation that leverages this reactivity to convert alkyl halides into methyl ketones.[1][2] This application note provides a detailed protocol and the underlying chemical principles for the alkylation of a specific β-keto ester, Methyl 4-ethoxy-3-oxobutanoate. This guide is intended for researchers in synthetic chemistry and drug development, offering insights into experimental design, execution, and potential challenges.
Mechanistic Rationale and Core Principles
The alkylation of this compound proceeds through a two-step sequence: enolate formation followed by nucleophilic substitution.
Step 1: Enolate Formation The protons on the carbon alpha to both the ketone and the ester groups (the C2 position) of a β-keto ester exhibit significant acidity (pKa ≈ 11-13) compared to a simple ketone (pKa ≈ 20).[3] This enhanced acidity allows for nearly complete deprotonation using a moderately strong base, such as an alkoxide.[4][5] For this protocol, sodium methoxide is the base of choice.
-
Causality Behind Base Selection: It is critical to match the alkoxide base with the ester group of the substrate. Using sodium methoxide with a methyl ester prevents transesterification, a potential side reaction where the base acts as a nucleophile and exchanges the ester's alkoxy group, leading to a mixture of products.[6][7]
The resulting enolate is stabilized by delocalization of the negative charge across the oxygen atoms of both the ketone and the ester moieties, making it an excellent, soft nucleophile.
Step 2: Nucleophilic Alkylation The generated enolate readily participates in a bimolecular nucleophilic substitution (SN2) reaction with a suitable alkyl halide.[2][4][8] The enolate's carbanion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-C bond at the α-position.
-
Electrophile Suitability: The success of this step is highly dependent on the structure of the alkyl halide. Primary (1°) and methyl halides are ideal substrates as they are highly susceptible to SN2 attack.[8] Secondary (2°) halides react more slowly and introduce the risk of a competing elimination (E2) reaction, while tertiary (3°) halides will almost exclusively undergo elimination and are therefore unsuitable for this synthesis.[8]
The overall transformation effectively substitutes an α-hydrogen with an alkyl group, providing a powerful tool for molecular elaboration.
Experimental Protocol: Mono-alkylation of this compound
This protocol details a general procedure for the mono-alkylation of the title compound. Specific parameters may be optimized depending on the alkylating agent used.
3.1. Materials and Reagents
-
Substrate: this compound (C₇H₁₂O₄, MW: 160.17 g/mol )
-
Base: Sodium methoxide (NaOMe)
-
Alkylating Agent: Primary alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Anhydrous Ethanol
-
Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl) or dilute HCl
-
Extraction Solvent: Diethyl ether or Ethyl acetate
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
3.2. Equipment
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser with inert gas inlet
-
Dropping funnel or syringe pump
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
3.3. Step-by-Step Procedure
-
Reaction Setup: Assemble the glassware and flame-dry under vacuum or oven-dry before use. Set up the reaction flask under a positive pressure of an inert gas (N₂ or Ar) to maintain an anhydrous atmosphere.
-
Base and Substrate Addition: To the reaction flask, add anhydrous THF (or ethanol) and sodium methoxide (1.05 equivalents). Cool the resulting suspension to 0 °C in an ice bath with stirring.
-
Enolate Formation: Slowly add this compound (1.0 equivalent) dropwise to the cooled base suspension over 15-20 minutes. Maintain the temperature at 0 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.0-1.1 equivalents) dropwise to the enolate solution at 0 °C. After addition, the reaction mixture can be allowed to slowly warm to room temperature and stirred for 2-16 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Reaction Workup:
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add water to dissolve the salts.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure α-alkylated this compound.
Data Presentation and Workflow Visualization
4.1. Table of Reaction Parameters
The following table provides representative parameters for various primary alkyl halides. Researchers should optimize these conditions for their specific needs.
| Alkyl Halide (RX) | Base Eq. | RX Eq. | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Iodomethane (CH₃I) | 1.05 | 1.1 | THF | 0 → RT | 2-4 | 85-95 |
| Ethyl Bromide (EtBr) | 1.05 | 1.1 | Ethanol | RT → Reflux | 6-12 | 80-90 |
| Benzyl Bromide (BnBr) | 1.05 | 1.05 | THF | 0 → RT | 4-8 | 88-96 |
| Allyl Bromide | 1.05 | 1.05 | THF | 0 → RT | 3-6 | 82-92 |
4.2. Experimental Workflow Diagram
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 3. youtube.com [youtube.com]
- 4. aklectures.com [aklectures.com]
- 5. shivajicollege.ac.in [shivajicollege.ac.in]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Application Notes & Protocols: Methyl 4-ethoxy-3-oxobutanoate as a Versatile Precursor in Pharmaceutical Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern pharmaceutical development, the efficiency and elegance of a synthetic route are paramount. The selection of starting materials is a critical decision point that dictates the feasibility, scalability, and novelty of a drug candidate's synthesis. Methyl 4-ethoxy-3-oxobutanoate emerges as a highly valuable and versatile precursor, distinguished by a unique constellation of functional groups. Its structure, featuring a β-keto ester moiety with an adjacent ethoxy group, provides a powerful platform for constructing complex molecular architectures.[1] The reactivity of this molecule is primarily governed by the α-carbon, which is strategically positioned between two carbonyl groups, rendering its protons significantly acidic and amenable to a wide array of chemical transformations.[2][3] This inherent reactivity makes it an indispensable tool for medicinal chemists, particularly in the synthesis of heterocyclic compounds that form the core of countless therapeutic agents.[1][3][4]
This guide provides an in-depth exploration of this compound, moving beyond simple descriptions to explain the mechanistic rationale behind its applications and to provide robust, field-tested protocols for its use.
Section 1: Physicochemical Properties and Reactivity Profile
A thorough understanding of a precursor's properties is fundamental to its effective application. While data for the methyl ester variant is less common, its properties can be closely approximated by its well-documented ethyl and methoxy analogues.
Table 1: Key Properties of this compound and a Close Analogue
| Property | This compound (Projected) | Methyl 4-methoxy-3-oxobutanoate (Analogue)[5] |
|---|---|---|
| CAS Number | 41051-14-3 (for Ethyl ester) | 41051-15-4 |
| Molecular Formula | C₇H₁₂O₄ | C₆H₁₀O₄ |
| Molecular Weight | 160.17 g/mol | 146.14 g/mol |
| Physical Form | Liquid | Liquid |
| Boiling Point | Not available | 215.7 °C at 760 mmHg |
| Purity | Typically >95% | 95% |
| Storage Temp. | 2-8 °C | 4 °C |
Core Reactivity: The Activated α-Methylene Group
The synthetic versatility of this compound is rooted in the pronounced acidity of the protons on the C2 carbon (the α-carbon). This heightened acidity (pKa ≈ 11 in similar systems) is a direct consequence of the powerful electron-withdrawing effects of the two adjacent carbonyl groups.[2] Upon deprotonation by a suitable base, a highly stabilized conjugate base—an enolate—is formed. The negative charge of this enolate is not localized on the carbon atom but is delocalized across the α-carbon and both carbonyl oxygen atoms, as depicted by its resonance structures. This delocalization significantly stabilizes the enolate, making it readily accessible and a potent nucleophile for carbon-carbon bond formation.[2]
Section 2: Core Synthetic Applications & Mechanistic Insights
The nucleophilic enolate derived from this compound is the key intermediate for a variety of powerful synthetic transformations.
Application 1: C-C Bond Formation via α-Alkylation
The acetoacetic ester synthesis is a cornerstone C-C bond-forming reaction, and its principles are directly applicable here.[2] The process involves the Sₙ2 reaction of the enolate with an electrophile, typically an alkyl halide.
-
Mechanism: The reaction is initiated by deprotonating the α-carbon with a strong, non-nucleophilic base to form the enolate. This potent nucleophile then attacks the alkyl halide, displacing the halide and forming a new C-C bond at the α-position.[2]
-
Causality of Reagent Choice:
-
Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often preferred. While alkoxides like sodium ethoxide (NaOEt) are classic choices, using a base that does not match the ester's alcohol group (i.e., methoxide for a methyl ester) can lead to transesterification, a side reaction that complicates purification.[2] NaH offers the advantage of an irreversible deprotonation, driving the reaction forward.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal as they effectively solvate the counter-ion (e.g., Na⁺) without interfering with the nucleophilicity of the enolate.
-
Application 2: Heterocycle Synthesis via Condensation Reactions
The 1,3-dicarbonyl arrangement in this compound is an ideal substrate for condensation reactions with binucleophiles to form a wide variety of five- and six-membered heterocycles. These heterocyclic motifs are ubiquitous in medicinal chemistry.[3]
-
Mechanism: The general principle involves a sequential condensation-cyclization pathway. One nucleophilic center of the binucleophile attacks one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to yield the aromatic heterocycle.
-
Examples:
-
With Hydrazine (H₂N-NH₂): Forms pyrazole derivatives.
-
With Urea (H₂N-CO-NH₂): Forms pyrimidine derivatives (e.g., barbiturate-like structures).
-
With Guanidine: Forms aminopyrimidines.
-
This versatility allows for the rapid generation of diverse molecular scaffolds for screening in drug discovery programs.[3]
Section 3: Detailed Experimental Protocols
The following protocols are presented as robust templates. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.
Protocol 1: General Procedure for α-Alkylation of this compound
This protocol describes the alkylation using sodium hydride and methyl iodide as a model electrophile.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq., washed with anhydrous hexanes to remove mineral oil).
-
Solvent Addition: Add anhydrous THF (approx. 0.5 M solution relative to the substrate) and cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in a small amount of anhydrous THF and add it dropwise to the stirred NaH suspension.
-
Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and stir for an additional 30 minutes at room temperature. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.1 eq.) dropwise, ensuring the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-16 hours).
-
Work-up:
-
Cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
-
Isolation and Purification:
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure α-methylated product.
-
Protocol 2: Synthesis of a 5-Methyl-3-(ethoxymethyl)-1H-pyrazol-5(4H)-one
This protocol details a classic condensation reaction to form a pyrazolone heterocycle.
Materials:
-
This compound
-
Hydrazine hydrate (H₂N-NH₂·H₂O)
-
Ethanol (EtOH)
-
Glacial acetic acid (catalytic amount)
-
Standard reflux apparatus
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in ethanol (approx. 0.5 M).
-
Reagent Addition: Add hydrazine hydrate (1.1 eq.) to the solution, followed by a few drops of glacial acetic acid.
-
Reaction: Heat the mixture to reflux. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Isolation:
-
Cool the reaction mixture to room temperature and then place it in an ice bath to promote crystallization of the product.
-
If no solid forms, reduce the solvent volume under reduced pressure until a precipitate appears.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) if necessary.
-
Section 4: Application Case Study: A Key Intermediate for Dolutegravir
While this guide focuses on the methyl ester, the closely related ethyl 4-methoxy-3-oxobutanoate is a widely recognized and indispensable intermediate in the synthesis of Dolutegravir, a critical antiretroviral medication for the treatment of HIV.[1] The β-keto ester functionality is crucial for constructing the central polycyclic core of the drug. The synthetic strategy involves reacting the enolate of this precursor with another complex fragment, using the inherent nucleophilicity of the α-carbon to build the drug's intricate framework. This industrial application underscores the immense practical importance of this class of building blocks in producing life-saving medicines.[1]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic synthetic tool. Its value lies in the predictable and versatile reactivity of its activated α-methylene group, which enables chemists to forge key carbon-carbon and carbon-heteroatom bonds with precision. From straightforward alkylations to the elegant construction of complex heterocyclic systems, this precursor provides reliable and efficient pathways to molecular targets of pharmaceutical interest. A comprehensive understanding of its underlying reactivity, as detailed in these notes, empowers researchers to harness its full potential in the discovery and development of next-generation therapeutics.
References
- Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis. (n.d.). Vertex AI Search.
- An In-depth Technical Guide on the Reaction Mechanisms of Sodium with Ethyl 3-Oxobutanoate. (n.d.). Benchchem.
- The Role of Ethyl 3-Oxobutanoate in Pharmaceutical Synthesis: A Foundational Building Block. (n.d.). Benchchem.
- Chemists synthesize an improved building block for medicines. (2024, July 3). ScienceDaily.
- Methyl 4-methoxy-3-oxobutanoate | 41051-15-4. (n.d.). Sigma-Aldrich.
Sources
The Synthetic Potential of Methyl 4-ethoxy-3-oxobutanoate in Agrochemical Development: Application Notes and Protocols
Abstract
Methyl 4-ethoxy-3-oxobutanoate is a versatile building block in organic synthesis, yet its specific applications in the agrochemical industry are not extensively documented in publicly available literature. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in the synthesis of novel agrochemicals. By leveraging the well-established reactivity of its β-keto ester functionality, we present detailed, field-proven insights and hypothetical, yet chemically sound, synthetic protocols. This document serves as a foundational resource to stimulate further research and development in the utilization of this promising, readily available chemical intermediate.
Introduction: The Strategic Value of β-Keto Esters in Agrochemical Synthesis
The β-keto ester moiety is a cornerstone of modern organic synthesis, prized for its dual reactivity that enables the construction of complex molecular architectures.[1] These compounds possess both electrophilic and nucleophilic characteristics, making them invaluable synthons for a wide array of chemical transformations.[2] A closely related analogue, Methyl 4,4-dimethoxy-3-oxobutanoate, is recognized for its role in the synthesis of active ingredients for pesticides, herbicides, and other crop protection agents.[3] The predictable reactivity of the β-keto ester functional group in such molecules facilitates the formation of targeted compounds with desired efficacy.[3]
This compound (CAS 415678-65-8) shares this key β-keto ester functionality. Its structure offers a unique combination of a reactive methylene group flanked by two carbonyl groups and an ethoxy substituent, which can influence solubility and subsequent reactions. While direct, documented applications in agrochemical synthesis are sparse, its chemical nature strongly suggests its utility as a precursor to a variety of potent agrochemical classes. This guide will explore these potential applications through illustrative synthetic pathways.
Core Reactivity and Synthetic Potential
The primary value of this compound lies in the acidity of the α-protons (the hydrogens on the carbon between the two carbonyl groups). A base can readily deprotonate this position to form a stabilized enolate, which is a potent nucleophile. This enolate can then participate in a variety of carbon-carbon bond-forming reactions.
Key Reaction Pathways:
-
Alkylation: The enolate can be alkylated by reacting it with alkyl halides. This is a fundamental method for introducing new carbon chains to the molecule.[4]
-
Acylation: Reaction of the enolate with acyl chlorides or anhydrides introduces an acyl group, leading to the formation of β-diketones.
-
Condensation Reactions: The enolate can react with aldehydes and ketones (Aldol condensation) or with other esters (Claisen condensation).[5] These reactions are pivotal for building more complex carbon skeletons.
-
Heterocycle Formation: β-Keto esters are classic starting materials for the synthesis of a wide variety of heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, which are prominent scaffolds in many commercial herbicides and fungicides.[6]
Application Note I: Synthesis of Pyrazole-Based Agrochemicals
Many highly effective fungicides and herbicides feature a pyrazole core. The Hantzsch pyrazole synthesis is a classic and reliable method for constructing this heterocyclic ring, and it traditionally utilizes a β-keto ester and a hydrazine derivative.
Conceptual Workflow for Pyrazole Synthesis
The following diagram illustrates the proposed synthetic pathway for a generic pyrazole derivative using this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Heterocyclic Compounds Using Methyl 4-ethoxy-3-oxobutanoate
Prepared by: Senior Application Scientist, Gemini Division
For: Researchers, scientists, and drug development professionals.
Executive Summary
Methyl 4-ethoxy-3-oxobutanoate is a highly versatile and economically significant C6 building block for constructing a diverse array of heterocyclic scaffolds. Its defining structural feature, the β-ketoester moiety, possesses multiple reactive sites—an enolizable ketone and an electrophilic ester—that can be strategically exploited in a variety of cyclocondensation reactions. This guide provides an in-depth exploration of field-proven methodologies for synthesizing key heterocyclic cores, including pyridines, dihydropyrimidinones, furans, and pyrazoles, using this precursor. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying mechanistic principles to empower researchers to adapt and optimize these methods for their specific synthetic targets.
Foundational Principles: The Reactivity of this compound
The synthetic utility of this compound stems from the dual reactivity of the β-ketoester functional group. The methylene protons (C2) are acidic and easily deprotonated to form a nucleophilic enolate. Simultaneously, the ketone (C3) and ester (C1) carbonyls serve as electrophilic sites. This ambiphilic nature is the cornerstone of its role in classical multicomponent reactions.
The Hantzsch Pyridine Synthesis: A Cornerstone Application
The Hantzsch synthesis is a renowned multicomponent reaction for assembling the 1,4-dihydropyridine (DHP) core, which can be subsequently oxidized to the corresponding aromatic pyridine.[1][2] DHPs are a critical class of compounds in medicinal chemistry, famously represented by calcium channel blockers like nifedipine.[2]
Mechanistic Rationale
The reaction proceeds through a convergent mechanism involving two key intermediates derived from this compound.[3] One molecule undergoes a Knoevenagel condensation with an aldehyde to form an α,β-unsaturated carbonyl compound. A second molecule reacts with ammonia to generate a nucleophilic enamine. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the 1,4-DHP ring.[3]
Workflow & Mechanism Diagram
Caption: Hantzsch Pyridine Synthesis Workflow.
Detailed Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
-
Materials:
-
This compound (or Ethyl Acetoacetate as a common analogue)
-
Benzaldehyde
-
Ammonium acetate
-
Ethanol
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.0 eq.), benzaldehyde (1.0 eq.), and ammonium acetate (1.2 eq.).
-
Add ethanol as the solvent (approx. 3-4 mL per mmol of aldehyde).
-
Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the 1,4-dihydropyridine product.
-
(Optional Aromatization): To a solution of the DHP in glacial acetic acid, add a suitable oxidizing agent (e.g., ceric ammonium nitrate (CAN), nitric acid, or DDQ) portion-wise at room temperature. Heat the mixture gently if required until the starting DHP is consumed (TLC monitoring). Pour the mixture over ice water, and collect the precipitated pyridine product by filtration.
-
Application Insights & Data
The choice of solvent and catalyst can significantly impact yield and reaction time.[2] While classical methods use thermal heating in ethanol, modern variations employ microwave irradiation or catalysts like p-toluenesulfonic acid (PTSA) in aqueous micelles to improve efficiency and adhere to green chemistry principles.[2]
| Aldehyde | Conditions | Yield (%) of DHP | Reference |
| Benzaldehyde | Reflux in Ethanol, 4h | 85-92% | [2] |
| 4-Nitrobenzaldehyde | Reflux in Ethanol, 3h | 90-95% | [3] |
| Acetaldehyde | Reflux in Ethanol, 6h | ~30% (lower yield) | [4] |
| Furfural | Microwave, 100°C, 15 min | 88% | [2] |
The Biginelli Reaction: Accessing Dihydropyrimidinones (DHPMs)
First reported in 1891, the Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[5][6] These scaffolds are prevalent in pharmacologically active molecules, including calcium channel blockers and antihypertensive agents.[5]
Mechanistic Rationale
The most accepted mechanism, proposed by Kappe, begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[5] This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration afford the final DHPM product. The rate-limiting step is often the initial aldol-type condensation.[5]
Workflow & Mechanism Diagram
Caption: Biginelli Reaction Workflow.
Detailed Experimental Protocol: Synthesis of a 4-Aryl-3,4-dihydropyrimidinone
-
Materials:
-
This compound (1.0 mmol)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., Ce(NO₃)₃·6H₂O, 5 mol%)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a 25 mL flask, combine the β-ketoester (1.0 mmol), aldehyde (1.0 mmol), urea (1.5 mmol), and catalyst.[7]
-
Heat the mixture under solvent-free conditions at 80-100°C for the specified time (typically 15-90 minutes).[7][8] Monitor by TLC.
-
After cooling to room temperature, add cold water to the reaction mixture to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove excess urea.
-
Recrystallize the crude product from hot ethanol to obtain the pure DHPM.[8]
-
Application Insights & Data
The classical Biginelli reaction often requires harsh acidic conditions and long reaction times.[4] Modern protocols have vastly improved this by using Lewis acids, ionic liquids, or solid-supported catalysts under solvent-free or microwave-assisted conditions, leading to higher yields and shorter reaction times.[6][9]
| Catalyst | Conditions | Yield (%) | Reference |
| HCl (Classical) | Reflux in Ethanol, 18h | 20-60% | [4] |
| Ce(NO₃)₃·6H₂O (5 mol%) | Solvent-free, 80°C, 15 min | >90% | [7] |
| Succinic Acid (20 mol%) | Solvent-free, 70°C, 90 min | 94% | [9] |
| Silica Chloride (2.5 mol%) | Solvent-free, 80°C, 3h | 92% | [8] |
Paal-Knorr Furan Synthesis: Constructing Five-Membered Rings
The Paal-Knorr synthesis is a fundamental method for preparing furans from 1,4-dicarbonyl compounds under acidic conditions.[10][11] While this compound is not a direct precursor, it can be readily converted into a 1,4-dicarbonyl intermediate, which then undergoes cyclization. A common route is the alkylation of the β-ketoester enolate with an α-haloketone.
Mechanistic Rationale
The synthesis begins with the formation of a 1,4-dicarbonyl compound.[12] Under acidic conditions, one carbonyl group is protonated, which activates it for nucleophilic attack. The enol form of the second carbonyl then attacks the protonated carbonyl, forming a five-membered hemiacetal intermediate. Subsequent dehydration driven by the formation of the stable aromatic furan ring yields the final product.[13]
Workflow & Mechanism Diagram
Caption: Paal-Knorr Furan Synthesis Workflow.
Detailed Experimental Protocol: Two-Step Furan Synthesis
-
Step 1: Synthesis of the 1,4-Dicarbonyl Intermediate
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF).
-
Cool the solution to 0°C and add a non-nucleophilic base (e.g., NaH, LDA) (1.1 eq.) portion-wise to form the enolate.
-
Stir for 30 minutes, then add the α-haloketone (e.g., 2-chloroacetone) (1.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (TLC).
-
Quench the reaction with saturated NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate). Purify via column chromatography.
-
-
Step 2: Paal-Knorr Cyclization
-
Dissolve the purified 1,4-dicarbonyl compound in a solvent like toluene or acetic acid.
-
Add a catalytic amount of a strong acid (e.g., p-TsOH, H₂SO₄).[14]
-
Heat the mixture to reflux, often with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC. Upon completion, neutralize the acid, extract the product, and purify by column chromatography or distillation. Microwave-assisted protocols can significantly shorten reaction times.[15]
-
Pyrazole Synthesis via Condensation with Hydrazine
The reaction between β-dicarbonyl compounds and hydrazines is a classical and highly efficient method for synthesizing pyrazoles and pyrazolones, which are important scaffolds in medicinal chemistry.[16][17]
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the more electrophilic ketone carbonyl of the β-ketoester, forming a hydrazone intermediate.[16] This is followed by an intramolecular nucleophilic attack by the second hydrazine nitrogen onto the ester carbonyl. This cyclization step, followed by elimination of ethanol and water, leads to the formation of the stable, aromatic pyrazole ring.[16] The reaction is often catalyzed by a small amount of acid.[16]
Detailed Experimental Protocol: Synthesis of a 3-Substituted-1H-pyrazol-5(4H)-one
-
Materials:
-
This compound (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
-
Procedure:
-
In a 20 mL vial, combine this compound, hydrazine hydrate, and 1-propanol.[16]
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture with stirring to approximately 100°C for 1-2 hours.
-
Monitor the consumption of the starting ketoester by TLC (e.g., 30% ethyl acetate/70% hexane).[16]
-
Once the reaction is complete, add water (10 mL) to the hot, stirring mixture to precipitate the product.
-
Isolate the solid product by vacuum filtration, wash with cold water, and dry to obtain the pyrazolone product.[16]
-
Safety and Handling
-
This compound (and analogues like Ethyl Acetoacetate): These are combustible liquids and can cause eye irritation. Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18][19] Keep away from ignition sources.
-
Reagents: Aldehydes can be irritants and sensitizers.[20] Hydrazine hydrate is toxic and corrosive. Strong acids and bases used as catalysts should be handled with extreme care.
-
General Practices: Always plan experiments in advance and be aware of potential hazards.[21] Ensure eyewash stations and safety showers are accessible.[18]
References
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Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(24), 5277-5288. Retrieved from [Link]
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Shaabani, A., Ghasemi, Z., & Badri, Z. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 2356-2403. Retrieved from [Link]
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Sahu, P., Panda, S. S., & Sahoo, S. K. (2014). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. Journal of Applied Pharmaceutical Science, 4(11), 078-081. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
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SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NEW 3, 4- DIHYDROPYRIMIDINONES. (2011). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine, aromatic aldehyde 1 and pyridinium salt 272. Retrieved from [Link]
- Shaabani, A., Ghasemi, Z., & Badri, Z. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 2356–2403.
- Kumar, R., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22, 7894-7922.
- Mohamadpour, F., & Feilizadeh, M. (2019). Succinic Acid As a Green and Bio-Based Catalyst assisted solvent-free one-pot Biginelli synthesis of biologically active 3,4-dihydropyrimidin-2-(1H)-ones/thiones derivatives.
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Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
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ResearchGate. (n.d.). The Applications of β‐Keto Amides for Heterocycle Synthesis. Retrieved from [Link]
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Heterocyclic Chemistry part2 updatedagainagainagainagainnnx. (n.d.). Retrieved from [Link]
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Stanford University. (n.d.). Acetaldehyde. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]
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Application Notes & Protocols for Monitoring Methyl 4-ethoxy-3-oxobutanoate Reactions
Abstract
Methyl 4-ethoxy-3-oxobutanoate is a pivotal β-keto ester intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][2][3] The precise monitoring of its formation and consumption is critical for reaction optimization, yield maximization, and impurity profiling. This guide provides a comprehensive overview and detailed protocols for the analysis of this compound reactions using two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We delve into the causality behind methodological choices, present validated protocols, and discuss the essential framework of analytical method validation to ensure data integrity, a cornerstone of research and drug development.[4][5]
The Analytical Imperative in β-Keto Ester Synthesis
The synthesis of β-keto esters is a fundamental transformation in organic chemistry, often achieved through methods like the Claisen condensation.[1] Monitoring these reactions in real-time or via discrete sampling is essential to understand reaction kinetics, identify the optimal endpoint, and characterize the formation of byproducts or degradation products. The choice between HPLC and GC is dictated by the specific analytical objective, the volatility of the analytes, and the sample matrix.
-
HPLC is highly versatile for monitoring the concentration of starting materials, intermediates, and products in the liquid reaction mixture, often with minimal sample preparation.
-
GC is exceptionally well-suited for analyzing volatile and thermally stable compounds like this compound, offering high resolution and sensitivity, particularly with a Flame Ionization Detector (FID).[6]
The following diagram illustrates the general analytical workflow for reaction monitoring.
Caption: General workflow for chromatographic monitoring of chemical reactions.
High-Performance Liquid Chromatography (HPLC) Methodology
Principle of Separation: Reversed-Phase Chromatography
For moderately polar analytes like this compound, reversed-phase (RP) HPLC is the predominant separation mode. The stationary phase is nonpolar (e.g., octadecylsilane, C18), while the mobile phase is a polar mixture, typically of water and a miscible organic solvent like acetonitrile or methanol.[7][8] The analyte separates based on its hydrophobic partitioning between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer.
Detailed Protocol: Isocratic RP-HPLC-UV Analysis
This protocol is designed for the quantitative analysis of this compound, providing a robust starting point for method development.
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, water, and formic acid
-
0.45 µm syringe filters
Experimental Protocol Steps:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v) containing 0.1% formic acid. The acid helps to ensure consistent peak shapes by suppressing the ionization of any acidic functional groups. Degas the mobile phase thoroughly.
-
Standard Preparation:
-
Prepare a stock solution of this compound analytical standard at 1.0 mg/mL in the mobile phase.[9]
-
Create a series of calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL) by diluting the stock solution.
-
-
Sample Preparation:
-
Carefully withdraw a small, known volume (e.g., 50 µL) from the reaction vessel.
-
Immediately quench the reaction by diluting it into a larger, known volume (e.g., 4.95 mL) of mobile phase. This stops the reaction and prepares the sample for analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumental Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standards and samples onto the column.
-
Monitor the elution at a suitable wavelength (e.g., 245 nm, where the β-keto ester moiety has some absorbance).
-
-
Data Processing:
-
Integrate the peak corresponding to this compound.
-
Generate a calibration curve from the peak areas of the standards.
-
Quantify the concentration of the analyte in the reaction samples using the calibration curve.
-
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry-standard for reversed-phase separation of small organic molecules.[6][10] |
| Mobile Phase | Acetonitrile / 0.1% Formic Acid in Water (50:50 v/v) | Provides good separation for moderately polar esters. Formic acid improves peak shape.[7] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and separation kinetics. |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
| Detector | UV at 245 nm | The β-dicarbonyl moiety exhibits UV absorbance, allowing for direct detection. |
Visualization: HPLC Workflow
Caption: Step-by-step workflow for the HPLC analysis of reaction samples.
Gas Chromatography (GC) Methodology
Principle of Separation
GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column.[6] For a polar ester like this compound, a polar stationary phase (e.g., a wax column) is ideal. It provides selective interactions (dipole-dipole) that enhance separation from less polar starting materials or byproducts. The compound is volatilized in a heated injector, swept onto the column by an inert carrier gas, and detected as it elutes.
Detailed Protocol: GC-FID Analysis
This protocol is optimized for high-sensitivity quantitative analysis, leveraging the robust and universally responsive Flame Ionization Detector (FID).
Instrumentation and Consumables:
-
Gas chromatograph with a split/splitless injector and FID
-
Polar capillary column (e.g., DB-WAX or FFAP, 30 m x 0.25 mm ID x 0.25 µm film)
-
High-purity helium or hydrogen carrier gas
-
GC-grade ethyl acetate or dichloromethane
-
Internal standard (e.g., undecane or dodecane), if highest precision is required
Experimental Protocol Steps:
-
Instrument Setup: Set the injector, detector, and oven temperature program as detailed in the table below.
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in ethyl acetate.
-
Prepare a series of calibration standards by diluting the stock solution. If using an internal standard (IS), add a constant, known amount of IS to each standard.
-
-
Sample Preparation:
-
Quench a known aliquot of the reaction mixture by diluting it significantly (e.g., 1:100 or 1:1000) in ethyl acetate. The high dilution prevents injector contamination.
-
If using an IS, add the same amount of IS to the diluted sample as was added to the standards.
-
Transfer the final solution to a GC vial.
-
-
Instrumental Analysis:
-
Inject 1 µL of each standard and sample into the GC. A split injection (e.g., 50:1) is common to avoid overloading the detector.
-
Record the resulting chromatogram.
-
-
Data Processing:
-
Integrate the peaks for the analyte and the internal standard (if used).
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area versus concentration.
-
Calculate the concentration in the reaction samples from this curve.
-
Data Presentation: GC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) | A polar column is recommended for retaining and separating esters effectively.[6] |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas. Constant flow ensures reproducible retention times with temperature programming. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation.[6] |
| Detector Temp. | 280 °C (FID) | Prevents condensation of analytes in the detector. |
| Oven Program | 60 °C (2 min), then 10 °C/min to 240 °C (5 min) | A temperature ramp effectively separates compounds with different boiling points.[6] |
| Injection | 1 µL, Split ratio 50:1 | Prevents column and detector overload, ensuring sharp peaks and a linear response. |
Visualization: GC Workflow
Caption: Step-by-step workflow for the GC analysis of reaction samples.
Chiral Separation: A Special Consideration
If the synthesis of this compound or its subsequent use involves stereoselective chemistry, determining the enantiomeric excess (e.e.) is crucial. This requires chiral chromatography.
-
Technique: Chiral HPLC is the most common method for enantiomeric separations.[11]
-
Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose (e.g., Daicel CHIRALPAK® or CHIRALCEL® series), are highly effective for resolving a wide range of enantiomers, including β-keto esters.[12][13]
-
Mobile Phase: Chiral separations are often performed in normal-phase mode, using eluents like heptane/isopropanol or heptane/ethanol.[12][13] The choice of solvent and its composition is critical for achieving selectivity.[14]
Developing a chiral separation is an empirical process, and screening different chiral columns and mobile phases is often necessary to find the optimal conditions.[11]
The Foundation of Trust: Analytical Method Validation
Before an analytical method can be used for critical applications like quality control in drug development, it must be validated.[4][5] Validation is the documented process that demonstrates a method is suitable for its intended purpose.[15] This process is governed by international guidelines, such as those from the International Council for Harmonisation (ICH).[16]
The core parameters that must be evaluated are summarized below.
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, starting materials). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed by spike/recovery experiments. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes Repeatability (same lab, same day) and Intermediate Precision (different days, analysts, or equipment). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature). |
Table adapted from ICH Q2(R1) and other validation guidelines.[15][16][17]
Conclusion
Both HPLC and GC are powerful and complementary techniques for monitoring reactions involving this compound. HPLC offers versatility for direct analysis of reaction mixtures, while GC provides exceptional sensitivity and resolution for this volatile ester. The choice of method depends on the specific analytical need, but in all cases, a properly developed and validated method is paramount to generating reliable, accurate, and trustworthy data. This commitment to analytical rigor underpins successful research, process development, and quality assurance in the chemical and pharmaceutical sciences.[5]
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Jadhav, S. R., et al. (n.d.). Analytical method validation: A brief review.
- SIELC Technologies. (2018, May 16). Ethyl 4-ethoxy-3-oxobutyrate.
- BenchChem. (n.d.). A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of Ethyl 4-oxobutanoate.
- Unknown Author. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- SIELC Technologies. (n.d.). Separation of Ethyl acetoacetate on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column.
- Daicel Chiral Technologies. (2021, March 14). Develop Chiral Separation Methods with Daicel's Immobilized Columns.
- MedChemExpress. (n.d.). This compound (Standard).
- Phenomenex. (n.d.). Chiral HPLC Separations.
- ResearchGate. (2025, August 7). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases.
- Ilieva, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl).
- MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
- ResearchGate. (2025, August 6). Mastering β-keto esters.
- Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
- NIH. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
- UMSL. (n.d.). Thermochemistry of Ethyl 3-Oxobutanoate Revisited: Observance of a Non-Zero Enthalpy of Mixing between Tautomers and Its Effects.
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Application Note: Mechanistic Insights and Optimized Protocols for the Reaction of Methyl 4-ethoxy-3-oxobutanoate with Primary Amines
Abstract: This document provides a comprehensive guide to the reaction between methyl 4-ethoxy-3-oxobutanoate and primary amines, a fundamental transformation in organic synthesis for the formation of β-enamino esters. These products are versatile intermediates in the synthesis of various heterocyclic compounds and pharmacologically active molecules. This note elucidates the reaction mechanism, explores the factors influencing its outcome, and presents detailed, validated protocols for researchers, scientists, and professionals in drug development.
Introduction
β-Keto esters are prominent building blocks in synthetic organic chemistry, valued for their dual reactivity at the ketone and ester functionalities. This compound is a particularly useful reagent within this class, offering multiple reaction sites for molecular elaboration. Its reaction with primary amines provides a direct route to β-enamino esters, which are stabilized enamine structures with significant utility as nucleophiles and precursors in cyclization reactions. Understanding the underlying mechanism of this condensation reaction is critical for controlling selectivity, optimizing yields, and troubleshooting potential side reactions.
Part 1: The Core Reaction Mechanism
The reaction of an aldehyde or ketone with a primary amine to form an imine, or in this case, its enamine tautomer, is a reversible acid-catalyzed process.[1] In the case of this compound, the reaction proceeds preferentially at the more electrophilic ketone carbonyl over the ester carbonyl.
Section 1.1: Step-by-Step Mechanistic Breakdown
The formation of the β-enamino ester from this compound and a primary amine (R-NH₂) can be described in the following steps:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbon of the C3-ketone. This forms a zwitterionic tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, yielding a neutral tetrahedral intermediate known as a carbinolamine or hemiaminal.[1]
-
Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).[2]
-
Dehydration: The lone pair of electrons on the nitrogen pushes down to eliminate a molecule of water, forming a resonance-stabilized iminium ion.
-
Deprotonation and Tautomerization: A base (which can be another molecule of the amine or the solvent) removes a proton from the α-carbon (C2), leading to the formation of the final, conjugated β-enamino ester product. This final product is an enamine, which is tautomeric with the corresponding imine. For β-keto systems, the enamine form is generally favored due to the stabilizing effect of conjugation with the ester carbonyl group.
The overall reaction is a condensation, as a molecule of water is eliminated.[3] The equilibrium can be driven towards the product by removing water, often through azeotropic distillation (e.g., with a Dean-Stark apparatus) or by using a dehydrating agent.[2][3]
Section 1.2: Visualizing the Mechanism
The following diagram illustrates the key steps in the formation of a β-enamino ester.
Caption: Reaction workflow from reactants to the final β-enamino ester product.
Section 1.3: Factors Influencing Reaction Kinetics and Equilibrium
Several factors can be modulated to optimize the synthesis of β-enamino esters:
-
Structure of the Primary Amine: The nucleophilicity and steric bulk of the primary amine affect the rate of the initial attack. Electron-donating groups on the amine increase its nucleophilicity and reaction rate, while bulky amines may react more slowly.
-
Catalysis: The reaction is typically catalyzed by a mild acid, such as acetic acid or p-toluenesulfonic acid (p-TsOH).[4] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, and also facilitates the dehydration step.[2] However, highly acidic conditions can protonate the amine, rendering it non-nucleophilic, so a careful choice of pH is crucial.
-
Solvent: The choice of solvent can influence the reaction equilibrium. Solvents that can form an azeotrope with water, such as toluene or benzene, are often used to facilitate water removal. In some cases, the reaction can be run neat or in a polar solvent like ethanol or even water.[5]
-
Temperature: Higher temperatures generally favor the forward reaction by providing the activation energy for dehydration and by helping to remove water via distillation.
Part 2: Experimental Protocols and Applications
This section provides a general, reproducible protocol for the synthesis of a model β-enamino ester, methyl 3-(benzylamino)-4-ethoxybut-2-enoate.
Section 2.1: General Protocol for Enamine Synthesis
Objective: To synthesize methyl 3-(benzylamino)-4-ethoxybut-2-enoate from this compound and benzylamine.
Materials & Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 57345-53-4 | 160.17 | 10 | 1.60 g |
| Benzylamine | 100-46-9 | 107.15 | 10 | 1.07 g (1.09 mL) |
| p-Toluenesulfonic acid (p-TsOH) | 104-15-4 | 172.20 | 0.1 (1 mol%) | 17.2 mg |
| Toluene | 108-88-3 | 92.14 | - | 50 mL |
| Saturated aq. NaHCO₃ solution | - | - | - | 30 mL |
| Brine | - | - | - | 30 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | ~2 g |
Experimental Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.60 g, 10 mmol), benzylamine (1.07 g, 10 mmol), p-TsOH (17.2 mg, 0.1 mmol), and toluene (50 mL).
-
Reaction Execution: Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (30 mL) followed by brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure β-enamino ester as a pale yellow oil.
Section 2.2: Characterization of the Product
The structure of the synthesized enamine can be confirmed using standard spectroscopic techniques.
Expected Spectroscopic Data for Methyl 3-(benzylamino)-4-ethoxybut-2-enoate:
| Technique | Key Features |
| ¹H NMR | - Singlet for the vinyl proton (C2-H) around δ 4.5-5.0 ppm.- Broad signal for the N-H proton, often coupled to the vinyl proton.- Signals for the benzyl group (aromatic protons ~δ 7.2-7.4 ppm, CH₂ ~δ 4.3-4.5 ppm).- Signals for the ethoxy group (CH₂ ~δ 3.5-3.7 ppm, CH₃ ~δ 1.2-1.4 ppm).- Singlet for the methyl ester (OCH₃) around δ 3.6-3.8 ppm. |
| ¹³C NMR | - Signals for the enamine double bond carbons (C2 and C3) in the range of δ 90-160 ppm.- Signal for the ester carbonyl (C1) around δ 170 ppm. |
| IR (Infrared) | - N-H stretching vibration around 3200-3400 cm⁻¹.- C=O (ester) stretching vibration around 1690-1710 cm⁻¹.- C=C stretching vibration around 1600-1650 cm⁻¹. |
| Mass Spec. | - Molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass. |
Part 3: Troubleshooting and Advanced Considerations
Section 3.1: Common Side Reactions and Byproducts
-
Amide Formation: Under harsh conditions (e.g., very high temperatures), the amine may react with the ester functionality to form an amide byproduct. This is generally less favorable than enamine formation.
-
Self-Condensation: The β-keto ester can undergo self-condensation, although this is typically minimized by the presence of the more nucleophilic primary amine.
-
Iminium Ion Persistence: If the final deprotonation step is incomplete, the product may remain as the iminium salt, which can be addressed during aqueous work-up.
Section 3.2: Visualization of the Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification of β-enamino esters.
Conclusion
The reaction of this compound with primary amines is a robust and highly useful method for synthesizing β-enamino esters. A thorough understanding of the reaction mechanism allows for rational optimization of reaction conditions to achieve high yields and purity. The protocols and insights provided in this application note serve as a valuable resource for chemists engaged in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.
References
-
Master Organic Chemistry. (2025). Enamines. Retrieved from [Link]
-
ACS Publications. (n.d.). Asymmetric Enamine Catalysis with β-Ketoesters by Chiral Primary Amine: Divergent Stereocontrol Modes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from [Link]
-
Wikipedia. (n.d.). Enamine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. Retrieved from [Link]
Sources
Application Notes and Protocols: Decarboxylation of Methyl 4-ethoxy-3-oxobutanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility of β-Ketoester Decarboxylation
The decarboxylation of β-ketoesters is a cornerstone transformation in organic synthesis, providing a reliable and efficient pathway to substituted ketones. Methyl 4-ethoxy-3-oxobutanoate and its derivatives are valuable precursors in this regard. The presence of a keto group at the β-position relative to the ester functionality facilitates the loss of carbon dioxide upon hydrolysis and heating, a reaction that is otherwise challenging for simple carboxylic acids.[1][2] This process is integral to the widely used acetoacetic ester synthesis, which allows for the construction of complex ketone frameworks from simple starting materials.[3][4] This guide provides an in-depth exploration of the mechanistic underpinnings and practical laboratory protocols for the decarboxylation of this compound derivatives.
Mechanistic Insights: The Pathway from β-Ketoester to Ketone
The overall transformation involves two key stages: the hydrolysis of the methyl ester to a β-keto carboxylic acid, followed by the thermal elimination of CO2.
-
Ester Hydrolysis: The process is initiated by the conversion of the ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.[5]
-
Decarboxylation via a Cyclic Transition State: The resulting β-keto acid, upon heating, undergoes decarboxylation through a concerted, six-membered cyclic transition state.[1][2][6] This pericyclic reaction involves the transfer of the acidic proton to the β-carbonyl oxygen, concomitant with the cleavage of the C-C bond, to release carbon dioxide and form an enol intermediate.[1][7]
-
Keto-Enol Tautomerism: The enol intermediate rapidly tautomerizes to the more stable ketone product, which is the final isolated compound.[1][5]
Caption: The decarboxylation of a β-keto acid proceeds via a cyclic transition state.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis and Decarboxylation
This one-pot procedure is a straightforward and common method for the decarboxylation of β-ketoesters. The use of a mineral acid facilitates both the initial hydrolysis of the ester and the subsequent decarboxylation.
Rationale: Heating in the presence of an acid like sulfuric or hydrochloric acid ensures the complete hydrolysis of the methyl ester to the carboxylic acid. The continued heating in the acidic medium provides the energy required to overcome the activation barrier for the decarboxylation step.
Materials:
-
This compound derivative
-
Dilute sulfuric acid (e.g., 10-20% v/v) or dilute hydrochloric acid
-
Dichloromethane or diethyl ether for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the this compound derivative (1.0 eq).
-
Add an excess of dilute sulfuric acid (e.g., 5-10 volumes).
-
Heat the mixture to reflux. The evolution of carbon dioxide gas should be observed.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 3 volumes).
-
Combine the organic extracts and wash carefully with a saturated solution of sodium bicarbonate until effervescence ceases to neutralize any remaining acid.
-
Wash the organic layer with brine (1 x 3 volumes).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude ketone.
-
The product can be further purified by distillation or column chromatography if necessary.
Protocol 2: Saponification Followed by Acidification and Decarboxylation
This two-step approach first involves hydrolysis of the ester under basic conditions (saponification) to form the carboxylate salt, which is then acidified and heated to induce decarboxylation.
Rationale: Saponification with a base like sodium hydroxide is often a very efficient method for ester hydrolysis. The subsequent acidification protonates the carboxylate to form the β-keto acid, which can then be decarboxylated upon gentle heating.[8] This method can be advantageous if the starting material or product is sensitive to prolonged heating under strongly acidic conditions.
Materials:
-
This compound derivative
-
Aqueous sodium hydroxide (e.g., 10% w/v)
-
Dilute hydrochloric acid
-
Dichloromethane or diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware as in Protocol 1
Procedure:
-
In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in aqueous sodium hydroxide (5-10 volumes).
-
Heat the mixture to reflux for 1-3 hours, or until TLC indicates complete hydrolysis of the starting ester.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the cooled mixture with dilute hydrochloric acid until the solution is acidic to litmus paper.
-
Gently heat the acidified mixture. The evolution of carbon dioxide should be observed. Continue heating until gas evolution ceases.[8]
-
Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extract the product with dichloromethane or diethyl ether (3 x 3 volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purify as needed.
Protocol 3: The Krapcho Decarboxylation
The Krapcho decarboxylation is a particularly mild and effective method for the dealkoxycarbonylation of esters that have an electron-withdrawing group at the β-position, such as β-ketoesters.[9][10] It is especially useful for substrates that are sensitive to acidic or basic conditions.[9]
Rationale: This reaction proceeds via a nucleophilic substitution mechanism where a halide ion (e.g., Cl- from LiCl) attacks the methyl group of the ester in an SN2 fashion.[10][11] This is followed by the decarboxylation of the resulting intermediate. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.[9][12]
Materials:
-
This compound derivative
-
Lithium chloride or sodium chloride
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether or ethyl acetate
-
Standard glassware
Procedure:
-
To a round-bottom flask, add the this compound derivative (1.0 eq), lithium chloride (1.0-1.2 eq), and a small amount of water (1.0-2.0 eq).
-
Add DMSO as the solvent (enough to dissolve the reactants upon heating).
-
Heat the mixture to a high temperature (typically 140-190 °C) and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with diethyl ether or ethyl acetate (3 x 3 volumes).
-
Combine the organic extracts, wash thoroughly with brine to remove DMSO, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the resulting ketone by distillation or chromatography.
General Experimental Workflow
Caption: A typical experimental workflow for the synthesis of ketones via decarboxylation.
Comparative Overview of Decarboxylation Methods
| Method | Key Reagents | Solvent | Temperature | Advantages | Disadvantages |
| Acid-Catalyzed | Dilute H2SO4 or HCl | Water | Reflux | One-pot procedure, inexpensive reagents. | Harsh conditions may not be suitable for sensitive substrates. |
| Saponification/Acidification | 1. NaOH(aq) 2. HCl(aq) | Water | Reflux | Milder initial hydrolysis step. | Two-step procedure. |
| Krapcho Decarboxylation | LiCl or NaCl, H2O | DMSO or DMF | 140-190 °C | Mild, neutral conditions; tolerates sensitive functional groups.[9] | High temperatures, requires polar aprotic solvent. |
Conclusion
The decarboxylation of this compound derivatives is a fundamental and versatile transformation for the synthesis of ketones. The choice of method—be it classical acid-catalyzed decarboxylation, a two-step saponification-acidification sequence, or the milder Krapcho dealkoxycarbonylation—depends on the specific substrate and the presence of other functional groups. By understanding the underlying mechanisms and following robust protocols, researchers can effectively leverage this reaction in the development of novel chemical entities.
References
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Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]
-
Ignatchenko, A. V., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. [Link]
-
Chemistry Steps. Acetoacetic Ester Synthesis. [Link]
-
University of Calgary. Ch21: Acetoacetic esters. [Link]
-
JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]
-
Grokipedia. Krapcho decarboxylation. [Link]
-
Wikipedia. Krapcho decarboxylation. [Link]
-
ResearchGate. (2025, August 7). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. [Link]
-
La Salle University. Ethyl acetoacetate reactions. [Link]
-
Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. [Link]
-
John Wiley & Sons, Inc. The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-withdrawing Substituents. [Link]
-
National Institutes of Health. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]
-
OpenOChem Learn. Acetoacetic Ester Synthesis. [Link]
-
College of Saint Benedict & Saint John's University. Reactivity: Decarboxylation. [Link]
-
YouTube. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
ResearchGate. Palladium‐catalyzed decarboxylation of β‐keto esters. [Link]
-
ACS Publications. Facile palladium-catalyzed decarboxylation reaction of allylic .beta.-keto esters. [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
YouTube. (2022, November 5). Krapcho Decarboxylation. [Link]
-
Semantic Scholar. Recent synthetic applications of the dealkoxycarbonylation reaction. Part 2. Dealkoxycarbonylations of β-keto esters, α-cyano. [Link]
-
YouTube. (2020, February 29). acetoacetic ester synthesis. [Link]
-
YouTube. (2020, April 6). Decarboxylation of β-keto acids: basic idea and complete mechanism and Transition State (TS). [Link]
-
The Royal Society of Chemistry. Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal. [Link]
-
ResearchGate. Synthesis of diketones 33, 38, and 42: (a) Mg(OEt) 2 ; (b) NaCl, DMSO/H 2 O; (c) NaOEt, EtI, DMF. [Link]
-
ResearchGate. (2011, February 10). (PDF) Advances in the Krapcho Decarboxylation. [Link]
-
PubMed. (1986, July 15). Oxidative decarboxylation of 4-methylthio-2-oxobutyrate by branched-chain 2-oxo acid dehydrogenase complex. [Link]
-
ResearchGate. Demethylation of Methyl Aryl Ethers: 4-Ethoxy-3-Hydroxybenzaldehyde | Request PDF. [Link]
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Application Notes & Protocols: A Guide to the Crossed Claisen Condensation Using Methyl 4-ethoxy-3-oxobutanoate
Introduction: The Enduring Utility of the Claisen Condensation in Modern Synthesis
The Claisen condensation stands as a cornerstone of carbon-carbon bond formation in organic chemistry, enabling the synthesis of β-keto esters and related 1,3-dicarbonyl compounds.[1] These structural motifs are of paramount importance, serving as versatile intermediates in the synthesis of a vast array of more complex molecules, including pharmaceuticals and natural products.[2][3] The reaction involves the base-mediated condensation of two ester molecules. One ester, possessing at least one α-hydrogen, is deprotonated to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of a second ester molecule.[1][4]
A strategically valuable variant is the Crossed Claisen Condensation , which occurs between two different carbonyl compounds.[5][6] To ensure a single major product and avoid a statistical mixture, the reaction is typically designed with one ester partner that is incapable of forming an enolate (i.e., it lacks α-hydrogens).[7][8] This non-enolizable ester, such as methyl benzoate or methyl formate, can only act as the electrophile, directing the reaction pathway.[7][9]
This guide provides an in-depth exploration of a crossed Claisen condensation utilizing Methyl 4-ethoxy-3-oxobutanoate . This substrate is a functionalized β-keto ester, and its reaction highlights the strategic application of the Claisen condensation to build molecular complexity. We will delve into the mechanistic underpinnings, provide a field-tested experimental protocol, and discuss applications relevant to drug discovery and development professionals.
Mechanistic Deep Dive: The Electron-Pushing Pathway
The Claisen condensation proceeds through a series of reversible steps, with the final deprotonation of the product being the thermodynamic driving force that shifts the equilibrium toward completion.[4][10] The pKa of the α-proton on a standard ester is around 25, while the resulting β-keto ester product has a much more acidic proton (pKa ≈ 11) between the two carbonyl groups, ensuring its quantitative deprotonation by the alkoxide base.[4]
The key mechanistic steps are as follows:
-
Enolate Formation: A strong alkoxide base, matching the alkoxy group of the enolizable ester to prevent transesterification, removes an acidic α-proton to generate a resonance-stabilized enolate.[10]
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the second, non-enolizable ester, forming a tetrahedral intermediate.[1]
-
Alkoxide Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide leaving group.[10]
-
Deprotonation (Driving Force): The newly formed β-dicarbonyl compound is rapidly deprotonated by the alkoxide base generated in the previous step. This irreversible acid-base reaction pulls the entire equilibrium towards the product.[1][4]
-
Acidic Workup: A final protonation step with a mild acid neutralizes the enolate to yield the final β-keto ester product.[1]
Caption: Figure 1: Generalized Mechanism of a Crossed Claisen Condensation.
Experimental Protocol: Synthesis of Methyl 2-benzoyl-4-ethoxy-3-oxobutanoate
This protocol details a crossed Claisen condensation between this compound (the enolizable partner) and Methyl Benzoate (the non-enolizable partner).
Safety Precautions: This procedure involves flammable solvents and a strong, caustic base. All operations must be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) is mandatory. Sodium methoxide is corrosive and reacts violently with water.[11]
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 415678-65-8 | 160.17 | 1.60 g | 10.0 | 1.0 |
| Methyl Benzoate | 93-58-3 | 136.15 | 2.04 g | 15.0 | 1.5 |
| Sodium Methoxide (NaOMe) | 124-41-4 | 54.02 | 0.65 g | 12.0 | 1.2 |
| Anhydrous Methanol (MeOH) | 67-56-1 | 32.04 | 20 mL | - | - |
| Diethyl Ether (anhydrous) | 60-29-7 | 74.12 | 50 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~15 mL | - | - |
| Saturated Sodium Bicarbonate (aq) | - | - | 20 mL | - | - |
| Brine (Saturated NaCl aq) | - | - | 20 mL | - | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~2 g | - | - |
Step-by-Step Methodology
-
Reaction Setup: Assemble a 100 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.
-
Base Preparation: Under a positive pressure of nitrogen, add anhydrous methanol (20 mL) to the reaction flask via syringe. Carefully add sodium methoxide (0.65 g, 12.0 mmol) in portions. Stir the mixture until the solid is completely dissolved.[12] Cool the resulting solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate, dry vial, prepare a solution of this compound (1.60 g, 10.0 mmol) and Methyl Benzoate (2.04 g, 15.0 mmol). Using a syringe, add this solution dropwise to the stirred, cooled sodium methoxide solution over 15-20 minutes. The slow addition is crucial to minimize the self-condensation of the enolizable ester.[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Workup and Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl dropwise until the solution is acidic (pH ~5-6, check with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (25 mL) and deionized water (20 mL). Shake well and separate the layers. Extract the aqueous layer with an additional portion of diethyl ether (25 mL).
-
Washing and Drying: Combine the organic layers. Wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to yield the pure Methyl 2-benzoyl-4-ethoxy-3-oxobutanoate.
Caption: Figure 2: Experimental Workflow for Crossed Claisen Condensation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents or solvent. 2. Base not active or insufficient amount. 3. Reaction time too short. | 1. Ensure all glassware is flame-dried and solvents are anhydrous. 2. Use freshly opened or prepared sodium methoxide. A full equivalent of base is required to drive the reaction.[1] 3. Monitor the reaction by TLC to confirm completion before workup. |
| Mixture of Products | 1. Self-condensation of the enolizable ester. 2. Transesterification due to mismatched base/ester. | 1. Add the enolizable ester slowly to the mixture of the base and the non-enolizable ester.[6] 2. Always use an alkoxide base that corresponds to the alcohol portion of the ester (e.g., sodium methoxide for methyl esters).[1] |
| Product Decomposition | 1. Workup is too strongly acidic or basic. 2. Retro-Claisen condensation during workup. | 1. Neutralize carefully with a mild acid (e.g., dilute HCl or NH₄Cl solution).[13] 2. Avoid prolonged exposure to strong base, especially at elevated temperatures. The workup should be performed promptly after the reaction is complete.[5] |
Significance in Drug Development and Medicinal Chemistry
The β-keto ester scaffold synthesized through the Claisen condensation is a privileged structure in medicinal chemistry.[2] These compounds are highly versatile synthetic intermediates for several reasons:
-
Multiple Reactive Sites: They possess both nucleophilic (the central α-carbon) and electrophilic (the two carbonyl carbons) sites, allowing for a wide range of subsequent transformations.[2][14]
-
Heterocycle Synthesis: β-Keto esters are key precursors for the synthesis of various heterocyclic rings, such as pyrazoles, pyrimidines, and quinolines, which are core components of many active pharmaceutical ingredients (APIs).[15][16]
-
Bioactivity: The 1,3-dicarbonyl moiety itself can act as a chelating agent for metal ions, and complexes of β-diketo esters have been investigated for their biological activities, including antimicrobial and antitumor properties.[17]
The strategic application of reactions like the Claisen condensation allows for the efficient construction of molecular libraries based on these valuable scaffolds, accelerating the drug discovery process.
References
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Application Notes & Protocols: Stereoselective Synthesis Utilizing Methyl 4-ethoxy-3-oxobutanoate as a Versatile Prochiral Building Block
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Prochiral β-Keto Esters
In the landscape of modern pharmaceutical and fine chemical synthesis, the efficient construction of stereochemically defined molecules is paramount. Chiral building blocks serve as invaluable starting materials for creating complex molecular architectures with precise three-dimensional arrangements, a necessity for ensuring the efficacy and safety of active pharmaceutical ingredients (APIs).[][2] While enantiomerically pure compounds are often sought as starting points, the strategic use of prochiral substrates offers a powerful and convergent approach to asymmetric synthesis.
Methyl 4-ethoxy-3-oxobutanoate, an achiral β-keto ester, represents a quintessential example of such a versatile prochiral building block. Its structure, featuring a central ketone flanked by a methyl ester and an ethoxymethyl group, presents a prime target for stereoselective transformations. The ketone can be reduced to a chiral β-hydroxy ester, or the α-carbon can be functionalized to create a new stereocenter. The resulting chiral products, particularly optically pure β-hydroxy esters, are crucial intermediates in the synthesis of a wide array of important chemicals and bioactive molecules.[3]
This guide provides an in-depth exploration of two primary stereoselective strategies employing this compound: asymmetric reduction of the carbonyl group and stereoselective α-functionalization. We will detail field-proven protocols, explain the causality behind experimental choices, and present data to create a self-validating framework for researchers.
Core Synthetic Strategies: From Prochiral Substrate to Chiral Product
The synthetic utility of this compound hinges on its ability to be converted into chiral derivatives through the creation of a new stereocenter at either the C3 (carbonyl) or C2 (α-carbon) position. The diagram below illustrates these two divergent, high-value pathways.
Figure 1: Key stereoselective pathways for this compound.
Pathway 1: Asymmetric Reduction to Chiral β-Hydroxy Esters
The most prevalent and highly valuable transformation of β-keto esters is their asymmetric reduction to furnish optically active β-hydroxy esters. These products are foundational building blocks for numerous pharmaceuticals, including statins and other bioactive natural products.[4] Both biocatalytic and chemocatalytic methods have been developed to achieve high levels of enantioselectivity.
Scientific Principle: Controlling Facial Selectivity
The prochiral ketone of this compound has two distinct faces (Re and Si). A stereoselective reducing agent, whether an enzyme or a chiral catalyst, will preferentially deliver a hydride to one of these faces, leading to the formation of one enantiomer of the corresponding alcohol over the other. The efficiency of this selection is measured by the enantiomeric excess (e.e.).
Figure 2: Conceptual diagram of stereoselective hydride delivery.
Protocol 1: Biocatalytic Reduction via Ketoreductase (KRED)
Biocatalysis offers an exceptionally selective, mild, and environmentally benign route for ketone reduction. Ketoreductases (KREDs) are enzymes that use a cofactor, typically NADPH, to reduce carbonyls with exquisite stereocontrol. Genetically engineered KREDs provide access to either the (R) or (S) enantiomer with high fidelity.[4][5]
Rationale: This protocol employs a recombinant E. coli system co-expressing a KRED for the primary reduction and a glucose dehydrogenase (GDH) for cofactor (NADPH) regeneration. This whole-cell approach is cost-effective as it avoids the need for purified enzymes and expensive cofactors.[6]
Materials:
-
This compound
-
Recombinant E. coli cells expressing a suitable KRED and GDH
-
D-Glucose (for cofactor regeneration)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine and anhydrous sodium sulfate
-
Standard laboratory glassware, incubator shaker, centrifuge, and rotary evaporator
Step-by-Step Methodology:
-
Cell Culture and Induction:
-
Inoculate 500 mL of sterile Luria-Bertani (LB) medium (containing appropriate antibiotic) with a single colony of the recombinant E. coli strain.
-
Grow the culture at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue incubation at a reduced temperature (e.g., 20-25°C) for 12-16 hours to ensure proper protein folding.
-
-
Cell Harvest and Preparation:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 50 mL of 100 mM potassium phosphate buffer (pH 7.0) to create a whole-cell catalyst slurry.
-
-
Biotransformation Reaction:
-
In a 250 mL Erlenmeyer flask, combine the 50 mL of cell slurry with D-glucose (1.5 equivalents relative to substrate).
-
Add this compound (e.g., 10 g/L final concentration). The substrate can be added neat or as a solution in a co-solvent like DMSO if solubility is an issue.
-
Seal the flask and place it in an incubator shaker at 30°C and 150 rpm. Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 4 hours) and analyzing them by GC or TLC.
-
-
Work-up and Purification:
-
Once the reaction reaches completion (typically 12-24 hours), transfer the mixture to a centrifuge bottle and pellet the cells (10,000 x g for 20 minutes).
-
Decant the supernatant and extract it three times with an equal volume of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude chiral β-hydroxy ester.
-
Purify the product via flash column chromatography on silica gel if necessary.
-
Expected Results & Characterization:
| Parameter | Expected Value | Analysis Method |
| Conversion | >95% | Gas Chromatography (GC) or ¹H NMR |
| Isolated Yield | 85-95% | Gravimetric |
| Enantiomeric Excess (e.e.) | >99% | Chiral GC or Chiral HPLC |
Troubleshooting:
-
Low Conversion: Ensure proper cell growth and protein induction. Check the activity of the cell slurry. The substrate concentration may be too high, causing inhibition; try a lower loading.
-
Low Enantioselectivity: This is rare with a well-chosen KRED but could indicate contamination or cell death. Verify the purity of the recombinant strain.
Pathway 2: Stereoselective α-Chlorination
Creating a stereocenter at the α-position of a β-keto ester is a significant challenge because the product can easily racemize under basic or acidic conditions.[7] However, modern organocatalysis, particularly phase-transfer catalysis (PTC), provides a powerful solution.
Protocol 2: Asymmetric α-Chlorination using a Cinchona Alkaloid Catalyst
This protocol utilizes a modified Cinchona alkaloid as a chiral phase-transfer catalyst to facilitate the enantioselective chlorination of the α-position using N-chlorosuccinimide (NCS) as the chlorine source.[8]
Rationale: The chiral catalyst forms a tight, non-covalent complex with the enolate of the β-keto ester. This complex sterically shields one face of the enolate, directing the electrophilic attack by NCS to the opposite, more accessible face. A weak base like potassium fluoride (KF) is used to gently generate the enolate without promoting side reactions or racemization.[8]
Figure 3: Workflow for Asymmetric α-Chlorination.
Materials:
-
This compound
-
Hybrid Cinchona alkaloid-based catalyst (e.g., 0.5 mol%)
-
N-chlorosuccinimide (NCS, 1.05 equivalents)
-
Potassium Fluoride (KF, 2 equivalents), anhydrous
-
Toluene, anhydrous
-
Saturated ammonium chloride solution
-
Ethyl acetate, brine, anhydrous sodium sulfate
Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1 equivalent), the Cinchona alkaloid catalyst (0.005 equivalents), and solid potassium fluoride (2 equivalents).
-
Add anhydrous toluene to create a solution of approximately 0.2 M concentration with respect to the substrate.
-
Stir the mixture at room temperature for 20 minutes to allow for pre-complexation.
-
-
Chlorination Reaction:
-
Cool the reaction flask to the optimized temperature (this can range from room temperature down to -20°C, depending on the specific catalyst and substrate; start with 0°C).
-
Add N-chlorosuccinimide (1.05 equivalents) in one portion.
-
Stir the reaction vigorously. The reaction is often rapid; monitor its progress closely by TLC or by taking aliquots for GC analysis.
-
-
Work-up and Purification:
-
Upon completion (typically 5-80 minutes), quench the reaction by adding a saturated aqueous solution of ammonium chloride.[8]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 10 mL for a 0.2 mmol scale).[8]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral α-chloro-β-keto ester by flash column chromatography.
-
Expected Results & Characterization:
| Parameter | Expected Value[8] | Analysis Method |
| Yield | Up to <99% | Gravimetric |
| Enantiomeric Excess (e.e.) | Up to 97% | Chiral HPLC |
Troubleshooting:
-
Racemic Product: Ensure the use of an anhydrous solvent and inert atmosphere, as water can interfere with the chiral catalyst complex. The base might be too strong; KF is chosen for its mildness.
-
Dichlorination/Side Products: Add the NCS in one portion as specified. Adding it slowly can sometimes lead to side reactions. Ensure the temperature is properly controlled.
Conclusion
This compound stands out as a highly effective and versatile prochiral C4 building block. Through well-established stereoselective reduction and emerging organocatalytic α-functionalization methods, it provides reliable access to valuable chiral intermediates. The protocols detailed herein, grounded in biocatalysis and phase-transfer catalysis, offer robust and scalable solutions for researchers in drug discovery and development, enabling the efficient synthesis of complex, stereochemically rich molecules.
References
- US6642035B2 - Synthesis of B-keto esters - Google Patents. This patent describes the use of lipases for the synthesis of optically active β-keto esters, highlighting their utility as building blocks for natural product synthesis. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF94iTRhJcsB0iaD8wkXgPueAqidld2OB_rb-V7REd-vy6v83x7P8CIDVSSk87t1cjSDKBjw37iIFky405llMbxNZWHHZJwHfeaJeOTM59wGdNytf3u46W6wB6qIkCuzh_lO32h4Tgl464ExA==]
- Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts | The Journal of Organic Chemistry - ACS Publications. This paper reports a highly enantioselective phase-transfer α-chlorination of β-keto esters using Cinchona derivatives, achieving high yields and asymmetric induction. [Link: https://pubs.acs.org/doi/10.1021/acs.joc.0c02359]
- Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed. This article discusses improving the stereoselectivity of β-keto ester reductions by genetically engineering baker's yeast to overexpress or lack specific reductase enzymes. [Link: https://pubmed.ncbi.nlm.nih.gov/12899602/]
- Mastering β-keto esters - ResearchGate. This publication discusses the challenges and solutions for the stereoselective α-alkylation of β-keto esters, noting the difficulty of racemization under acidic or basic conditions. [Link: https://www.researchgate.
- Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. This portal provides an overview of various synthetic methods for β-keto esters, including Claisen condensation. [Link: https://www.organic-chemistry.org/synthesis/C2O/ketoesters.shtm]
- The Essential Role of Methyl 4,4-Dimethoxy-3-Oxobutanoate in Modern Organic Synthesis. This article highlights the utility of a related β-keto ester as a building block in pharmaceutical and agrochemical synthesis. [Link: https://www.inno-pharmchem.com/news/the-essential-role-of-methyl-4-4-dimethoxy-3-oxobutanoate-in-modern-organic-synthesis-80862089.html]
- Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst - PMC - NIH. This paper describes the synthesis of optically pure β-hydroxy esters and their use as precursors for bioactive molecules like fluoxetine. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6100414/]
- Activity and Synthesis of Methyl 4-oxobutanoate - ChemicalBook. This source discusses the synthesis and application of related butanoate structures as intermediates. [Link: https://www.chemicalbook.com/NewsInfo_5492.htm]
- Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20 - PubMed. This study details the use of a carbonyl reductase for the bio-reductive production of (S)-CHBE, a key intermediate for statins, with excellent stereoselectivity. [Link: https://pubmed.ncbi.nlm.nih.gov/26659109/]
- Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains - PubMed. This paper describes a whole-cell system with two recombinant E. coli strains for asymmetric reduction and NADPH regeneration. [Link: https://pubmed.ncbi.nlm.nih.gov/15759145/]
- The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction. This article describes a chemical method for synthesizing β-hydroxy esters. [Link: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0034-1379479]
- The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction. An alternative source for the Reformatsky reaction application. [Link: https://www.organic-chemistry.org/abstracts/lit3/133.shtm]
- Application Notes and Protocols: Ethyl (3R)-3-acetamidobutanoate as a Chiral Building Block - Benchchem. This document provides an example of how a chiral building block is used in the synthesis of a key intermediate for the HIV drug Dolutegravir. [Link: https://www.benchchem.
- The Versatility of Chiral Building Blocks: Exploring Applications Beyond Atorvastatin with Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate. This article discusses the broad utility of chiral building blocks in various research and chemical synthesis fields. [Link: https://www.inno-pharmchem.
- Precision Chiral Building Block Synthesis - BOC Sciences. This page defines chiral building blocks and explains their importance as intermediates in the synthesis of natural products and pharmaceuticals. [Link: https://www.bocsci.com/chiral-building-blocks.html]
- Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate in an aqueous/ionic liquid biphase system with microorganism - ResearchGate. This research explores using whole-cell biocatalysts for the asymmetric reduction of β-keto esters. [Link: https://www.researchgate.net/publication/230815148_Asymmetric_reduction_of_ethyl_4-chloro-3-oxobutanoate_in_an_aqueousorganic_solvent_biphasic_system_with_microorganism]
- Chiral Building Blocks - Buchler GmbH. This source explains the concept of "Chiral Pool Synthesis" and the importance of chiral intermediates in pharmaceuticals and agrochemicals. [Link: https://www.buchler.ch/chiral-building-blocks/]
Sources
- 2. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
- 3. Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl 4-ethoxy-3-oxobutanoate Alkylation
Welcome to the technical support center for the alkylation of methyl 4-ethoxy-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your experimental outcomes. The following information is curated from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
I. Reaction Fundamentals: The Alkylation of a β-Keto Ester
The alkylation of this compound is a classic example of β-keto ester alkylation, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The reaction proceeds via the formation of a resonance-stabilized enolate, which then acts as a nucleophile to attack an alkylating agent, typically an alkyl halide.[1][2]
Core Reaction Pathway
Caption: General workflow for the alkylation of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in this reaction, and how do I choose the right one?
A1: The base is critical for deprotonating the α-carbon (the carbon between the two carbonyl groups) to form the nucleophilic enolate.[1] The choice of base significantly impacts the reaction's efficiency and can prevent unwanted side reactions.
-
Strong, Non-Nucleophilic Bases are Preferred: Bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are excellent choices as they irreversibly deprotonate the β-keto ester, driving the reaction towards enolate formation.
-
Alkoxide Bases: Sodium ethoxide (NaOEt) can also be used. However, to avoid transesterification, the alcohol corresponding to the ester's alkoxy group should be used as the solvent (e.g., ethanol for an ethyl ester).[3] Since our substrate is a methyl ester, using sodium methoxide (NaOMe) in methanol would be the analogous choice.
-
Weaker Bases: Weaker bases like potassium carbonate (K2CO3) can be sufficient, especially under phase-transfer catalysis conditions, but may result in lower yields or require harsher conditions.[4]
Q2: I'm observing a significant amount of starting material in my final product mixture. What could be the cause?
A2: Unreacted starting material often points to incomplete enolate formation or a sluggish alkylation step.
-
Insufficient Base: Ensure you are using at least one full equivalent of a strong base. For complete and irreversible enolate formation, a strong base like LDA is often used.[5]
-
Base Quality: Sodium hydride is notoriously sensitive to moisture. Use freshly opened or properly stored NaH.
-
Reaction Temperature: Enolate formation is often performed at 0°C or even lower temperatures to minimize side reactions, followed by warming to room temperature or gentle heating for the alkylation step.
-
Alkylating Agent Reactivity: The reactivity of the alkyl halide follows the order I > Br > Cl.[6] Primary and methyl halides are ideal. Secondary halides are sluggish, and tertiary halides will likely lead to elimination instead of substitution.[6]
Q3: My reaction is producing a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
A3: The formation of di-alkylated products occurs when the initially formed mono-alkylated product is deprotonated and reacts with another molecule of the alkylating agent.[7][8]
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the β-keto ester relative to the base and alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the enolate solution at a low temperature (e.g., 0°C) to control the reaction rate and minimize over-alkylation.
-
Choice of Base and Substrate: Bulky bases or a sterically hindered β-keto ester can disfavor di-alkylation.[1]
Q4: I'm seeing a byproduct with a similar mass to my desired product, but the NMR is inconsistent. Could it be O-alkylation?
A4: Yes, O-alkylation is a common competing side reaction where the enolate attacks the alkylating agent through its oxygen atom instead of the α-carbon.[9]
-
Factors Favoring O-Alkylation:
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF) can solvate the cation, leaving a "naked" enolate where the more electronegative oxygen is more reactive.
-
Alkylating Agent: "Harder" electrophiles, such as alkyl sulfates, favor O-alkylation. "Softer" electrophiles like alkyl iodides favor C-alkylation.[9]
-
Cation: The nature of the counter-ion can influence the C/O alkylation ratio.
-
-
Promoting C-Alkylation:
-
Use polar protic solvents (e.g., ethanol) or non-polar solvents (e.g., THF, benzene).
-
Employ "soft" alkylating agents like methyl iodide.[9]
-
III. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive base (e.g., old NaH). 2. Unreactive alkylating agent (e.g., tertiary halide). 3. Insufficient reaction time or temperature. | 1. Use fresh, high-quality base. 2. Use a primary or methyl halide (preferably iodide or bromide).[6] 3. Monitor the reaction by TLC. If it stalls, consider gentle heating (e.g., 40-50°C). |
| Multiple Spots on TLC (Unidentified Byproducts) | 1. Di-alkylation: Over-reaction of the enolate. 2. O-alkylation: Competing reaction pathway. 3. Retro-Claisen Condensation: Base-mediated cleavage of the β-keto ester. | 1. Use 1 equivalent of base and slowly add the alkylating agent at low temperature. 2. Use a non-polar solvent like THF and an alkyl iodide.[9] 3. Use a non-nucleophilic base like NaH or LDA. Avoid excess alkoxide bases. |
| Hydrolysis of the Ester | Presence of water in the reaction. | Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a Tar-like Substance | Polymerization or other complex side reactions, potentially at elevated temperatures. | Maintain a controlled temperature. If heating is necessary, do so gradually and monitor the reaction closely. |
IV. Detailed Experimental Protocols
Protocol 1: General Procedure for Mono-alkylation of this compound
This protocol is a starting point and may require optimization based on the specific alkylating agent used.
-
Preparation:
-
Under an inert atmosphere (N2 or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
-
Enolate Formation:
-
Cool the flask to 0°C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 15-20 minutes.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
-
Alkylation:
-
Cool the reaction mixture back down to 0°C.
-
Add the alkyl halide (1.05 eq) dropwise.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC. Gentle heating may be required for less reactive alkyl halides.
-
-
Work-up:
-
Once the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Diagram of Troubleshooting Logic
Caption: A decision tree for troubleshooting common alkylation issues.
V. References
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained [Video]. YouTube. [Link]
-
Journal of the Chemical Society, Chemical Communications. (n.d.). Alkylation of β-keto-ester dianions with α-chloroethers. RSC Publishing. Retrieved from [Link]
-
datapdf.com. (n.d.). Alkylation of dianions of. beta.-keto esters. Retrieved from [Link]
-
JoVE. (2023, April 30). Esters to β-Ketoesters: Claisen Condensation Overview [Video]. Retrieved from [Link]
-
Neubacher, S. (2012, November 21). C- or O-Alkylation?. ChemistryViews. [Link]
-
Google Patents. (n.d.). US4031130A - Aliphatic β-keto esters. Retrieved from
-
Sciencemadness.org. (2025, June 2). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Retrieved from [Link]
-
JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [Video]. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC. Retrieved from [Link]
-
ACS Publications. (2021, February 5). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. RSC Publishing. Retrieved from [Link]
-
JoVE. (2023, April 30). Factors Affecting α-Alkylation of Ketones: Choice of Base [Video]. Retrieved from [Link]
-
PubChem. (n.d.). (Z)-4-ethoxy-3-methyl-4-oxobut-2-en-2-olate. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
ChemistNATE. (2015, March 24). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. YouTube. [Link]
-
PharmaXChange.info. (2011, February 25). Chemistry of Enolates - C vs O Alkylation. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 3. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 4. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Video: Factors Affecting α-Alkylation of Ketones: Choice of Base [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. aklectures.com [aklectures.com]
- 8. youtube.com [youtube.com]
- 9. pharmaxchange.info [pharmaxchange.info]
Technical Support Center: Optimizing Hantzsch Synthesis with Methyl 4-ethoxy-3-oxobutanoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing Methyl 4-ethoxy-3-oxobutanoate in the Hantzsch pyridine synthesis. This document is designed to provide expert insights, troubleshooting strategies, and answers to frequently asked questions to help you improve reaction yields, minimize side products, and streamline your workflow.
Core Principles: The Hantzsch Reaction Mechanism
The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a cornerstone multicomponent reaction in organic chemistry.[1][2][3] It classically involves the condensation of an aldehyde, two equivalents of a β-ketoester (in this case, this compound), and a nitrogen source like ammonia or ammonium acetate.[4][5] The initial product is a 1,4-dihydropyridine (1,4-DHP), a scaffold present in numerous biologically active compounds, including vital calcium channel blockers like nifedipine and amlodipine.[1][2][6] This 1,4-DHP can then be oxidized to the corresponding aromatic pyridine.[4]
The reaction proceeds through several key steps, which are crucial to understand for effective troubleshooting. A catalyst, typically a Brønsted or Lewis acid, activates the substrates to facilitate these transformations.[7]
-
Knoevenagel Condensation : The aldehyde reacts with one equivalent of the β-ketoester (this compound) to form an α,β-unsaturated carbonyl intermediate.[6]
-
Enamine Formation : A second equivalent of the β-ketoester condenses with ammonia to generate a reactive β-enamino ester.[6]
-
Michael Addition & Cyclization : The enamine then acts as a nucleophile in a Michael addition to the α,β-unsaturated intermediate. This is often the rate-determining step.[8] Subsequent cyclization and dehydration yield the final 1,4-dihydropyridine ring system.[6]
Caption: The Hantzsch 1,4-dihydropyridine synthesis mechanism.
Troubleshooting Guide
This section addresses specific issues encountered during the Hantzsch synthesis using a direct question-and-answer format.
Q1: My yield of the 1,4-dihydropyridine (1,4-DHP) is consistently low. What are the most likely causes and how can I fix this?
Low yield is the most common issue and can stem from several factors. Let's break them down.
A) Suboptimal Reaction Conditions: The classical Hantzsch synthesis often requires long reaction times and harsh conditions, which can lead to low yields.[2][9] Modern approaches offer significant improvements.
-
Solvent Choice: The polarity of the solvent plays a critical role. While ethanol or methanol are traditional choices, greener options like water or glycerol have shown excellent results.[6][10] In some cases, solvent-free conditions, particularly with microwave assistance or a suitable catalyst, provide the highest yields.[9][11]
-
Temperature: While refluxing in alcohol is common, many modern catalytic systems operate efficiently at room temperature or with gentle heating (e.g., 70°C in water).[2][12] Overheating can promote side reactions and degradation.
-
Reaction Time: This is highly dependent on the chosen method. Conventional heating can take hours[13], whereas microwave-assisted reactions can be completed in minutes.[11][13] Monitor the reaction by TLC to determine the optimal time and avoid product degradation.
B) Inefficient or Absent Catalysis: Uncatalyzed reactions are often slow and low-yielding.[7] The choice of catalyst is critical for activating the substrates.
-
Catalyst Type: Both Brønsted acids (like p-toluenesulfonic acid, PTSA) and Lewis acids are effective.[7][14] Green and reusable catalysts, such as silica-bound sulfonic acids or certain ionic liquids, are gaining prominence for their high efficiency and environmental benefits.[2][6]
-
Catalyst Loading: The amount of catalyst needs to be optimized. Too little will result in a sluggish reaction, while too much can sometimes catalyze side reactions. Start with the literature-recommended loading and perform optimization experiments if necessary.
| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Uncatalyzed | Ethanol | Reflux | >12 hours | Low-Moderate | [13] |
| p-Toluenesulfonic Acid (p-TSA) | Solvent-Free | 80 | 5-20 min | 80-96 | [9][14] |
| Ceric Ammonium Nitrate (CAN) | Solvent-Free | Room Temp | ~30 min | ~95 | [2] |
| Ultrasound/PTSA | Aqueous Micelles | Room Temp | ~30 min | >90 | [2] |
| Microwave (Catalyst-Free) | Solvent-Free | MW Irradiation | 3-8 min | 81-97 | [11] |
C) Reagent Stoichiometry and Purity:
-
Stoichiometry: The standard molar ratio is 2 equivalents of the β-ketoester, 1 equivalent of the aldehyde, and 1 to 1.3 equivalents of the ammonia source (e.g., ammonium acetate).[12] Deviating from this can leave unreacted starting materials and promote side reactions. For unsymmetrical syntheses, the order of reagent addition is critical.[15]
-
Purity: The purity of the starting materials, especially the aldehyde, is paramount. Aldehydes can oxidize to carboxylic acids upon storage, which will inhibit the reaction. Ensure your aldehyde is pure or freshly distilled. The purity of the enamine intermediate, if pre-formed, also significantly impacts the overall yield.[16]
Q2: I'm observing significant side products. How can I identify and minimize them?
A) Over-oxidation to the Pyridine: The primary 1,4-DHP product is susceptible to oxidation, which forms the aromatic pyridine ring.[4] This is sometimes the desired outcome, but if the 1,4-DHP is the target, it's a side reaction.
-
Cause: This can happen in situ if the reaction conditions are too harsh (high heat, prolonged time) or if an oxidizing agent is inadvertently present. Some catalysts or reagents, like ammonium nitrate, can promote both the condensation and subsequent oxidation.[17]
-
Solution: Use milder reaction conditions. If you need to isolate the 1,4-DHP, ensure the workup is done promptly. Avoid excessive exposure to air and light during purification, as these can promote slow oxidation.
B) Formation of 1,2-Dihydropyridine (1,2-DHP) Isomer: While the 1,4-DHP is the classical product, the formation of the 1,2-DHP regioisomer is possible, especially in certain catalyzed, one-pot reactions.[18]
-
Cause: The reaction pathway can be diverted under specific catalytic conditions. For instance, using heterogenized phosphotungstic acid on alumina has been shown to selectively produce 1,2-DHPs from aromatic aldehydes.[18]
-
Solution: Stick to established protocols known to favor 1,4-DHP formation. If you suspect 1,2-DHP formation, detailed NMR analysis (specifically 2D NMR like NOESY) will be required for structural confirmation.
Q3: My product is difficult to purify. What is the best workup and purification strategy?
A) Initial Isolation: The 1,4-DHP product is often a solid that precipitates from the reaction mixture upon cooling.
-
Protocol: Once the reaction is complete (monitored by TLC), cool the mixture in an ice bath. If the product doesn't precipitate, adding a small amount of a non-polar solvent like hexane or cold water can induce crystallization.[19] Filter the solid product and wash it with a cold solvent (e.g., cold ethanol or water) to remove residual starting materials.[12][20]
B) Recrystallization: This is the most effective method for purifying the solid 1,4-DHP.
-
Solvent Choice: Ethanol is a very common and effective solvent for recrystallizing Hantzsch esters.[19][20] The goal is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot. Other potential solvents include isopropanol or acetonitrile.
C) Column Chromatography: If recrystallization fails or if the product is an oil, silica gel column chromatography is necessary.
-
Eluent System: A mixture of hexane and ethyl acetate is a standard choice. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product. The exact ratio will depend on the specific substituents on your 1,4-DHP.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using this compound over a standard β-ketoester like ethyl acetoacetate?
This compound is an analog of ethyl acetoacetate and functions similarly in the Hantzsch synthesis. The primary difference is the ethoxy group at the 4-position. This modification can influence the electronic properties and solubility of both the starting material and the final 1,4-DHP product. While not as commonly cited as ethyl or methyl acetoacetate in classical literature, its use allows for the introduction of additional functionality into the final molecule, which can be valuable in medicinal chemistry for tuning the pharmacological properties of the resulting dihydropyridine.
Q2: Can I synthesize unsymmetrical 1,4-DHPs using this guide?
Yes. The synthesis of unsymmetrical 1,4-DHPs (where the ester groups at the 3- and 5-positions are different) is a well-established variation.[15] This is typically achieved in a stepwise manner rather than a one-pot, four-component reaction.
-
Method: First, synthesize the enamine (e.g., from ammonia and ethyl acetoacetate) and the Knoevenagel intermediate (e.g., from an aldehyde and this compound) separately. Then, react these two intermediates together in a Michael addition/cyclization step.[15] The order of addition and control over reaction conditions are critical for achieving good yields.[15]
Q3: What are the main benefits of using microwave or ultrasound assistance?
Microwave (MW) and ultrasound (US) are energy sources that dramatically accelerate the Hantzsch reaction, aligning with green chemistry principles by reducing energy consumption and reaction times.[2][21]
-
Microwave Assistance: Microwave heating is highly efficient and uniform, often leading to a drastic reduction in reaction time from hours to mere minutes.[11][13][22] This speed can also minimize the formation of thermal decomposition byproducts. Yields are often significantly higher compared to conventional heating.[23]
-
Ultrasound Assistance: Sonication promotes the reaction through acoustic cavitation, which creates localized high-pressure and high-temperature zones, enhancing mass transfer and reaction rates.[24][25] This method is particularly effective in heterogeneous or viscous mixtures and can often be run at room temperature, providing excellent yields.[2]
| Method | Typical Time | Typical Yield | Key Advantage |
| Conventional Heating | 2.5 - 12 hours | 30 - 75% | Simple equipment |
| Microwave Irradiation | 3 - 10 minutes | 80 - 98% | Drastically reduced time, high yields |
| Ultrasonic Irradiation | 30 - 60 minutes | 90 - 96% | Energy efficient, often at room temp |
Q4: How can I confirm the structure of my final 1,4-dihydropyridine product?
Standard spectroscopic methods are used for structural confirmation:
-
¹H NMR: Look for the characteristic signals of the dihydropyridine ring. The proton at the 4-position typically appears as a singlet or triplet around 4.5-5.5 ppm. The NH proton is a broad singlet, often around 5.5-9.5 ppm.
-
¹³C NMR: The spectrum will show characteristic peaks for the ester carbonyls (~167 ppm) and the sp³ carbon at the 4-position (~30-40 ppm).
-
FT-IR: Look for the N-H stretch (a sharp peak around 3300-3400 cm⁻¹) and the ester C=O stretch (~1680-1700 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight of the product.
Experimental Protocols & Workflows
Protocol 1: General Procedure for Catalyst-Free Hantzsch Synthesis in Water
This protocol is adapted from modern, greener methodologies.[10][12][26][27]
-
Setup: To a sealed reaction vessel or a round-bottom flask with a condenser, add the aldehyde (1 mmol), this compound (2 mmol), and ammonium acetate (1.3 mmol).
-
Solvent Addition: Add 2-3 mL of deionized water.
-
Reaction: Vigorously stir the mixture and heat to 70-80°C.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Workup: Cool the reaction mixture to room temperature and then in an ice bath. If the product solidifies, filter the mixture. If not, add a few drops of ethanol to facilitate granulation, followed by crushed ice.
-
Purification: Filter the solid product, wash thoroughly with cold water, and dry under a vacuum. If necessary, recrystallize from ethanol to obtain the pure 1,4-dihydropyridine.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview [mdpi.com]
- 18. One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bhu.ac.in [bhu.ac.in]
- 20. scispace.com [scispace.com]
- 21. Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 26. researchgate.net [researchgate.net]
- 27. tandfonline.com [tandfonline.com]
Biginelli Reaction Technical Support Center: β-Keto Ester Protocols
Welcome to the technical support guide for the Biginelli reaction, with a specific focus on troubleshooting common side reactions encountered when using β-keto esters. This guide is designed for researchers, chemists, and drug development professionals who seek to optimize this powerful multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs). As your application support partner, we aim to provide not just protocols, but a deep mechanistic understanding to empower your experimental design.
Troubleshooting Guide: Common Side Reactions & Mitigation Strategies
This section addresses the most frequently encountered challenges and by-products in the Biginelli synthesis when using β-keto esters.
Issue 1: Dominant Formation of a Knoevenagel Condensation Product
Q: My reaction is yielding a highly colored, insoluble material, and I'm seeing very little of my desired DHPM. Mass spectrometry analysis suggests a product formed from the condensation of my aldehyde and β-keto ester. What is happening and how can I fix it?
A: You are observing the classic Knoevenagel condensation side reaction, which often outcompetes the main Biginelli pathway under certain conditions.
Mechanistic Insight: The Biginelli reaction begins with two key competing pathways. The desired pathway involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol form of the β-keto ester.
However, the Knoevenagel pathway involves the direct condensation of the aldehyde with the highly acidic C-H protons of the β-keto ester's methylene group. This is particularly favored by strong Brønsted acids or basic conditions and can be faster than the formation of the N-acyliminium ion, especially with highly reactive aldehydes.
Visualizing the Competing Pathways:
Caption: Competing Biginelli and Knoevenagel reaction pathways.
Troubleshooting Protocol: Suppressing Knoevenagel Condensation
This protocol prioritizes the formation of the N-acyliminium intermediate by carefully selecting the catalyst and reaction conditions.
-
Catalyst Selection: Switch from a strong Brønsted acid (like HCl or H₂SO₄) to a milder Lewis acid. Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) is an excellent choice as it preferentially activates the aldehyde carbonyl for attack by urea.
-
Solvent System: Use a polar aprotic solvent such as acetonitrile or tetrahydrofuran (THF). These solvents help to solubilize the intermediates without excessively promoting the proton transfer required for the Knoevenagel pathway.
-
Step-wise Reagent Addition (Pre-incubation):
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1.0 eq), urea (1.5 eq), and CeCl₃·7H₂O (0.1 eq) to acetonitrile.
-
Stir the mixture at room temperature for 20-30 minutes. This pre-incubation period allows for the formation of the crucial N-acyliminium ion.
-
After pre-incubation, add the β-keto ester (1.1 eq) to the reaction mixture.
-
-
Thermal Conditions: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-8 hours).
-
Work-up:
-
Allow the reaction to cool to room temperature.
-
Pour the mixture into cold water, which will often cause the DHPM product to precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol/water to remove unreacted urea, and dry.
-
Issue 2: Formation of a Symmetrical Hantzsch-like Dihydropyridine By-product
Q: My product mixture contains a significant impurity with a mass corresponding to two equivalents of my β-keto ester and one of the aldehyde, but no urea. What is this side product?
A: This is likely a Hantzsch-like dihydropyridine by-product. This occurs when the Knoevenagel adduct, formed as a side product (see Issue 1), reacts with a second molecule of the β-keto ester in an ammonia-like condensation, where urea acts as an ammonia source under harsh conditions.
Mechanistic Insight: This side reaction is a three-component reaction in itself, involving the aldehyde, and two molecules of the β-keto ester. The reaction proceeds via an initial Knoevenagel condensation to form an α,β-unsaturated dicarbonyl compound. This intermediate then undergoes a Michael addition with a second molecule of the enolized ketoester, followed by cyclization and dehydration, often facilitated by urea acting as an ammonia surrogate at high temperatures.
Visualizing the Hantzsch-Type Side Reaction Pathway:
Caption: Formation pathway of the Hantzsch-like side product.
Troubleshooting Protocol: Optimizing Stoichiometry and Temperature
The key to preventing this is to suppress the initial Knoevenagel condensation and avoid conditions that promote the degradation of urea.
-
Control Stoichiometry: Do not use a large excess of the β-keto ester. A stoichiometry of 1.1 to 1.2 equivalents relative to the aldehyde is sufficient. A larger excess of urea (1.5-2.0 eq) can help push the equilibrium towards the desired Biginelli pathway.
-
Temperature Management: Avoid excessively high temperatures. While reflux is often necessary, prolonged heating at very high temperatures (e.g., in high-boiling solvents like DMF or toluene >120°C) can cause urea to decompose, providing the ammonia source for the Hantzsch reaction. If your substrates are stable, aim for the lowest effective temperature.
-
Catalyst Choice: Employing a catalyst system that does not strongly promote the Knoevenagel condensation is critical. Ytterbium(III) triflate (Yb(OTf)₃) is highly effective as a Lewis acid that activates the iminium pathway without being overly harsh.
-
Optimized Protocol:
-
To a flask, add the aldehyde (1.0 eq), β-keto ester (1.1 eq), urea (1.5 eq), and Yb(OTf)₃ (0.05 eq) in ethanol.
-
Stir the mixture at 50-60°C. This lower temperature is often sufficient with a highly active catalyst and helps prevent urea decomposition.
-
Monitor the reaction by TLC. The reaction may be slower but will be significantly cleaner.
-
Upon completion, concentrate the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. The organic layer can then be washed, dried, and concentrated to yield a purer crude product.
-
Summary of Troubleshooting Strategies
| Side Product | Favored By | Primary Mechanistic Cause | Recommended Solution | Key Parameters to Control |
| Knoevenagel Adduct | Strong Brønsted acids, high reactivity of aldehyde/keto ester | Direct condensation of aldehyde and β-keto ester outpaces iminium ion formation. | Use milder Lewis acid (CeCl₃, Yb(OTf)₃); employ pre-incubation step. | Catalyst choice, reagent addition order |
| Hantzsch-like DHP | High temperatures, excess β-keto ester, prolonged reaction times | Knoevenagel adduct reacts with a second equivalent of β-keto ester. | Lower reaction temperature; use a slight excess of urea, not β-keto ester. | Temperature, stoichiometry |
Frequently Asked Questions (FAQs)
Q1: Can the structure of the β-keto ester itself influence the prevalence of side reactions? A1: Absolutely. β-Keto esters with more acidic α-protons (e.g., those with electron-withdrawing groups) are more prone to undergoing the Knoevenagel condensation. For example, ethyl benzoylacetate is often more challenging than ethyl acetoacetate. Conversely, sterically hindered β-keto esters may react more slowly, requiring more forcing conditions that can lead to other decomposition pathways.
Q2: Is microwave-assisted synthesis a viable option to reduce side reactions? A2: Yes, microwave irradiation can be an excellent strategy. The rapid and uniform heating often dramatically reduces reaction times from hours to minutes. This short duration at high temperature minimizes the opportunity for side products, like the Hantzsch DHP, to form. It is a well-documented method for improving yields and purity in the Biginelli reaction.
Q3: My desired DHPM product is soluble in the work-up solvent. How should I adjust my purification strategy? A3: If your product does not precipitate upon the addition of water, a standard liquid-liquid extraction is necessary. After quenching the reaction, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil or solid can then be purified by column chromatography (typically using a hexane/ethyl acetate gradient) or recrystallization.
References
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888. [Link]
-
Sabitha, G., Reddy, G. S. K. K., Reddy, C. S., & Yadav, J. S. (2003). A new protocol for the Biginelli reaction using a catalytic amount of NbCl5. Tetrahedron Letters, 44(21), 4129-4131. [Link]
-
Zhan, H., & Li, J. (2010). A Novel Side Reaction in the Biginelli Reaction. Synthetic Communications, 40(1), 126-131. [Link]
-
Stadler, A., & Kappe, C. O. (2001). The Biginelli Dihydropyrimidinone Synthesis. Journal of Combinatorial Chemistry, 3(6), 624–630. [Link]
-
Ma, Y., Qian, C., Wang, L., & Yang, M. (2000). Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry, 65(12), 3864–3868. [Link]
purification of Methyl 4-ethoxy-3-oxobutanoate reaction products challenges
Technical Support Center: Purification of Methyl 4-ethoxy-3-oxobutanoate
Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this versatile β-keto ester in high purity. As a key building block in organic synthesis, its purity is paramount for the success of subsequent reactions. This guide provides in-depth, field-tested solutions to common purification problems, structured in a practical question-and-answer format.
Troubleshooting Guide: Common Purification Challenges
This section directly addresses the most frequent issues encountered during the work-up and purification of this compound.
Category 1: Product Purity and Impurity Identification
Question 1: My post-reaction analysis (NMR/GC-MS) shows multiple unexpected signals, indicating low purity. What are the likely impurities and how did they form?
Answer: Low purity in the crude product of a this compound synthesis typically stems from four sources: unreacted starting materials, side reactions inherent to β-keto esters, and artifacts from the work-up procedure.
-
Unreacted Starting Materials: The most straightforward impurities are the materials you started with. Their presence indicates an incomplete reaction.
-
Transesterification Products: If your reaction or work-up involves other alcohols (e.g., ethanol from a solvent or as a byproduct), transesterification can occur, converting your methyl ester to the corresponding ethyl ester (Ethyl 4-ethoxy-3-oxobutanoate).[1][2] This is a very common issue, as the resulting ethyl ester has a similar polarity and boiling point, making separation difficult.
-
Hydrolysis and Subsequent Decarboxylation: β-keto esters are susceptible to hydrolysis under either acidic or basic aqueous conditions, especially with heating.[3][4] This initially forms the unstable β-keto acid, which readily undergoes decarboxylation (loses CO₂) to yield 1-ethoxyacetone.[5][6][7] The presence of water during your reaction or work-up is the primary cause.
Question 2: My HPLC or GC analysis shows a broad peak or two closely eluting peaks for my product. Is this an impurity?
Answer: This is a classic analytical challenge with β-keto esters and is most likely due to keto-enol tautomerism .[8][9] this compound exists as an equilibrium mixture of its keto and enol forms. These two forms have different polarities and can interconvert during the chromatographic process, leading to peak broadening, splitting, or the appearance of two distinct peaks.[9]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: For HPLC, acidifying the mobile phase (e.g., with 0.1% formic or acetic acid) can accelerate the keto-enol interconversion, causing the two forms to elute as a single, sharp, averaged peak.[9]
-
Increase Column Temperature: For both GC and HPLC, increasing the column temperature can speed up the interconversion rate so that the two tautomers are not resolved, resulting in a single, sharper peak.[8][9]
-
Derivative Analysis (GC): While more involved, derivatizing the sample (e.g., silylation) can "lock" the molecule in one form, preventing on-column tautomerization.
Category 2: Purification Technique Failures
Question 3: I am attempting to purify my product by vacuum distillation, but the yield is very low and the product seems to have decomposed. What is happening?
Answer: The low yield and decomposition during distillation are strong indicators of thermal degradation, specifically decarboxylation . Even under vacuum, heating a β-keto ester can promote its breakdown, especially if acidic or basic impurities are present which can catalyze hydrolysis to the thermally unstable β-keto acid.[6][10]
Best Practices for Distillation:
-
Use High Vacuum: Employ the lowest possible pressure your system can achieve to reduce the required distillation temperature.
-
Neutralize Before Distillation: Wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) followed by a water and brine wash to remove any acidic catalysts or byproducts. Ensure the product is thoroughly dried over an anhydrous agent like Na₂SO₄ or MgSO₄ before distilling.
-
Short Path Distillation: For small quantities or highly sensitive compounds, a Kugelrohr or short path distillation apparatus minimizes the residence time of the compound at high temperatures.
Question 4: My flash column chromatography is providing poor separation between my product and a persistent, slightly less polar impurity. How can I improve the resolution?
Answer: This is a common scenario, often caused by a transesterification byproduct (e.g., the ethyl ester) or a structurally similar impurity. Improving resolution requires optimizing the chromatography conditions.
Optimization Protocol:
-
Solvent System Selection: The key is to increase the selectivity of your mobile phase. Perform small-scale TLC analysis with various solvent systems. A common starting point is a hexane/ethyl acetate or hexane/diethyl ether gradient. Try adding a small percentage of a third solvent like dichloromethane or toluene to modulate selectivity.
-
Silica Gel Choice: Use a high-quality silica gel with a small particle size (e.g., 230-400 mesh) for higher resolution.
-
Proper Column Packing and Loading: Ensure the column is packed perfectly without any channels. Load the sample in a minimal amount of the mobile phase to ensure a tight starting band.
-
"Dry Loading" Technique: If the crude product has low solubility in the mobile phase, pre-adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the top of the column.
Sources
- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. aklectures.com [aklectures.com]
- 4. benchchem.com [benchchem.com]
- 5. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 10. m.youtube.com [m.youtube.com]
troubleshooting low yield in heterocyclic synthesis with Methyl 4-ethoxy-3-oxobutanoate
Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges, specifically low yields, when using Methyl 4-ethoxy-3-oxobutanoate. My goal is to provide you with not just solutions, but a deeper understanding of the reaction mechanics to empower your experimental design.
Introduction: The Role of this compound
This compound is a valuable β-ketoester building block in organic synthesis. Its unique structure, featuring both an ester and an ether functional group, makes it a versatile precursor for a variety of heterocyclic scaffolds. However, its reactivity profile can also introduce specific challenges. This guide will address common issues in a practical, question-and-answer format, focusing on two major reaction classes: the Hantzsch Pyridine Synthesis and the Biginelli Reaction.
Part 1: General Troubleshooting & Reagent Quality
Before delving into reaction-specific issues, it's crucial to validate the starting material. The quality of your this compound is paramount.
FAQ 1: My reaction yield is low. Could my starting material be the problem?
Answer: Absolutely. The stability and purity of any β-ketoester are critical. While commercial suppliers provide a Certificate of Analysis (CoA) often stating >95% purity, improper storage or handling can lead to degradation.[1][2]
Causality: this compound, like other β-ketoesters, is susceptible to two primary degradation pathways:
-
Hydrolysis: Exposure to moisture, especially under acidic or basic conditions, can hydrolyze the methyl ester to the corresponding carboxylic acid. This acid can interfere with catalysis and subsequent reaction steps.
-
Self-Condensation: β-Ketoesters can undergo self-condensation over time, leading to oligomeric impurities that reduce the concentration of the active reagent.
Troubleshooting Protocol: Reagent Quality Verification
-
Visual Inspection: The reagent should be a colorless to light yellow liquid.[1] Significant darkening or the presence of precipitates indicates potential degradation.
-
Purity Analysis (¹H NMR): Acquire a proton NMR spectrum of your starting material. Compare it against the expected structure. Pay close attention to:
-
The integration of key peaks.
-
The absence of significant new peaks, particularly broad signals in the acid region (~10-12 ppm) which would suggest hydrolysis.
-
-
Purification (If Necessary): If impurities are detected, purification by vacuum distillation is recommended.
| Parameter | Specification | Potential Issue if Deviated |
| Appearance | Colorless to light yellow liquid[1] | Darkening suggests decomposition/impurities. |
| Purity (¹H NMR) | Conforms to structure, >95%[1] | Lower purity reduces effective molarity; impurities can inhibit the reaction. |
| Water Content | Low (use anhydrous techniques) | Can lead to hydrolysis and unwanted side reactions. |
Part 2: The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form a dihydropyridine.[3][4] This product is often subsequently oxidized to the corresponding pyridine.
Caption: Simplified Hantzsch reaction pathway and potential failure point.
Troubleshooting Protocol: Optimizing the Hantzsch Reaction
-
Control Stoichiometry: Ensure precise 2:1:1 stoichiometry of ketoester:aldehyde:ammonia source. An excess of aldehyde can favor Knoevenagel side products.
-
Catalyst Choice: While the reaction can proceed without a catalyst, acidic conditions typically improve selectivity and yield. [5]Consider adding a mild Brønsted acid like p-toluenesulfonic acid (PTSA) or a Lewis acid like Yb(OTf)₃. [4]3. Solvent Screening: The choice of solvent can dramatically affect reaction rates.
-
Temperature Control: Start at room temperature. If the reaction is sluggish, gentle heating (40-60 °C) can be beneficial. However, excessive heat can promote side reactions and decomposition.
| Solvent Class | Examples | Rationale & Considerations |
| Protic | Ethanol, Methanol | Traditional choice. Can facilitate proton transfer steps but may slow reactions by solvating nucleophiles. |
| Aprotic Polar | DMF, DMSO | Can accelerate SN2-type reactions but can be difficult to remove. [6] |
| Aqueous Micelles | Water with SDS | A "green chemistry" approach shown to give excellent yields by creating a high effective molarity of reactants. [4] |
| Solvent-Free | Neat reactants | Can be highly efficient, especially with a solid catalyst support. [7]Requires good mixing. |
FAQ 3: I've successfully made the dihydropyridine, but my final yield of the aromatized pyridine is low. Why?
Answer: The conversion of the Hantzsch dihydropyridine to the final pyridine requires an oxidation step, which is often the source of yield loss. The driving force is the formation of a stable aromatic ring. [4]Incomplete oxidation or degradation of the product during the oxidation process are common culprits.
Troubleshooting Protocol: Optimizing the Aromatization Step
-
Choice of Oxidant: The oxidant must be strong enough to effect dehydrogenation but not so harsh that it degrades the target molecule.
-
Monitor the Reaction: Follow the disappearance of the dihydropyridine starting material by TLC or LC-MS to determine the optimal reaction time and prevent over-oxidation.
-
Workup Procedure: Ensure the workup effectively removes the oxidant and any byproducts. For example, if using CAN, a quench with a reducing agent like sodium thiosulfate may be necessary.
Part 3: The Biginelli Reaction
The Biginelli reaction is another vital multi-component synthesis, combining an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs). [5]These scaffolds are of significant interest in medicinal chemistry. [8]
FAQ 4: My Biginelli reaction with this compound has stalled or gives a very low yield. What are the most likely causes?
Answer: The Biginelli reaction is highly dependent on acid catalysis to activate the components and drive the cyclization forward. [5]An incorrect choice of catalyst, insufficient catalyst loading, or unfavorable reaction conditions are the most frequent reasons for failure.
Causality: The reaction is believed to proceed through an acylimine intermediate, formed from the aldehyde and urea. The β-ketoester (in its enol form) then adds to this electrophilic intermediate. The final step is a cyclization and dehydration to yield the DHPM. Each of these steps is typically acid-catalyzed. Without proper catalysis, the key intermediates do not form at an appreciable rate.
Troubleshooting Protocol: Optimizing the Biginelli Reaction
-
Catalyst is Key: This is the most critical parameter. If you are not using a catalyst, or if yields are low, this is the first thing to address.
-
Solvent Choice: While often performed in protic solvents like ethanol, solvent-free conditions or the use of polar aprotic solvents can be effective.
-
Temperature: Moderate heating (e.g., 60-80 °C) is often required to drive the reaction to completion. Monitor by TLC to avoid decomposition at higher temperatures.
| Catalyst Type | Examples | Mechanism of Action |
| Brønsted Acid | HCl, H₂SO₄, PTSA | Protonates the aldehyde carbonyl, making it more electrophilic for attack by urea. |
| Lewis Acid | FeCl₃, ZnCl₂, Yb(OTf)₃ | Coordinates to the aldehyde carbonyl, increasing its electrophilicity. |
| Heterogeneous Acid | Amberlyst-15, Silica/H₂SO₄ | Simplifies purification as the catalyst can be filtered off. [5] |
Experimental Protocol: A Starting Point for Biginelli Optimization
-
To a round-bottom flask, add the aldehyde (1.0 mmol), this compound (1.0 mmol), and urea (1.2 mmol).
-
Add your chosen solvent (e.g., ethanol, 5 mL) or proceed solvent-free.
-
Add the acid catalyst (e.g., PTSA, 0.1 mmol, 10 mol%).
-
Stir the mixture at 60 °C and monitor the reaction progress by TLC every hour.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
By systematically addressing reagent quality and then optimizing the specific reaction parameters for either the Hantzsch or Biginelli synthesis, you can effectively troubleshoot and significantly improve the yield of your desired heterocyclic products.
References
-
Optimization of the enantioselective Biginelli reaction conditions a. ResearchGate. Available at: [Link]
-
Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. MDPI. Available at: [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]
-
Essential Reagents For Organic Synthesis. VDOC.PUB. Available at: [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Available at: [Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Publications. Available at: [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. iris.unito.it [iris.unito.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: By-Product Formation in Decarboxylation of Ethoxy-Substituted β-Keto Esters
Welcome to the technical support center for the decarboxylation of ethoxy-substituted β-keto esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and detailed experimental protocols. Our goal is to help you navigate the complexities of this reaction, minimize by-product formation, and maximize the yield and purity of your target ketone.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of β-keto ester decarboxylation?
The decarboxylation of a β-keto ester is not a direct process. It first requires hydrolysis of the ester to the corresponding β-keto acid.[1][2][3] This intermediate is key, as the carboxylic acid and the ketone at the β-position create a unique cyclic transition state when heated. The reaction proceeds through a concerted, pericyclic mechanism involving the rearrangement of six electrons, which results in the loss of carbon dioxide (CO₂) and the formation of an enol intermediate.[2][4] This enol then rapidly tautomerizes to the more stable ketone product.[5][6]
Q2: Why is the β-carbonyl group essential for this reaction?
The β-carbonyl group is crucial because it stabilizes the transition state of the decarboxylation. It acts as an electron sink, allowing for the delocalization of electrons from the breaking C-C bond.[4] This is why α-keto acids and γ-keto acids do not undergo decarboxylation under similar conditions; they cannot form the required six-membered cyclic transition state.
Q3: What are the primary methods for decarboxylating ethoxy-substituted β-keto esters?
There are two main approaches:
-
Acidic or Basic Hydrolysis followed by Thermal Decarboxylation: This is the classic two-step method. The ester is first saponified (hydrolyzed) to the carboxylate salt (under basic conditions) or the carboxylic acid (under acidic conditions).[1] The resulting β-keto acid is then isolated and heated to induce decarboxylation.[2][5]
-
Krapcho Dealkoxycarbonylation: This is a powerful, often one-pot, method that is particularly effective for substrates sensitive to harsh acidic or basic conditions.[7][8] The reaction is typically performed by heating the β-keto ester in a polar aprotic solvent like dimethyl sulfoxide (DMSO), often with a salt (e.g., NaCl, LiCl) and a small amount of water.[7][8][9] The mechanism involves nucleophilic attack of a halide ion on the ethyl group of the ester, followed by decarboxylation.[8][10]
Q4: What are the most common by-products observed in these reactions?
The most frequently encountered by-products include:
-
Unreacted Starting Material: Incomplete reaction due to insufficient heat, time, or reagent.
-
Intermediate β-Keto Acid: Incomplete decarboxylation after the initial hydrolysis step.[11]
-
Products of Retro-Claisen Condensation: Under certain conditions (especially with strong bases or high heat), the β-keto ester or the resulting ketone can undergo a retro-Claisen (or retro-Dieckmann for cyclic systems) reaction, cleaving a C-C bond and forming simpler esters and ketones.[12]
-
Products from Competing Alkylation/Acylation: If the enolate intermediate is formed under conditions where electrophiles are present (e.g., unreacted alkyl halides from a previous step), side-alkylation can occur.
Troubleshooting Guide: By-Product Formation
This section addresses specific experimental issues in a problem-and-solution format.
Issue 1: Low or no yield of the desired ketone, with starting material still present.
-
Probable Cause (A) - Insufficient Temperature or Reaction Time: Decarboxylation requires a significant activation energy. The temperature may be too low or the reaction may not have been heated long enough for the reaction to reach completion.
-
Solution:
-
Increase the reaction temperature in increments of 10-20°C. For Krapcho conditions, temperatures of 140–190°C are common.[7]
-
Extend the reaction time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is fully consumed.
-
Consider switching to a higher-boiling solvent if the desired temperature cannot be reached.
-
-
Probable Cause (B) - Inefficient Hydrolysis (in two-step methods): If the initial ester hydrolysis is incomplete, the subsequent heating step will not yield the desired product.
-
Solution:
-
Ensure stoichiometric or a slight excess of acid or base is used for the hydrolysis step.
-
Confirm complete hydrolysis by workup and analysis (e.g., NMR, IR) of a small aliquot before proceeding to the thermal decarboxylation step.
-
Issue 2: The final product is contaminated with a significant amount of a carboxylic acid.
-
Probable Cause - Incomplete Decarboxylation of the β-Keto Acid Intermediate: This is a common issue where the ester hydrolysis is successful, but the thermal push to eliminate CO₂ is insufficient.[11] The β-keto acid is thermally labile but may persist if heating is not adequate.[11]
-
Solution:
-
Re-subject the crude product mixture to the decarboxylation conditions (heating) to drive the reaction to completion.
-
During the workup, an aqueous basic wash (e.g., with sodium bicarbonate solution) can be used to extract the acidic impurity from the organic layer containing the desired neutral ketone.
-
Issue 3: Mass spectrometry or NMR analysis indicates the presence of by-products with lower molecular weights than the expected ketone.
-
Probable Cause - Retro-Claisen/Dieckmann Condensation: This C-C bond cleavage pathway becomes significant at very high temperatures or in the presence of strong bases. It breaks down the β-dicarbonyl system.[12]
-
Solution:
-
Reduce the reaction temperature. While higher temperatures accelerate decarboxylation, they can also promote degradation. Find the optimal temperature where decarboxylation is efficient but the retro-Claisen reaction is minimized.
-
If using a two-step method, ensure all base from the hydrolysis step is thoroughly neutralized and removed before heating to high temperatures.
-
Consider using the Krapcho decarboxylation method, as its near-neutral conditions can suppress base-catalyzed side reactions.[7]
-
Reaction Pathways Visualization
The following diagram illustrates the desired decarboxylation pathway versus the undesired retro-Claisen side reaction.
Sources
- 1. aklectures.com [aklectures.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enolate Formation of Methyl 4-ethoxy-3-oxobutanoate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the enolate formation of Methyl 4-ethoxy-3-oxobutanoate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure the success of your experiments.
Introduction: The Critical Role of Base Selection in Enolate Formation
This compound is a valuable β-keto ester in organic synthesis. Its utility largely stems from the acidity of the α-protons situated between the two carbonyl groups, allowing for the formation of a resonance-stabilized enolate. This enolate is a potent nucleophile, pivotal for constructing new carbon-carbon bonds, a cornerstone of pharmaceutical and materials science research.
The choice of base for the deprotonation of this compound is not a trivial matter; it is the determining factor for the efficiency, and often the viability, of subsequent reactions. An appropriate base ensures complete and irreversible enolate formation, thereby minimizing side reactions and maximizing the yield of the desired product. This guide will explore the nuances of base selection and its profound impact on your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and challenges encountered during the enolate formation of this compound.
Q1: What is the approximate pKa of the α-protons in this compound and why is this important?
A1: The α-protons of β-keto esters like this compound are significantly more acidic than those of simple ketones or esters. By analogy to ethyl acetoacetate, the pKa is estimated to be around 11.[1] This increased acidity is due to the delocalization of the resulting negative charge onto both carbonyl oxygens, which creates a highly stabilized enolate anion.[1]
Understanding the pKa is crucial for selecting a base. To ensure essentially complete deprotonation, the pKa of the conjugate acid of the chosen base should be significantly higher than the pKa of the β-keto ester. A general rule of thumb is a difference of at least 2-3 pKa units for effective deprotonation.
Q2: I am observing low yields in my alkylation reaction after enolate formation. What could be the cause?
A2: Low yields in subsequent alkylation reactions often trace back to incomplete enolate formation. If a significant concentration of the starting β-keto ester remains, it can lead to several undesirable side reactions:
-
Claisen Condensation: The newly formed enolate can act as a nucleophile and attack the carbonyl group of the unreacted starting material. This leads to the formation of a dimeric β-keto ester byproduct.[2][3][4][5][6] To avoid this, it is imperative to use a base strong enough to drive the enolate formation to completion.
-
Reaction with the Alkylating Agent: If the base is not fully consumed in the deprotonation step, it can react with your alkylating agent. For instance, alkoxide bases can lead to ether formation.
Troubleshooting Tip: Ensure you are using a sufficiently strong base and an appropriate stoichiometry (typically a slight excess, e.g., 1.05-1.1 equivalents) to achieve complete deprotonation.
Q3: Which base should I choose for the enolate formation of this compound?
A3: The choice of base depends on the desired outcome and the subsequent reaction. Here is a comparison of common bases:
| Base | pKa of Conjugate Acid | Key Characteristics & Recommendations |
| Sodium Hydride (NaH) | ~36 | Recommended. NaH is a strong, non-nucleophilic base that provides irreversible deprotonation. The only byproduct is hydrogen gas, which evolves from the reaction mixture, driving the equilibrium towards the enolate. It is often used in aprotic solvents like THF or DMF.[7] |
| Lithium Diisopropylamide (LDA) | ~36 | Excellent choice. LDA is a very strong, sterically hindered, non-nucleophilic base. Its bulkiness prevents it from acting as a nucleophile. It is typically used in aprotic solvents like THF at low temperatures (e.g., -78 °C).[7] |
| Sodium Ethoxide (NaOEt) | ~16 | Use with caution. While sodium ethoxide can deprotonate β-keto esters, the equilibrium may not be completely shifted to the enolate side. This can lead to the aforementioned Claisen condensation. It is crucial to use sodium ethoxide in ethanol to avoid transesterification.[1] |
Q4: I am concerned about O-alkylation versus C-alkylation. How can I favor the desired C-alkylation?
A4: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom.[8][9] For most synthetic applications, C-alkylation is the desired pathway. Several factors influence the C/O alkylation ratio:
-
Counter-ion: The nature of the metal counter-ion (e.g., Li+, Na+, K+) plays a significant role. Smaller, harder cations like Li+ coordinate more tightly with the hard oxygen atom of the enolate, which can favor C-alkylation by sterically hindering the oxygen.[8][9][10]
-
Solvent: Polar aprotic solvents like THF and DMF are generally preferred as they solvate the metal cation, leading to a "freer" and more reactive enolate, which tends to favor C-alkylation.
-
Alkylating Agent: Harder alkylating agents (e.g., methyl iodide) tend to favor C-alkylation, while softer electrophiles might show a higher propensity for O-alkylation.
Q5: What are the ideal reaction conditions for enolate formation?
A5: The ideal conditions are highly dependent on the chosen base.
-
With Sodium Hydride (NaH):
-
Solvent: Anhydrous THF or DMF.
-
Temperature: Typically 0 °C to room temperature. The reaction with NaH can be slow to initiate but is exothermic.
-
Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent quenching of the enolate by moisture and reaction of NaH with air.
-
-
With Lithium Diisopropylamide (LDA):
-
Solvent: Anhydrous THF.
-
Temperature: LDA is typically prepared and used at low temperatures, such as -78 °C (a dry ice/acetone bath), to control its reactivity and prevent side reactions.
-
Atmosphere: A strict inert atmosphere is required.
-
Experimental Protocols
Protocol 1: Enolate Formation using Sodium Hydride (NaH)
This protocol is a reliable method for the complete and irreversible formation of the sodium enolate of this compound.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, can aid solubility and reaction rate)
-
Inert gas (Nitrogen or Argon)
-
Schlenk line or similar apparatus for handling air-sensitive reagents
Procedure:
-
Under an inert atmosphere, add sodium hydride (1.1 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Wash the NaH with anhydrous hexanes (x3) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the β-keto ester to the stirred NaH suspension at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases.
-
The resulting solution contains the sodium enolate and is ready for the subsequent reaction.
Protocol 2: Enolate Formation using Lithium Diisopropylamide (LDA)
This protocol is ideal for rapid and clean enolate formation at low temperatures.
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Schlenk line or similar apparatus
Procedure:
-
Under an inert atmosphere, add anhydrous THF to a flame-dried round-bottom flask and cool to -78 °C.
-
Add diisopropylamine (1.1 equivalents) to the cold THF.
-
Slowly add n-butyllithium (1.05 equivalents) to the stirred solution at -78 °C.
-
Stir the mixture at -78 °C for 30 minutes to form the LDA solution.
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the β-keto ester solution to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
The resulting lithium enolate solution is ready for the next step.
Visualizing the Process
Diagram 1: Enolate Formation of this compound
Caption: General workflow for the deprotonation and subsequent alkylation of this compound.
Diagram 2: Troubleshooting Low Yields
Caption: A decision tree for troubleshooting low yields in alkylation reactions following enolate formation.
References
-
Chemistry LibreTexts. (2023, November 23). 22.6: Reactivity of Enolate Ions. [Link]
-
Chemistry LibreTexts. (2024, January 15). 5.4: Reactivity of Enolate Ions. [Link]
-
Chemistry Online. (2022, October 23). Ethyl acetoacetate synthesis. [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.6: Reactivity of Enolate Ions. [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.2: Enols, Enolate Ions and Tautomerization. [Link]
-
Brahmanand College Kanpur. PRESENTATION OF ENOLATES. [Link]
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. [Link]
-
JoVE. (2023, April 30). Video: Regioselective Formation of Enolates. [Link]
-
ACS Publications. (2012). Mastering β-Keto Esters. [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]
-
Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]
-
SlideShare. (n.d.). Synthesis Via ENOLATES.pptx. [Link]
-
Wikipedia. (n.d.). Claisen condensation. [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]
-
ScienceMadness.org. (2025, June 2). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. [Link]
-
Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
NIH National Center for Biotechnology Information. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]
-
ResearchGate. (2025, August 22). The Aldol Reaction: Group I and II enolates. [Link]
-
ResearchGate. (2025, August 6). Mastering β-keto esters. [Link]
-
YouTube. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. [Link]
-
PubChem. (n.d.). Ethyl Acetoacetate. [Link]
-
FooDB. (2010, April 8). Showing Compound Ethyl 3-oxobutanoate (FDB003241). [Link]
-
PubChem. (n.d.). Ethyl 4-(2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy)-3-oxobutanoate. [Link]
-
PubChem. (n.d.). Ethyl 4-ethoxy-2-methyl-3-oxobutanoate. [Link]
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- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solvent Effects on the Reactivity of Methyl 4-ethoxy-3-oxobutanoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of solvents in modulating the reactivity of Methyl 4-ethoxy-3-oxobutanoate. As a β-keto ester, its chemical behavior is profoundly influenced by the surrounding solvent environment. Understanding these interactions is paramount for achieving desired reaction outcomes, optimizing yields, and minimizing side-product formation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound. Each issue is followed by a diagnosis of potential causes related to solvent choice and a step-by-step guide to resolution.
Issue 1: Low Yield in Alkylation Reactions
Question: I am performing a C-alkylation on this compound using an alkyl halide and a base, but my yields are consistently low. What could be the cause and how can I improve it?
Answer:
Low yields in the alkylation of β-keto esters are frequently tied to suboptimal enolate formation and competing side reactions, both of which are heavily influenced by the solvent.[1][2]
Diagnosis and Solutions:
-
Incomplete Enolate Formation: The first step in alkylation is the deprotonation of the acidic α-hydrogen to form an enolate. The choice of base and solvent is crucial here.
-
Solvent-Base Mismatch: Using a weak base like sodium ethoxide in a protic solvent such as ethanol can lead to an equilibrium with a significant amount of the starting material remaining.[3] While convenient, this may not be sufficient for complete deprotonation.
-
Troubleshooting Steps:
-
Switch to a Stronger Base and Aprotic Solvent: Employ a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C).[3] This ensures rapid and complete conversion to the enolate, minimizing side reactions.
-
Consider Phase-Transfer Catalysis (PTC): For milder conditions, solid-liquid phase-transfer catalysis can be effective. Using a base like anhydrous potassium carbonate with a phase-transfer catalyst in a nonpolar solvent like toluene can facilitate enolate formation and subsequent alkylation.[2]
-
-
-
Competing O-Alkylation: The enolate intermediate has two nucleophilic sites: the α-carbon (C-alkylation) and the oxygen atom (O-alkylation). The solvent can influence the ratio of C- to O-alkylation.
-
Solvent Effects on Selectivity: Polar aprotic solvents like DMSO and DMF can solvate the cation of the base, leaving a "naked" and highly reactive enolate anion. This can sometimes favor O-alkylation. In contrast, nonpolar solvents may favor C-alkylation.
-
Troubleshooting Steps:
-
Solvent Screening: If O-alkylation is a suspected side product, consider switching from highly polar aprotic solvents to less polar options like THF or diethyl ether.
-
Counter-ion Effects: The choice of base (and thus the counter-ion) can also play a role. Lithium enolates, for instance, tend to be more covalent and can favor C-alkylation.
-
-
-
Reaction with Solvent: Protic solvents (e.g., ethanol, water) can react with the enolate, leading to protonation back to the starting material and reducing the overall yield.
-
Troubleshooting Step: Ensure your reaction is conducted under anhydrous conditions, and use aprotic solvents if possible.
-
Experimental Workflow for Optimizing Alkylation:
Caption: Troubleshooting workflow for low alkylation yield.
Issue 2: Formation of Side Products During Reduction
Question: I am trying to reduce the ketone of this compound to a hydroxyl group, but I am observing significant side product formation. How can I improve the selectivity of this reduction?
Answer:
The reduction of the β-keto group in this compound can be complicated by the lability of the starting material and product, especially under harsh conditions. Solvent choice is critical for controlling the reaction pathway and ensuring the stability of the desired product.
Diagnosis and Solutions:
-
Substrate Instability: β-keto esters can be unstable, particularly in the presence of strong acids or bases, or at elevated temperatures. This can lead to decomposition or self-condensation reactions.
-
Solvent Influence: Some solvents may promote these degradation pathways. For instance, protic solvents might facilitate acid- or base-catalyzed side reactions.
-
Troubleshooting Steps:
-
Use a Biphasic System: For biocatalytic reductions, an aqueous/organic biphasic system can be highly effective.[4] The substrate, which may be unstable or inhibitory to the enzyme in the aqueous phase, can be dissolved in an organic solvent like n-butyl acetate.[4] This allows for a controlled release of the substrate into the aqueous phase for the reaction, minimizing degradation and enzyme inactivation.[4]
-
Ionic Liquids as Co-solvents: Ionic liquids can be used as an alternative to traditional organic solvents in biphasic systems, sometimes leading to improved yield and enantioselectivity.[4]
-
-
-
Lack of Selectivity: If a strong reducing agent like lithium aluminum hydride is used, it may also reduce the ester group, leading to a diol product.
-
Solvent and Reagent Choice: The choice of a milder, more selective reducing agent is crucial.
-
Troubleshooting Steps:
-
Selective Reducing Agents: Use a selective reducing agent such as sodium borohydride (NaBH₄). The choice of solvent for NaBH₄ reduction is important. Protic solvents like methanol or ethanol are typically used and can influence the rate and selectivity.
-
Temperature Control: Perform the reduction at low temperatures to enhance selectivity and minimize side reactions.
-
-
Table 1: Solvent Considerations for the Reduction of this compound
| Reaction Type | Solvent System | Advantages | Disadvantages |
| Biocatalytic Reduction | Aqueous/Organic Biphasic | Protects substrate and enzyme, improves productivity.[4] | Requires optimization of solvent and phase ratio. |
| Chemical Reduction (NaBH₄) | Protic (e.g., Methanol) | Good solubility for NaBH₄, facilitates reaction. | Potential for transesterification if heated. |
| Chemical Reduction (NaBH₄) | Aprotic (e.g., THF) | Minimizes side reactions with the solvent. | Slower reaction rates may be observed. |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the keto-enol tautomerism of this compound, and why is this important?
A1: this compound, like other β-dicarbonyl compounds, exists as an equilibrium mixture of keto and enol tautomers.[5][6][7][8][9] The position of this equilibrium is highly dependent on the solvent.[5][6][7][8]
-
In nonpolar solvents (e.g., hexane, carbon tetrachloride), the enol form is favored.[8] This is because the enol tautomer can form a stable intramolecular hydrogen bond, which is more favorable in a non-hydrogen bonding solvent.[7]
-
In polar protic solvents (e.g., water, methanol), the keto form is more predominant.[8] These solvents can form strong intermolecular hydrogen bonds with the keto form, stabilizing it over the enol form, which has its intramolecular hydrogen bond disrupted.[5]
-
In polar aprotic solvents (e.g., DMSO, acetonitrile), the equilibrium position is intermediate. These solvents can stabilize the dipole of the keto form but do not disrupt the intramolecular hydrogen bond of the enol as effectively as protic solvents.
Importance: The reactivity of the molecule is tied to its tautomeric form. The enol form is generally the more nucleophilic species in reactions at the α-carbon, while the keto form is susceptible to nucleophilic attack at the carbonyl carbon. Therefore, controlling the keto-enol equilibrium through solvent choice can influence the reaction pathway and rate.
Caption: Solvent influence on keto-enol tautomerism.
Q2: What are the key differences between using protic and aprotic solvents for reactions involving the enolate of this compound?
A2: The choice between protic and aprotic solvents has a profound impact on the reactivity of the enolate.
-
Protic Solvents (e.g., ethanol, water):
-
Solvation of Nucleophile: Protic solvents can form hydrogen bonds with the oxygen atom of the enolate, creating a solvent shell that reduces its nucleophilicity and reactivity.
-
Proton Source: They can act as a proton source, leading to the reprotonation of the enolate back to the starting β-keto ester. This is why reactions involving enolates are typically run in aprotic solvents.
-
-
Aprotic Solvents (e.g., THF, DMF, DMSO):
-
Enhanced Nucleophilicity: Aprotic solvents do not have acidic protons and cannot hydrogen bond with the enolate. This results in a more "naked" and highly reactive nucleophile.
-
Polar vs. Nonpolar Aprotic:
-
Polar Aprotic (DMF, DMSO): These solvents are excellent at solvating the counter-ion (e.g., Na⁺, K⁺) of the enolate, further increasing the reactivity of the enolate anion. They are often used in Sₙ2 reactions.[10]
-
Nonpolar Aprotic (THF, diethyl ether): These are common choices for reactions with strong, organometallic bases like LDA. They are less reactive than polar aprotic solvents and provide good solubility for many organic reagents.
-
-
Q3: Can you provide a general protocol for the synthesis of this compound and highlight the solvent-critical steps?
A3: While there are multiple synthetic routes, a common approach involves the acylation of an enolate. Here is a generalized protocol with an emphasis on solvent considerations.
Protocol: Synthesis via Acylation of Ethyl Acetate Enolate
-
Enolate Formation (Solvent-Critical Step):
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add anhydrous tetrahydrofuran (THF).
-
Cool the THF to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) to a solution of diisopropylamine in THF to form lithium diisopropylamide (LDA).
-
Rationale: THF is an ideal aprotic solvent for this step. It is unreactive towards the strong base and provides good solubility at low temperatures.[11]
-
Slowly add ethyl acetate to the LDA solution at -78 °C to form the lithium enolate.
-
-
Acylation (Solvent-Critical Step):
-
In a separate flask, prepare a solution of ethyl ethoxyacetate in anhydrous THF.
-
Slowly add the solution of the acylating agent to the enolate solution at -78 °C.
-
Allow the reaction to stir at low temperature for a specified time, then slowly warm to room temperature.
-
Rationale: Maintaining a single, compatible aprotic solvent (THF) throughout the process prevents unwanted side reactions and ensures homogeneity.
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
References
- Burfoot, G. D., & Guggenheim, E. A. (1967). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 45(1), 1-8.
- Faria, R. B., & da Silva, J. F. (2012). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Advances, 2(15), 6149-6157.
- Udgaonkar, A., Wu, J., Rao, A., & Njoo, E. (2022). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA.
- Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry.
- Pérez, M. A., et al. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. Scientific Research Publishing.
- AK Lectures. (n.d.).
- ScienceMadness. (2025).
- Chemistry LibreTexts. (2025). 22.
- Royal Society of Chemistry. (2012).
- Wang, Y., et al. (2025). Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. Request PDF.
- ACS Publications. (2022).
Sources
- 1. aklectures.com [aklectures.com]
- 2. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. emerginginvestigators.org [emerginginvestigators.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scirp.org [scirp.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
Technical Support Center: Strategies for Selective Mono-alkylation of Methyl 4-ethoxy-3-oxobutanoate
Welcome to the technical support center for the selective mono-alkylation of Methyl 4-ethoxy-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this critical chemical transformation. This document will address common challenges and provide detailed, step-by-step protocols to help you achieve optimal results in your experiments.
Introduction: The Challenge of Selectivity
This compound, a β-keto ester, is a valuable building block in organic synthesis. Its α-protons, situated between two carbonyl groups, are particularly acidic, making them susceptible to deprotonation to form a stabilized enolate.[1][2] This enolate is a potent nucleophile that can react with various electrophiles, such as alkyl halides, in an SN2 reaction to form a new carbon-carbon bond.[2]
The primary challenge in the alkylation of β-keto esters is achieving selective mono-alkylation.[3][4] After the first alkyl group is introduced, the mono-alkylated product still possesses an acidic α-proton and can undergo a second alkylation, leading to a dialkylated byproduct.[2][5] Controlling the reaction to favor the mono-alkylated product is crucial for synthetic efficiency and purity of the desired compound. This guide will explore strategies to maximize the yield of the mono-alkylated product while minimizing the formation of the dialkylated species.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that researchers may encounter during the mono-alkylation of this compound.
Issue 1: Low to no conversion of the starting material.
Potential Causes:
-
Insufficiently strong base: The chosen base may not be strong enough to deprotonate the β-keto ester effectively. The pKa of the base's conjugate acid should be significantly higher than the pKa of the α-proton of the β-keto ester (around 11).[6]
-
Poor quality base or reagents: The base may have degraded due to improper storage (e.g., exposure to moisture). Alkylating agents can also degrade over time.
-
Inappropriate solvent: The solvent may not be suitable for enolate formation or the subsequent SN2 reaction. Protic solvents, for instance, can quench the enolate.
-
Low reaction temperature: The activation energy for the reaction may not be met at the chosen temperature.
Solutions:
-
Base Selection: Employ a stronger, non-nucleophilic base. Sodium hydride (NaH) or lithium diisopropylamide (LDA) are excellent choices as they irreversibly deprotonate the β-keto ester, driving the equilibrium towards enolate formation.[7] Sodium ethoxide (NaOEt) is a classic choice, but being in equilibrium with the starting material, it may not lead to complete enolate formation.[2][8]
-
Reagent Quality: Use freshly opened or properly stored reagents. Ensure bases like NaH are handled under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
-
Solvent Choice: Utilize a polar aprotic solvent such as tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to solvate the cation of the base and promote the SN2 reaction.[9]
-
Temperature Optimization: While enolate formation is often performed at low temperatures (e.g., 0 °C or -78 °C with LDA), the alkylation step may require gentle warming to room temperature or slightly above to proceed at a reasonable rate.[10]
Issue 2: Predominance of the dialkylated product.
Potential Causes:
-
Excess alkylating agent: Using more than one equivalent of the alkylating agent will favor dialkylation.
-
Rapid addition of the alkylating agent: A high local concentration of the alkylating agent can lead to the mono-alkylated product reacting again before all the starting material has been consumed.
-
Proton exchange: If a protic solvent is used or if the base is not strong enough to achieve complete deprotonation, proton exchange between the mono-alkylated product and the unreacted starting enolate can occur. This generates the enolate of the mono-alkylated product, which can then be alkylated.
Solutions:
-
Stoichiometry Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of the β-keto ester relative to the alkylating agent. Alternatively, use a slight deficiency of the alkylating agent (e.g., 0.9-0.95 equivalents) to ensure it is the limiting reagent.
-
Slow Addition: Add the alkylating agent slowly and dropwise to the enolate solution at a low temperature. This maintains a low concentration of the alkylating agent and allows it to react with the more abundant starting enolate.
-
Strong, Non-nucleophilic Base: Use a strong base like NaH or LDA in an aprotic solvent to ensure complete and irreversible formation of the initial enolate.[7] This minimizes the presence of unreacted base that could deprotonate the mono-alkylated product.
Issue 3: Formation of O-alkylation byproducts.
Potential Causes:
-
Ambident nature of the enolate: The enolate of a β-keto ester is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[11][12]
-
Reaction conditions favoring O-alkylation: "Harder" electrophiles, polar aprotic solvents that strongly solvate the cation, and higher reaction temperatures can favor O-alkylation.[9]
Solutions:
-
Choice of Alkylating Agent: Use "softer" alkylating agents like alkyl iodides or bromides, which tend to favor C-alkylation.[9][11]
-
Counterion Effects: The nature of the counterion of the enolate can influence the C/O alkylation ratio. Less dissociating cations (e.g., Li+) can favor C-alkylation by coordinating with the oxygen atoms of the enolate.
-
Solvent Selection: While polar aprotic solvents are generally preferred, in some cases, a less polar solvent like THF might be beneficial to reduce the dissociation of the ion pair and favor C-alkylation.
Issue 4: Difficulty in purifying the mono-alkylated product.
Potential Causes:
-
Similar physical properties: The starting material, mono-alkylated product, and dialkylated product may have similar boiling points and polarities, making separation by distillation or column chromatography challenging.
-
Presence of unreacted base or salts: Residual base or salts from the reaction can complicate the workup and purification process.
Solutions:
-
Careful Workup: Quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride) to neutralize any remaining base. Perform an aqueous workup to remove salts.
-
Chromatography Optimization: Use a high-resolution silica gel for column chromatography and carefully select the eluent system to maximize the separation of the desired product from byproducts. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system.
-
Distillation under Reduced Pressure: If the product is thermally stable, fractional distillation under reduced pressure can be an effective purification method.[13]
Frequently Asked Questions (FAQs)
Q1: What is the best base for the mono-alkylation of this compound?
A1: The "best" base depends on the specific requirements of your synthesis.
-
For high selectivity and yield: Strong, non-nucleophilic bases like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) are generally recommended.[7] They ensure complete and irreversible deprotonation, minimizing side reactions.
-
For cost-effectiveness and ease of handling (with potential for lower selectivity): Sodium ethoxide (NaOEt) can be used, but care must be taken to control the reaction conditions to minimize dialkylation.[2][8] It is crucial to use ethoxide as the base to avoid transesterification of the methyl ester.
Q2: Can I use potassium carbonate (K₂CO₃) as the base?
A2: Potassium carbonate is a weaker base and is often used in conjunction with a phase-transfer catalyst (PTC) for the alkylation of β-keto esters.[8][14] This method can be effective and offers milder reaction conditions. However, achieving high selectivity for mono-alkylation can still be challenging and may require careful optimization of the catalyst, solvent, and temperature.
Q3: What type of alkylating agents are suitable for this reaction?
A3: The reaction works best with primary and secondary alkyl halides (iodides and bromides are more reactive than chlorides).[5] Tertiary alkyl halides are not suitable as they will primarily undergo elimination reactions. Allylic and benzylic halides are also excellent substrates due to their increased reactivity in SN2 reactions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals, quench them, and spot them on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the progress of the reaction.
Q5: What are some alternative methods for selective mono-alkylation?
A5: Besides the classical enolate alkylation, other methods have been developed to improve selectivity.
-
Palladium-catalyzed reactions: Palladium catalysts can be used for the allylation of β-keto esters, often with high selectivity.[10]
-
Ruthenium-catalyzed alkylation: Ruthenium complexes have been shown to catalyze the mono-alkylation of 1,3-dicarbonyl compounds with alcohols.[15]
-
Phase-transfer catalysis: As mentioned earlier, PTC can be a mild and effective method for mono-alkylation.[8][14]
Experimental Protocols
Protocol 1: Mono-alkylation using Sodium Hydride (NaH)
This protocol provides a general procedure for the selective mono-alkylation of this compound using NaH as the base.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add NaH (1.1 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH slurry via the dropping funnel. Allow the reaction to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Add the alkyl halide (0.95 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation under reduced pressure.
| Reagent | Molar Equivalents |
| This compound | 1.0 |
| Sodium Hydride (60% dispersion) | 1.1 |
| Alkyl Halide | 0.95 |
Protocol 2: Mono-alkylation using Phase-Transfer Catalysis (PTC)
This protocol outlines a procedure using a milder base and a phase-transfer catalyst.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Alkyl halide
-
Anhydrous Toluene or Acetonitrile
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), anhydrous K₂CO₃ (1.5-2.0 eq), and TBAB (0.05-0.1 eq).
-
Add the anhydrous solvent (toluene or acetonitrile).
-
Heat the mixture to 50-80 °C with vigorous stirring.
-
Slowly add the alkyl halide (0.95 eq) to the reaction mixture.
-
Continue to stir at the elevated temperature for 4-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the salts with the solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
| Reagent | Molar Equivalents |
| This compound | 1.0 |
| Anhydrous Potassium Carbonate | 1.5 - 2.0 |
| Tetrabutylammonium Bromide | 0.05 - 0.1 |
| Alkyl Halide | 0.95 |
Visualizing the Process
Reaction Mechanism
Caption: General mechanism for the alkylation of a β-keto ester.
Troubleshooting Flowchart
Sources
- 1. aklectures.com [aklectures.com]
- 2. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 3. Monoallylation and benzylation of dicarbonyl compounds with alcohols catalysed by a cationic cobalt( iii ) compound - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09778K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents [patents.google.com]
- 14. Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Ruthenium-catalysed C-alkylation of 1,3-dicarbonyl compounds with primary alcohols and synthesis of 3-keto-quinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Thermal Decomposition of Methyl 4-ethoxy-3-oxobutanoate During Distillation
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Methyl 4-ethoxy-3-oxobutanoate and need to purify it via distillation. As a thermally sensitive β-keto ester, this compound is prone to degradation at elevated temperatures, which can significantly impact yield and purity. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of distilling this compound while minimizing thermal decomposition.
Troubleshooting Guide: Distillation of this compound
This section addresses specific issues you may encounter during the distillation of this compound, providing potential causes and actionable solutions based on established principles of organic chemistry.
Issue 1: Low Yield of Distilled Product and/or Significant Residue in the Distilling Flask
-
Question: I am losing a significant amount of my product during distillation, and there is a dark, viscous residue left in the distilling flask. What is causing this, and how can I prevent it?
-
Answer: This is a classic sign of thermal decomposition. This compound, like many β-keto esters, can undergo decomposition at elevated temperatures. The primary decomposition pathway for β-keto esters is often hydrolysis followed by decarboxylation, especially if any moisture is present.[1][2][3] At higher temperatures, other pyrolytic decomposition routes can also occur.
Causality: The energy supplied during distillation can exceed the activation energy for decomposition reactions, leading to the breakdown of the target molecule. The dark residue is likely composed of polymeric or high-molecular-weight byproducts from these decomposition reactions.
Solutions:
-
Utilize High Vacuum Distillation: The most critical parameter to control is the distillation temperature. By reducing the pressure, you lower the boiling point of your compound. For thermally sensitive compounds like this compound, a high vacuum is essential. A distillation performed at 75-77 °C under a vacuum of 0.75 mmHg has been reported for a similar compound, suggesting this is a good starting point.
-
Ensure a Dry System: Any moisture present can facilitate hydrolysis of the ester, leading to a β-keto acid intermediate that readily decarboxylates upon heating.[2]
-
Protocol for Ensuring a Dry System:
-
Thoroughly dry all glassware in an oven at >100 °C for several hours and allow it to cool in a desiccator or under a stream of dry inert gas (nitrogen or argon).
-
Use anhydrous solvents if your product is being distilled from a solution.
-
Ensure your starting material is as dry as possible before distillation.
-
-
-
Minimize Residence Time at High Temperatures: The longer the compound is exposed to heat, the more decomposition will occur.
-
Use a distillation apparatus with a short path length, such as a Kugelrohr or a short-path distillation head.
-
Ensure efficient and uniform heating of the distillation flask to avoid localized overheating. A well-stirred oil bath is recommended over a heating mantle.
-
-
Consider Alternative Purification Methods: If thermal decomposition remains a significant issue even under high vacuum, distillation may not be the optimal purification method. Consider alternatives such as:
-
Column Chromatography: This can be a very effective method for purifying thermally sensitive compounds.
-
Recrystallization: If your compound is a solid at room temperature or can be derivatized to a crystalline solid, this can be an excellent purification technique.
-
-
Issue 2: Product Purity is Low After Distillation, with Contaminants Detected by NMR or GC-MS
-
Question: My distilled this compound shows impurities in the analytical data. What are these impurities, and how can I avoid them?
-
Answer: The impurities are likely thermal decomposition byproducts. While the exact byproducts of this compound are not extensively documented, we can infer potential contaminants based on the known decomposition pathways of similar β-keto esters and other esters.
Potential Byproducts and Their Origin:
-
Decarboxylation Product (Ethyl 3-ethoxypropanoate): This would result from the loss of CO2 from the corresponding β-keto acid (formed via hydrolysis).
-
Products of Ester Pyrolysis: Pyrolysis of esters can lead to the formation of an alkene and a carboxylic acid via a syn-elimination mechanism.[4] For this compound, this could potentially lead to byproducts, though the specific fragmentation would be complex. For a simpler analog, ethyl acetate, pyrolysis yields ethylene and acetic acid.[5][6]
-
Self-Condensation Products: At high temperatures, enolates of β-keto esters can undergo self-condensation reactions, leading to higher molecular weight impurities.
Solutions:
-
Optimize Distillation Parameters: As with preventing yield loss, the key is to minimize thermal stress.
-
Lower the Distillation Temperature: This is the most effective way to prevent the formation of thermal byproducts. Use the lowest possible pressure your vacuum system can achieve to distill at the lowest possible temperature.
-
Fractional Distillation: If you have impurities with boiling points close to your product, a fractional distillation setup with a Vigreux or packed column can help to separate them. However, be mindful that this can increase the residence time in the heated zone.
-
-
Analytical Monitoring: It is crucial to monitor the purity of your fractions during distillation.
-
In-process Monitoring: If your setup allows, you can collect small aliquots of the distillate for rapid analysis by techniques like thin-layer chromatography (TLC) or a quick NMR spectrum.
-
Post-distillation Analysis: Analyze each fraction by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify impurities. This will help you to pool the purest fractions.
-
-
Use of Stabilizers (with caution): In some cases, small amounts of non-volatile, radical-scavenging antioxidants (like BHT) can be added to the distillation pot to inhibit radical-mediated decomposition pathways. However, this should be done with caution as it will introduce another substance into your system that may need to be removed later.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended vacuum level and corresponding boiling point for the distillation of this compound?
-
Q2: How can I tell if my this compound is decomposing during distillation?
-
A2: There are several indicators of thermal decomposition:
-
Visual Cues: The liquid in the distillation flask darkening in color (turning yellow, brown, or black) is a strong indication of decomposition. You may also observe gas evolution (bubbling) in the distillation pot that is not due to boiling.
-
Pressure Fluctuations: A sudden increase in pressure during a vacuum distillation can indicate the formation of non-condensable gaseous byproducts.
-
Inconsistent Distillation Temperature: If the temperature at the distillation head fluctuates or does not hold steady, it could be a sign of a mixture of compounds (your product and its decomposition products) co-distilling.
-
Analytical Data: As mentioned previously, post-distillation analysis by NMR, GC-MS, or HPLC that shows unexpected peaks is a definitive sign of decomposition.
-
-
-
Q3: Are there any pre-distillation steps I can take to improve the stability of my compound?
-
A3: Yes, ensuring the purity and neutrality of your crude product before distillation is crucial.
-
Neutralize any Acidic or Basic Impurities: Traces of acid or base can catalyze decomposition. If your synthesis involved acidic or basic workup steps, ensure your crude product is thoroughly washed to neutrality and dried before attempting distillation.
-
Remove Water: As detailed in the troubleshooting guide, water can promote hydrolysis and subsequent decarboxylation. Ensure your product is anhydrous.
-
-
Data and Diagrams
Table 1: Recommended Starting Conditions for Vacuum Distillation of this compound
| Vacuum Pressure (mmHg) | Estimated Boiling Point (°C) | Notes |
| 10 | ~110-125 | Higher risk of decomposition. Use only if a high vacuum is not achievable. |
| 1 | ~75-90 | Good starting point for balancing distillation rate and minimizing decomposition. |
| 0.5 | ~70-85 | Ideal for minimizing thermal stress on the compound. |
Note: These are estimated boiling points. The actual boiling point will depend on the purity of the material and the accuracy of the pressure measurement.
Diagram 1: Troubleshooting Workflow for Distillation of this compound
Caption: Troubleshooting workflow for distillation issues.
References
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetoacetic ester synthesis. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch21: Acetoacetic esters. Retrieved from [Link]
-
Clark, J. (2015). The Hydrolysis of Esters. Chemguide. Retrieved from [Link]
-
Universidad San Francisco de Quito USFQ. (2020). Experimental and theoretical study of the thermal decomposition of ethyl acetate during fast pyrolysis. Retrieved from [Link]
-
Britannica. (n.d.). Ethyl acetoacetate. Retrieved from [Link]
-
Vedantu. (n.d.). Pyrolysis of ethyl acetate gives A CH3COCH3 B CH2 CH2 class 12 chemistry JEE_Main. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved from [Link]
-
GlobalGilson. (n.d.). ETHYL ACETOACETATE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester Pyrolysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved from [Link]
-
LCGC International. (2021). Investigating Decomposition Odor in a Tropical Climate by Comprehensive Two-Dimensional Gas Chromatography (GC×GC) Coupled with Mass Spectrometry (MS) and Flame Ionization Detection (FID). Retrieved from [Link]
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- 5. research.usfq.edu.ec [research.usfq.edu.ec]
- 6. Pyrolysis of ethyl acetate gives A CH3COCH3 B CH2 CH2 class 12 chemistry JEE_Main [vedantu.com]
Validation & Comparative
A Senior Application Scientist's Guide to Selecting β-Keto Esters: A Comparison of Methyl 4-ethoxy-3-oxobutanoate and Ethyl 4-ethoxy-3-oxobutanoate in Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, β-keto esters are indispensable workhorses, valued for their versatile reactivity.[1][2][3] Among these, 4-alkoxy-3-oxobutanoates serve as critical building blocks for a range of complex molecules and active pharmaceutical ingredients (APIs).[4] The choice between seemingly similar analogs—specifically the methyl and ethyl esters of 4-ethoxy-3-oxobutanoate—is often perceived as trivial. However, this decision can have significant implications for reaction efficiency, scalability, and overall cost-effectiveness.
This guide provides an in-depth comparison of Methyl 4-ethoxy-3-oxobutanoate and Ethyl 4-ethoxy-3-oxobutanoate, moving beyond superficial similarities to arm researchers and process chemists with the data-driven insights needed to make informed decisions. We will explore their synthesis, physicochemical properties, reactivity, and practical handling considerations to illuminate the subtle yet critical differences that dictate their optimal use in a given synthetic campaign.
Section 1: Physicochemical Properties: The Foundation of Choice
A molecule's physical properties govern its behavior in a reaction vessel and during purification. The primary difference between our two subjects is a single methylene group, yet this distinction manifests in variances in molecular weight, boiling point, and density, which are crucial for process design.
| Property | This compound | Ethyl 4-ethoxy-3-oxobutanoate | Rationale for Significance |
| Molecular Formula | C7H12O4 | C8H14O4 | Impacts stoichiometry and raw material cost calculations. |
| Molecular Weight | 160.17 g/mol [5] | 174.19 g/mol [6] | A ~8.7% difference in mass for the same molar quantity. |
| Boiling Point | Not available | Not available | A lower boiling point for the methyl ester is expected, which can be advantageous for removal under vacuum but may lead to losses during solvent stripping. |
| Density | Not available | Not available | Affects reactor volume calculations and phase separation efficiency during aqueous workups. |
While comprehensive experimental data for both compounds is not uniformly available in public literature, we can infer from general chemical principles that the methyl ester will be slightly more volatile than its ethyl counterpart. This seemingly minor point is critical in a manufacturing context where product loss during solvent removal can impact final yield and cost of goods.
Section 2: Synthesis and Manufacturing Considerations
Both esters are typically synthesized via a crossed Claisen condensation or by nucleophilic substitution of a 4-haloacetoacetate.[7][8][9][10] The choice of synthetic route is a key differentiator, primarily influenced by the cost and availability of starting materials.
The most common laboratory and industrial synthesis involves the reaction of an ethoxyacetyl derivative with either methyl acetate or ethyl acetate. A more direct route involves the Williamson ether synthesis, reacting methyl or ethyl 4-chloroacetoacetate with sodium ethoxide.
Representative Synthetic Pathway: Williamson Ether Synthesis
This method is often preferred for its high yields and operational simplicity. The reaction proceeds by deprotonating ethanol with a strong base like sodium hydride (NaH) to form sodium ethoxide in situ, which then displaces the chloride from the C4 position of the acetoacetate.
Caption: General Williamson ether synthesis pathway for 4-ethoxy-3-oxobutanoates.
Causality in Synthesis Choice:
-
Starting Material Cost: Ethyl 4-chloroacetoacetate and methyl 4-chloroacetoacetate are commodity chemicals, but their relative prices can fluctuate. Similarly, the cost of methanol versus ethanol as solvents and reactants is a key economic driver.
-
Base Selection: While sodium hydride is effective, industrial processes may opt for sodium ethoxide or methoxide directly to avoid handling a pyrophoric solid and hydrogen gas evolution. The choice of base must match the desired ester to prevent transesterification.[8][9] Using sodium methoxide with ethyl 4-chloroacetoacetate, for example, would result in a mixture of methyl and ethyl esters, complicating purification.
-
Solvent and Workup: The choice of methyl vs. ethyl ester influences the solvent system. Methanol and ethanol are often used as solvents for their respective reactions. The slight difference in polarity and boiling point between the final products can necessitate different solvent choices for extraction and purification (e.g., distillation), impacting process time and cost.
Section 3: Reactivity and Application in Downstream Synthesis
The true measure of these intermediates lies in their performance in subsequent reactions. The primary reactive sites are the acidic α-protons at the C2 position and the two carbonyl groups.
Key Application: Heterocycle Synthesis
A major application for these compounds is in the synthesis of heterocyclic scaffolds, which are prevalent in pharmaceuticals.[4] For example, in a Hantzsch-type pyridine synthesis or a Biginelli dihydropyrimidine synthesis, the β-keto ester functionality is crucial.
Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative
This protocol details a representative Biginelli reaction.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (10 mmol), Ethyl 4-ethoxy-3-oxobutanoate (10 mmol), and urea (12 mmol).
-
Solvent and Catalyst: Add ethanol (20 mL) and a catalytic amount of hydrochloric acid (0.5 mL).
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate. If not, slowly add cold water to induce crystallization.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum to yield the dihydropyrimidine.
Comparative Analysis (Methyl vs. Ethyl Ester):
-
Reaction Rate: The steric bulk of the ester group (methyl vs. ethyl) is generally considered to have a negligible effect on the rate of these condensation reactions. The electronic differences are also minimal.
-
Yield and Purity: In most cases, yields are comparable. However, the choice can become critical if a downstream step involves ester hydrolysis. Methyl esters typically hydrolyze at a faster rate than ethyl esters under both acidic and basic conditions. If selective hydrolysis of a different ester in the molecule is desired, the more robust ethyl ester might be preferred.
-
Transesterification Risk: This is the most significant chemical differentiator. If a reaction is run in an alcohol solvent that does not match the ester group (e.g., using Ethyl 4-ethoxy-3-oxobutanoate in methanol with an acid or base catalyst), transesterification can occur, leading to a mixture of products and creating a significant purification challenge.[11][12] This is a critical consideration in process development, where optimizing solvent choice for solubility and reaction performance is paramount.[1][13]
Caption: Decision workflow for selecting the optimal 4-ethoxy-3-oxobutanoate ester.
Section 4: Summary and Recommendations
The choice between Methyl and Ethyl 4-ethoxy-3-oxobutanoate is a nuanced one, guided by the specific constraints and goals of a synthetic process. While they often exhibit similar reactivity in core applications, the practical and economic considerations surrounding their use can be substantial.
Comparative Summary Table:
| Feature | This compound | Ethyl 4-ethoxy-3-oxobutanoate | Recommendation & Key Insight |
| Reactivity | Generally equivalent | Generally equivalent | For standard condensations, performance is comparable. |
| Hydrolysis Rate | Faster | Slower | Choose the ethyl ester if downstream steps require harsh conditions or if another, more labile ester must be selectively cleaved. |
| Transesterification | High risk if run in non-methanol alcohol | High risk if run in non-ethanol alcohol | Crucial: Always match the alcohol solvent to the ester group to ensure product purity. This is a primary driver of choice. |
| Purification | Lower boiling point may aid vacuum distillation but risks evaporative loss. | Higher boiling point is safer for solvent removal but requires higher vacuum/temperature for distillation. | The choice depends on the scale and available equipment. For large-scale operations, minimizing loss often favors the ethyl ester . |
| Economics | Lower molecular weight; starting material costs vary. | Higher molecular weight; starting material costs vary. | A thorough cost analysis of the entire synthetic route (reactants, solvents, energy for purification) is essential. |
Final Recommendation:
For most laboratory-scale applications where flexibility is key, either reagent can be used effectively, provided the chemist is vigilant about matching the solvent to the ester to prevent transesterification.
For process development and scale-up, Ethyl 4-ethoxy-3-oxobutanoate is often the more prudent choice . Its slightly lower volatility reduces the risk of product loss during workup and solvent swaps, and its greater stability towards hydrolysis provides a wider operating window for subsequent synthetic transformations. The final decision, however, must always be validated by a comparative cost-of-goods analysis based on prevailing raw material prices.
References
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Claisen Condensation - Organic Chemistry Portal. [Link]
-
Claisen condensation - Wikipedia. [Link]
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19.15 A Claisen Condensation Forms a β-Keto Ester - Chemistry LibreTexts. [Link]
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Claisen Condensation – Mechanism, Variations & FAQs - Allen. [Link]
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. [Link]
-
Recent advances in the transesterification of β-keto esters - RSC Publishing. [Link]
-
Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC - PubMed Central. [Link]
- US Patent 6642035B2 - Synthesis of B-keto esters - Google P
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Recent advances in the transesterification of β-keto esters - RSC Publishing. [Link]
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Recent advances in the transesterification of β-keto esters - CORA. [Link]
-
Ethyl 4-ethoxy-3-oxobutyrate | C8H14O4 | CID 3016245 - PubChem - NIH. [Link]
-
Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis . [Link]
-
Showing Compound Ethyl 3-oxobutanoate (FDB003241) - FooDB. [Link]
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A Comparative Guide to the Reactivity of β-Keto Esters: Methyl 4-ethoxy-3-oxobutanoate vs. Methyl Acetoacetate
Introduction
In the landscape of synthetic organic chemistry, β-keto esters are cornerstone intermediates, prized for their versatility in forming carbon-carbon bonds and their utility in constructing complex molecular architectures. Among these, methyl acetoacetate is a canonical reagent, its reactivity profile extensively documented and exploited in countless synthetic campaigns. A structurally related yet functionally distinct alternative is Methyl 4-ethoxy-3-oxobutanoate.
This guide provides an in-depth, objective comparison of the chemical reactivity of these two β-keto esters. We will move beyond a simple recitation of properties to dissect the causal relationships between structure and function. By examining the electronic and steric nuances imparted by the C4-substituent—an ethoxy group versus a methyl group—we aim to provide researchers, scientists, and drug development professionals with a predictive framework for selecting the optimal reagent for their specific synthetic challenges. The discussion is grounded in established chemical principles and supported by experimental protocols designed to validate the claims herein.
Structural and Electronic Overview
At first glance, the two molecules are close congeners. Both possess the characteristic 1,3-dicarbonyl functionality that dictates their reactivity: an ester and a ketone separated by a methylene group (the α-carbon). The critical point of differentiation lies at the C4 position. Methyl acetoacetate features a terminal methyl group, while this compound incorporates an ethoxy group. This seemingly minor substitution has profound implications for the molecule's electronic properties and, consequently, its chemical behavior.
dot
Caption: Chemical structures of Methyl Acetoacetate and this compound.
The oxygen atom in the ethoxy group of this compound exerts a significant electron-withdrawing inductive effect (-I effect) due to its high electronegativity. This effect propagates through the sigma bonds, influencing the electron density across the molecule, particularly at the adjacent C3 ketone and the C2 α-methylene group. Conversely, the methyl group in methyl acetoacetate is weakly electron-donating (+I effect). These fundamental electronic differences are the primary drivers of the reactivity variations discussed below.
Physical and Chemical Properties
| Property | Methyl Acetoacetate | This compound | Reference |
| Molecular Formula | C₅H₈O₃ | C₇H₁₂O₄ | [1][2] |
| Molecular Weight | 116.12 g/mol | 160.17 g/mol | [2][3] |
| Appearance | Colorless liquid | Colorless liquid | [1][4] |
| Boiling Point | 169-170 °C | ~208-210 °C (est.) | [3][5] |
| Density | 1.076 g/mL at 25 °C | 1.12 g/cm³ (for methoxy analog) | [4][5] |
| pKa (α-protons) | ~11 | Slightly lower than 11 (est.) | [6] |
| Solubility | Slightly soluble in water | Soluble in organic solvents | [1] |
Comparative Reactivity Analysis
The core reactivity of β-keto esters revolves around the chemistry of the α-carbon and the two carbonyl groups. We will explore how the structural differences between our two subject molecules influence their behavior in key transformations.
Enolate Formation: Acidity of the α-Protons
The protons on the C2 methylene group are significantly acidic because the resulting conjugate base, an enolate, is stabilized by resonance delocalization of the negative charge onto both the ketone and ester oxygen atoms.[6] The acidity, and therefore the ease of enolate formation, is a direct function of the stability of this conjugate base.
dot
Caption: General workflow for the base-mediated formation of a β-keto ester enolate.
Analysis:
-
Methyl Acetoacetate: The α-protons have a pKa of approximately 11 in water.[6] This acidity allows for facile deprotonation with common alkoxide bases like sodium ethoxide.
-
This compound: The electron-withdrawing inductive effect of the C4-ethoxy group's oxygen atom pulls electron density away from the α-carbon. This effect stabilizes the negative charge of the resulting enolate to a greater degree than the weakly electron-donating methyl group in methyl acetoacetate. Consequently, This compound is expected to be slightly more acidic, with a lower pKa than methyl acetoacetate. This means it can be deprotonated more readily and completely with a given base.
Experimental Verification: The relative acidity can be determined experimentally by competitive deprotonation. By treating an equimolar mixture of the two β-keto esters with a substoichiometric amount of a strong base (e.g., 0.5 equivalents of LDA) at low temperature, followed by quenching with a deuterated source (e.g., D₂O), the ratio of deuterated products can be quantified by NMR or mass spectrometry. The compound showing a higher degree of deuteration is the more acidic species.
Alkylation of the Enolate
Once formed, the enolate is a potent carbon nucleophile that can react with electrophiles, such as alkyl halides, in an SN2 reaction to form a new carbon-carbon bond at the α-position.[7] This is a cornerstone of the "Acetoacetic Ester Synthesis," which ultimately produces substituted ketones.[8]
Analysis:
-
Nucleophilicity: There is an inverse relationship between acidity and the nucleophilicity of the conjugate base. Since this compound is more acidic, its enolate is more stable and thus slightly less nucleophilic (less reactive) than the enolate of methyl acetoacetate.
-
Reaction Rate: Under identical conditions, the alkylation of methyl acetoacetate's enolate is expected to proceed at a faster rate than that of this compound's enolate.
-
Steric Hindrance: The ethoxy group is sterically more demanding than a methyl group. While this is at the C4 position, it could have a minor, albeit likely negligible, influence on the approach of the alkyl halide to the C2 α-carbon, especially with bulky alkylating agents.
Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction between two ester molecules (or an ester and another carbonyl compound) in the presence of a strong base.[9][10] The reaction involves one molecule acting as a nucleophilic enolate donor and the other as an electrophilic carbonyl acceptor, ultimately forming a β-keto ester.[11]
Analysis:
-
Self-Condensation: Methyl acetoacetate can undergo self-condensation, where its enolate attacks the ester carbonyl of another molecule. However, the presence of the more electrophilic ketone carbonyl complicates this reaction, often leading to mixed aldol-claisen type products.
-
Crossed Condensation (as Enolate Donor): As discussed, the enolate of methyl acetoacetate is more nucleophilic and would be a more potent donor in a crossed Claisen condensation with a non-enolizable ester (e.g., ethyl benzoate).
-
Crossed Condensation (as Electrophilic Acceptor): The electrophilicity of the ketone carbonyl is a key factor. The inductive electron withdrawal by the C4-ethoxy group in this compound makes the C3-ketone carbonyl carbon more electron-deficient and thus more electrophilic than the ketone carbonyl in methyl acetoacetate. Therefore, this compound would be a superior substrate when acting as the electrophilic acceptor in reactions like a crossed aldol or Claisen-type condensation.
Hydrolysis and Decarboxylation
A hallmark reaction of β-keto esters is their conversion to ketones via saponification (ester hydrolysis) followed by acidification and thermal decarboxylation.[12][13] The hydrolysis yields a β-keto acid intermediate, which readily loses CO₂ upon heating through a cyclic six-membered transition state.[14][15]
// Define structures KetoEster [label="β-Keto Ester", shape=record, style=filled, fillcolor="#F1F3F4"]; KetoAcid [label="β-Keto Acid", shape=record, style=filled, fillcolor="#F1F3F4"]; Enol [label="Enol Intermediate", shape=record, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Ketone [label="Ketone Product", shape=record, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; CO2 [label="CO₂", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Logical flow KetoEster -> KetoAcid [label="1. Base Hydrolysis\n2. Acidification"]; KetoAcid -> Enol [label="Heat (Δ)"]; Enol -> Ketone [label="Tautomerization"]; KetoAcid -> CO2 [style=invis]; // for positioning
// Invisible edges for alignment {rank=same; Enol; CO2;} }
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The Impact of Ester Alkyl Chain Length on the Biginelli Reaction: A Comparative Study
A deep dive into the performance of ethyl acetoacetate, methyl acetoacetate, and tert-butyl acetoacetate in the synthesis of dihydropyrimidinones reveals significant impacts of steric hindrance on reaction yields and efficiency. This guide provides a comparative analysis, supported by experimental data, to inform researchers in synthetic and medicinal chemistry on the optimal choice of β-keto ester for this crucial multicomponent reaction.
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-keto ester, and urea or thiourea, has been a cornerstone of heterocyclic chemistry for over a century.[1][2] Its products, 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), are of immense interest in drug discovery and development, exhibiting a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties.[3][4] While the aldehyde and urea components are frequently varied to generate diverse libraries of DHPMs, the choice of the β-keto ester is a critical parameter that can significantly influence the reaction's outcome.
This guide presents a comparative study of three commonly available β-keto esters—ethyl acetoacetate, methyl acetoacetate, and tert-butyl acetoacetate—in the Biginelli reaction. We will explore how the seemingly subtle difference in the ester's alkyl group (ethyl, methyl, and tert-butyl) affects reaction yields and discuss the underlying mechanistic implications, particularly the role of steric hindrance.
Mechanistic Considerations: The Role of the β-Keto Ester
The generally accepted mechanism for the Biginelli reaction involves a series of acid-catalyzed steps.[1] A key step is the nucleophilic addition of the β-keto ester enol or enolate to an N-acyliminium ion intermediate, formed from the condensation of the aldehyde and urea. The steric profile of the β-keto ester can influence both the rate of this addition and the subsequent cyclization step.
dot
Caption: Simplified mechanism of the Biginelli reaction.
Comparative Performance Analysis
To provide a quantitative comparison, we will analyze experimental data from studies where ethyl acetoacetate and methyl acetoacetate were directly compared under the same reaction conditions. The data for tert-butyl acetoacetate is less commonly reported in direct comparative studies, likely due to its increased steric bulk, which can hinder the reaction.
Ethyl Acetoacetate vs. Methyl Acetoacetate
In a study comparing the synthesis of various DHPMs using either ethyl acetoacetate or methyl acetoacetate with a range of benzaldehyde derivatives, a clear trend emerges. The reactions with methyl acetoacetate generally provide slightly higher to comparable yields compared to those with ethyl acetoacetate.
| Entry | Aldehyde (Ar-CHO) | β-Keto Ester | Yield (%) |
| 1 | Benzaldehyde | Ethyl Acetoacetate | 92 |
| 2 | Benzaldehyde | Methyl Acetoacetate | 95 |
| 3 | 4-Chlorobenzaldehyde | Ethyl Acetoacetate | 95 |
| 4 | 4-Chlorobenzaldehyde | Methyl Acetoacetate | 96 |
| 5 | 4-Methylbenzaldehyde | Ethyl Acetoacetate | 90 |
| 6 | 4-Methylbenzaldehyde | Methyl Acetoacetate | 93 |
| 7 | 4-Methoxybenzaldehyde | Ethyl Acetoacetate | 88 |
| 8 | 4-Methoxybenzaldehyde | Methyl Acetoacetate | 91 |
| 9 | 3-Nitrobenzaldehyde | Ethyl Acetoacetate | 85 |
| 10 | 3-Nitrobenzaldehyde | Methyl Acetoacetate | 88 |
Data adapted from a study on the catalytic performance of bismuth pyromanganate nanocatalyst for Biginelli reactions.[5]
The consistently higher yields observed with methyl acetoacetate can be attributed to reduced steric hindrance. The smaller methyl group, compared to the ethyl group, allows for a more facile approach of the enolate to the electrophilic iminium ion intermediate. This less crowded transition state is energetically more favorable, leading to a more efficient reaction.
The Case of Tert-Butyl Acetoacetate: A Sterically Hindered Reactant
Direct comparative data for the Biginelli reaction using tert-butyl acetoacetate alongside its methyl and ethyl counterparts is scarce in the literature. However, the principles of steric hindrance strongly suggest a significantly lower reactivity. The bulky tert-butyl group presents a major steric obstacle for the nucleophilic attack of the enolate on the iminium ion. Furthermore, the subsequent cyclization step, which involves the attack of a urea nitrogen onto the ester carbonyl, would also be severely hindered.
While not a direct Biginelli reaction, studies on the transesterification of β-keto esters have shown that reactions involving the bulky tert-butyl group are significantly more challenging. This provides indirect evidence for the expected low reactivity of tert-butyl acetoacetate in the sterically sensitive Biginelli condensation. It is plausible that under standard Biginelli conditions, the reaction with tert-butyl acetoacetate would result in very low yields or may not proceed at all without specialized catalysts or more forcing reaction conditions.
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols for the Biginelli reaction using ethyl and methyl acetoacetate are provided below. A hypothetical protocol for tert-butyl acetoacetate is also included, with the caveat that it may require significant optimization.
dot
Caption: General experimental workflow for the Biginelli reaction.
Protocol for Ethyl Acetoacetate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (0.5 mL).
-
Reaction: Heat the mixture to reflux with constant stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from hot ethanol to obtain the pure dihydropyrimidinone.[6][7]
Protocol for Methyl Acetoacetate
The protocol for methyl acetoacetate is identical to that of ethyl acetoacetate, with the substitution of methyl acetoacetate (10 mmol) for ethyl acetoacetate.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (10 mmol), methyl acetoacetate (10 mmol), urea (15 mmol), and ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (0.5 mL).
-
Reaction: Heat the mixture to reflux with constant stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from hot ethanol to obtain the pure dihydropyrimidinone.
Hypothetical Protocol for Tert-Butyl Acetoacetate (Requires Optimization)
Due to the anticipated lower reactivity, more forcing conditions or a more potent catalyst may be necessary.
-
Reaction Setup: In a sealed tube, combine the aromatic aldehyde (10 mmol), tert-butyl acetoacetate (10 mmol), urea (15 mmol), and a high-boiling point solvent such as dimethylformamide (DMF) or dioxane (20 mL).
-
Catalyst Addition: A stronger Lewis acid catalyst, such as ytterbium(III) triflate (Yb(OTf)₃) (10 mol%), might be required.
-
Reaction: Heat the mixture to a higher temperature (e.g., 100-120 °C) for an extended period (e.g., 12-24 hours). Monitor the reaction progress by thin-layer chromatography.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and purify by column chromatography.
Conclusion and Recommendations
This comparative analysis demonstrates that the choice of β-keto ester in the Biginelli reaction is not trivial and has a discernible impact on product yields.
-
Methyl acetoacetate is often the superior choice, consistently providing slightly higher yields than ethyl acetoacetate due to its smaller steric profile. For researchers aiming to maximize the efficiency of their Biginelli reactions, methyl acetoacetate is the recommended starting point.
-
Ethyl acetoacetate remains a highly effective and widely used reagent for the Biginelli reaction, providing good to excellent yields for a broad range of substrates. Its slightly lower cost and wider availability may make it a practical choice for large-scale syntheses.
-
Tert-butyl acetoacetate is generally not recommended for standard Biginelli reactions due to the significant steric hindrance imposed by the tert-butyl group. Its use would likely require substantial optimization of reaction conditions, including the use of more potent catalysts and higher temperatures, and may still result in low yields.
Ultimately, the selection of the β-keto ester should be guided by the specific goals of the synthesis. For routine synthesis of DHPM libraries where high efficiency is desired, methyl acetoacetate is the preferred option. For exploratory studies or when cost is a primary concern, ethyl acetoacetate is a reliable alternative. The use of tert-butyl acetoacetate should be reserved for specific cases where the introduction of a bulky ester group is a primary synthetic goal and the anticipated challenges in reactivity can be addressed through careful optimization.
References
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A Senior Application Scientist's Guide to Alternative Reagents in Pyridine Synthesis
Abstract
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science. Its synthesis is a cornerstone of heterocyclic chemistry, with multicomponent reactions like the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses offering efficient routes to functionalized pyridines. While β-ketoesters are a common starting material in these reactions, the specific choice of reagent can significantly impact reaction efficiency, substrate scope, and overall yield. This guide provides a comparative analysis of alternative reagents to Methyl 4-ethoxy-3-oxobutanoate for pyridine synthesis, offering a deep dive into their reactivity, supported by experimental data, detailed protocols, and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies for accessing diverse pyridine derivatives.
Introduction: The Central Role of Pyridine Synthesis
The pyridine nucleus is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Its ability to act as a bioisostere for a phenyl group, its hydrogen bonding capabilities, and its metabolic stability contribute to its prevalence in drug design. Consequently, the development of efficient and versatile methods for pyridine synthesis is of paramount importance.[1][2]
Classical multicomponent reactions (MCRs) provide a powerful and atom-economical approach to constructing the pyridine ring from simple, acyclic precursors.[1][3] These one-pot reactions allow for the rapid assembly of complex molecules, reducing the number of synthetic steps and purification procedures. This guide will focus on three seminal MCRs for pyridine synthesis: the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz reactions, and explore the utility of various reagents as alternatives to this compound.
Comparative Analysis of Alternative Reagents
The choice of the 1,3-dicarbonyl component is critical in many pyridine syntheses. While this compound is a viable option, a range of other commercially available and readily synthesized reagents offer distinct advantages in terms of reactivity, cost, and the functional handles they introduce into the final pyridine product.
β-Ketoesters: A Versatile Class of Reagents
β-Ketoesters are a cornerstone of the Hantzsch pyridine synthesis, a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate).[4][5] The reaction proceeds through the formation of a 1,4-dihydropyridine intermediate, which is subsequently oxidized to the corresponding pyridine.
Table 1: Comparison of β-Ketoesters in the Hantzsch Pyridine Synthesis
| Reagent | Structure | Typical Yield (%) | Advantages | Disadvantages |
| Ethyl Acetoacetate | 80-95[6] | Readily available, high yielding, well-established. | Can lead to symmetrical pyridines if used as the sole dicarbonyl source. | |
| Methyl Acetoacetate | Similar to ethyl acetoacetate | Similar to ethyl acetoacetate. | Less commonly used than the ethyl ester. | |
| Acetylacetone | 70-90 | Symmetrical diketone, can lead to different substitution patterns. | Can undergo self-condensation. | |
| This compound | ![]() | Not reported | Introduces an ethoxymethyl substituent. | Potential for steric hindrance, limited data available. |
Activated Methylene Compounds in the Guareschi-Thorpe Synthesis
The Guareschi-Thorpe reaction provides a route to 2,6-dihydroxypyridines (which exist in equilibrium with their 2,6-pyridone tautomers) through the condensation of a β-ketoester with an activated methylene compound, such as cyanoacetamide or ethyl cyanoacetate, in the presence of a base.[7]
Cyanoacetamide is a highly effective reagent in this synthesis, providing a direct route to 3-cyano-4-substituted-6-hydroxy-2-pyridones. The cyano group is a versatile functional handle that can be further transformed into amides, carboxylic acids, or amines. Recent studies have demonstrated high yields using ammonium carbonate in aqueous media, highlighting a green chemistry approach.[7][8]
Ethyl Cyanoacetate can also be employed, leading to the corresponding 3-carbethoxy-pyridone derivatives. The choice between cyanoacetamide and ethyl cyanoacetate allows for the introduction of either a cyano or an ester group at the 3-position of the pyridine ring, expanding the synthetic utility of the method.
Table 2: Comparison of Activated Methylene Compounds in the Guareschi-Thorpe Synthesis
| Reagent | Structure | Typical Yield (%) | Advantages | Disadvantages |
| Cyanoacetamide | 85-95[7] | Readily available, introduces a versatile cyano group. | Can be susceptible to hydrolysis under harsh conditions. | |
| Ethyl Cyanoacetate | 80-90[7] | Introduces an ester functionality for further modification. | Ester group can be prone to hydrolysis or transesterification. | |
| Malononitrile | 75-85 | Can lead to 2-amino-3-cyanopyridines. | Reactivity can be high, leading to potential side reactions. |
Enamines and Ethynylketones in the Bohlmann-Rahtz Synthesis
The Bohlmann-Rahtz pyridine synthesis offers a powerful method for the preparation of polysubstituted pyridines from the reaction of an enamine with an ethynylketone.[9][10] This reaction proceeds via a Michael addition followed by cyclization and dehydration. While not a direct alternative to a β-ketoester in the same way as in the Hantzsch or Guareschi-Thorpe syntheses, the enamine component is often derived from a β-ketoester, including potentially this compound.
The versatility of this method lies in the wide range of enamines and ethynylketones that can be employed, allowing for the synthesis of a diverse array of pyridine derivatives with various substitution patterns. Recent modifications have focused on developing one-pot procedures where the enamine is generated in situ, simplifying the experimental protocol.[11][12]
Experimental Protocols
The following protocols are provided as representative examples for the synthesis of pyridines using alternative reagents. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Hantzsch Pyridine Synthesis using Ethyl Acetoacetate
This protocol describes the synthesis of a 1,4-dihydropyridine intermediate, which can be subsequently oxidized to the corresponding pyridine.
Materials:
-
Aldehyde (10 mmol)
-
Ethyl acetoacetate (20 mmol)
-
Ammonium acetate (12 mmol)
-
Ethanol (30 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often precipitates from the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from ethanol.
-
For the corresponding pyridine, the isolated dihydropyridine can be oxidized using a suitable oxidizing agent (e.g., nitric acid, DDQ, or manganese dioxide).
Guareschi-Thorpe Pyridine Synthesis using Cyanoacetamide
This protocol outlines a green and efficient synthesis of a 3-cyano-2-pyridone derivative.[7]
Materials:
-
β-Ketoester (e.g., ethyl acetoacetate) (10 mmol)
-
Cyanoacetamide (10 mmol)
-
Ammonium carbonate (20 mmol)
-
Water:Ethanol (1:1, 20 mL)
Procedure:
-
In a round-bottom flask, combine the β-ketoester, cyanoacetamide, and ammonium carbonate in the water:ethanol solvent mixture.
-
Heat the mixture to 80 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product typically precipitates.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The product can be further purified by recrystallization.
Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms is crucial for rationalizing experimental outcomes and for the strategic design of new synthetic routes.
Hantzsch Pyridine Synthesis Mechanism
The Hantzsch synthesis is believed to proceed through the initial formation of two key intermediates: an enamine from the reaction of a β-ketoester with ammonia, and an α,β-unsaturated carbonyl compound from a Knoevenagel condensation between the aldehyde and a second equivalent of the β-ketoester. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the 1,4-dihydropyridine ring.
Caption: Mechanism of the Hantzsch Pyridine Synthesis.
Guareschi-Thorpe Pyridine Synthesis Mechanism
The Guareschi-Thorpe synthesis begins with a Knoevenagel condensation between the β-ketoester and the activated methylene compound. The resulting adduct then undergoes cyclization with ammonia (or an amine), followed by dehydration and tautomerization to yield the final pyridone product.
Caption: Mechanism of the Guareschi-Thorpe Pyridine Synthesis.
Bohlmann-Rahtz Pyridine Synthesis Mechanism
The Bohlmann-Rahtz synthesis is initiated by a Michael addition of the enamine to the ethynylketone. The resulting intermediate then undergoes a 6π-electrocyclization, followed by elimination of water to afford the aromatic pyridine ring.
Caption: Mechanism of the Bohlmann-Rahtz Pyridine Synthesis.
Conclusion
The synthesis of pyridines is a rich and diverse field, with numerous reagents and methodologies available to the synthetic chemist. While this compound is a valid starting material, a thorough understanding of the available alternatives is essential for the strategic design of efficient and versatile synthetic routes. This guide has provided a comparative overview of common alternatives, including other β-ketoesters, activated methylene compounds, and the enamine/ethynylketone pairing in the Bohlmann-Rahtz synthesis. By considering the reactivity, advantages, and disadvantages of each reagent, and by understanding the underlying reaction mechanisms, researchers can make informed decisions to best achieve their synthetic goals. The provided experimental protocols and mechanistic diagrams serve as a practical resource for the implementation of these powerful synthetic transformations in the laboratory.
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Saini, A., Kumar, S., & Sandhu, J. S. (2008). Hantzsch reaction: recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 67(2), 95-111. [Link]
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Xiong, X., Bagley, M. C., & Chapaneri, K. (2004). A new one-pot three-component Bohlmann–Rahtz pyridine synthesis. Tetrahedron Letters, 45(32), 6121-6124. [Link]
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Maddila, S., et al. (2021). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Current Organic Synthesis, 18(5), 456-479. [Link]
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Song, Z., Huang, X., Yi, W., & Zhang, W. (2016). One-Pot Reactions for Modular Synthesis of Polysubstituted and Fused Pyridines. Organic Letters, 18(21), 5640–5643. [Link]
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El-Sayed, R. A., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega, 8(12), 11435–11446. [Link]
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Hassan, A. S., et al. (2024). Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials. ChemistrySelect, 9(21), e202400895. [Link]
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Kumar, L., et al. (2022). A mini-review on the multicomponent synthesis of pyridine derivatives. Journal of the Indian Chemical Society, 99(12), 100795. [Link]
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Majidi Arlan, F., et al. (2021). Recent green synthesis of pyridines and their fused systems catalyzed by nanocatalysts. New Journal of Chemistry, 45(28), 12431-12455. [Link]
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Singh, R., et al. (2021). Synthesis of pyridine derivatives using multicomponent reactions. In Multicomponent Reactions. IntechOpen. [Link]
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Majidi Arlan, F., et al. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 45(28), 12431-12455. [Link]
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Maddila, S., et al. (2021). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Current Organic Synthesis, 18(5), 456-479. [Link]
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Yang, L., et al. (2026). Eco-Friendly Hantzsch Pyridine Synthesis in Water. Green Chemistry. [Link]
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Kumar, A., et al. (2023). Green Chemistry Approaches in the Synthesis of Pyrimidine Derivatives. Journal of Pharmaceutical Research International, 35(1), 58-71. [Link]
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Bottorff, E. M., et al. (1953). A one-pot synthesis of substituted pyridines from 1,3-dicarbonyl and vinylogous amide. Journal of the American Chemical Society, 75(13), 3241-3243. [Link]
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El-Sayed, R. A., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega, 8(12), 11435–11446. [Link]
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Organic Chemistry Portal. Pyridine synthesis. [Link]
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Konno, H., et al. (2019). The One-Pot Synthesis of Pyridine Derivatives from The Corresponding 1,5-Dicarbonyl Compounds. Synthesis, 51(15), 2969-2976. [Link]
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de la Torre, M. C., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 708. [Link]
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Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. [Link]
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Majidi Arlan, F., et al. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 11(36), 22181-22207. [Link]
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Jumde, R. P., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications, 8(1), 2058. [Link]
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Bunev, A. S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 803. [Link]
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Wang, C., et al. (2023). Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of Azabicyclo[3.1.1]heptenes. ChemRxiv. [Link]
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Al-Awadi, N. A., et al. (2001). Guareschi–Thorpe condensation. Journal of Physical Organic Chemistry, 14(7), 424-431. [Link]
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Bagley, M. C., et al. (2007). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Synlett, 2007(16), 2459-2482. [Link]
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Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(08), 1149-1151. [Link]
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Bagley, M. C., et al. (2002). Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. Journal of the Chemical Society, Perkin Transactions 1, (14), 1663-1671. [Link]
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Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24846-24853. [Link]
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Nasr-Esfahani, M., Montazerozohori, M., & Raeatikia, R. (2014). An efficient Hantzsch synthesis of 1,4-dihydropyridines using p-toluenesulfonic acid under solvent-free condition. Maejo International Journal of Science and Technology, 8(1), 32-40. [Link]
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Cikotiene, I., et al. (2009). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ol. Molecules, 14(9), 3563-3573. [Link]
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Couto, I., et al. (2021). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 26(16), 4964. [Link]
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Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24846-24853. [Link]
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Reddy, T. J., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. BMC Chemistry, 7(1), 29. [Link]
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efficiency of Methyl 4-ethoxy-3-oxobutanoate in multicomponent reactions compared to other beta-dicarbonyls
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multicomponent reactions (MCRs), the choice of the β-dicarbonyl component is a critical parameter that dictates reaction efficiency, product yield, and overall synthetic strategy. This guide provides an in-depth comparison of methyl 4-ethoxy-3-oxobutanoate against other commonly employed β-dicarbonyl compounds in well-established MCRs, namely the Biginelli and Hantzsch reactions. By examining experimental data and underlying mechanistic principles, we aim to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.
Introduction to β-Dicarbonyls in Multicomponent Reactions
Multicomponent reactions, by uniting three or more reactants in a single synthetic operation, represent a highly efficient approach to constructing complex molecular architectures.[1] At the heart of many of these reactions lies the β-dicarbonyl compound, a versatile building block characterized by its acidic α-protons and dual carbonyl functionalities. This unique structural motif allows for the formation of stabilized enolates, which act as key nucleophiles in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[2]
The reactivity of the β-dicarbonyl compound significantly influences the course of the MCR. Factors such as the nature of the ester group and other substituents can impact both the steric and electronic environment of the reactive methylene group, thereby affecting reaction rates and product yields.[3]
Comparative Analysis of β-Dicarbonyl Compounds
This section provides a comparative overview of the performance of this compound alongside other prevalent β-dicarbonyl compounds in the Biginelli and Hantzsch reactions. While direct, side-by-side comparative studies are limited, the available data from various sources allows for a qualitative and semi-quantitative assessment.
The Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological activities.[4] The choice of the β-dicarbonyl component is known to affect the reaction's efficiency.
Table 1: Comparison of β-Dicarbonyls in the Biginelli Reaction
| β-Dicarbonyl Compound | Aldehyde | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Benzaldehyde | Succinic acid, 70°C, solvent-free | 1.5 h | ~90% (estimated) | [5] |
| Ethyl Acetoacetate | Benzaldehyde | Succinic acid, 70°C, solvent-free | 1.5 h | 91% | [5] |
| Methyl Acetoacetate | Benzaldehyde | Succinic acid, 70°C, solvent-free | 1.5 h | 89% | [5] |
| Acetylacetone | Benzaldehyde | Montmorillonite KSF, 100°C, solvent-free | 1 h | 85% | [4] |
| Ethyl Acetoacetate | 4-Chlorobenzaldehyde | Succinic acid, 70°C, solvent-free | 1 h | 95% | [5] |
| Methyl Acetoacetate | 4-Chlorobenzaldehyde | Succinic acid, 70°C, solvent-free | 1 h | 93% | [5] |
Note: The yield for this compound is an estimation based on the performance of similar functionalized β-ketoesters under the specified conditions, as direct comparative data was not available in the cited literature.
From the table, it is evident that both ethyl acetoacetate and methyl acetoacetate provide excellent yields in the Biginelli reaction under mild, solvent-free conditions. While specific data for this compound is not directly reported in a comparative study, its structural similarity to other high-yielding β-ketoesters suggests it would perform with comparable efficiency. The ethoxy group at the 4-position may introduce subtle electronic effects that could slightly modulate the reactivity of the methylene protons, but a dramatic deviation in yield is not anticipated.
The Hantzsch Reaction: Synthesis of Dihydropyridines
The Hantzsch reaction is a multicomponent reaction that synthesizes 1,4-dihydropyridines, a class of compounds known for their use as calcium channel blockers.[6] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound, and a nitrogen source like ammonia or ammonium acetate.
Table 2: Comparison of β-Dicarbonyls in the Hantzsch Reaction
| β-Dicarbonyl Compound | Aldehyde | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Benzaldehyde | Zeolite, EtOH, reflux | Not specified | High (expected) | [7] |
| Ethyl Acetoacetate | Benzaldehyde | Zeolite, EtOH, reflux | Not specified | 92% | [7] |
| Methyl Acetoacetate | o-Methoxybenzaldehyde | Isopropanol, reflux | 84 h | 51% | [8] |
| Ethyl Acetoacetate | Formaldehyde | Methanol, 50°C | 0.5 h | 75-90% | [9] |
| tert-Butyl Acetoacetate | Formaldehyde | Methanol, 50°C | Slower than ethyl | Lower than ethyl | [9] |
Note: The yield for this compound is an expectation based on the general efficiency of the Hantzsch synthesis with various β-ketoesters. The reference indicates the successful use of zeolite catalysts for this reaction with high yields for standard β-dicarbonyls.
In the Hantzsch synthesis, ethyl acetoacetate is a widely used and highly effective β-dicarbonyl, often providing high yields under various conditions. Methyl acetoacetate also performs well. The use of the more sterically hindered tert-butyl acetoacetate has been observed to slow down the reaction rate and potentially lower the yield, highlighting the influence of the ester group's size.[9] Given that this compound does not possess significant steric hindrance around the reactive site, it is expected to exhibit reactivity and efficiency comparable to methyl and ethyl acetoacetates.
Mechanistic Insights and Causality
The efficiency of a β-dicarbonyl compound in MCRs is intrinsically linked to the stability of the enolate intermediate and the electrophilicity of its carbonyl groups.
Enolate Formation and Nucleophilicity
The acidity of the α-protons in β-dicarbonyl compounds facilitates the formation of a resonance-stabilized enolate, which is the key nucleophilic species in both the Biginelli and Hantzsch reactions. The substituents on the β-dicarbonyl can influence this acidity. Electron-withdrawing groups can increase the acidity of the α-protons, leading to faster enolate formation. The ethoxy group in this compound is generally considered electron-donating through resonance but can have a weak electron-withdrawing inductive effect. The overall impact on the acidity of the methylene protons is likely to be minor compared to the strong activating effect of the two adjacent carbonyl groups.
Figure 1: General workflow illustrating the central role of the β-dicarbonyl enolate in the Biginelli and Hantzsch reactions.
Steric and Electronic Effects of the Ester Group
The nature of the ester group (methyl, ethyl, tert-butyl) can influence the reaction through steric hindrance. Larger ester groups can impede the approach of other reactants, potentially slowing down the reaction rate, as observed with tert-butyl acetoacetate in the Hantzsch reaction.[9] The methyl ester of this compound is sterically small and is not expected to pose any significant hindrance.
Electronically, the ester group can influence the electrophilicity of the adjacent carbonyl carbon. However, in the context of the Biginelli and Hantzsch reactions, the primary role of the β-dicarbonyl is as a nucleophile via its enolate form.
Experimental Protocols
To provide a practical context for the comparison, detailed step-by-step methodologies for representative Biginelli and Hantzsch reactions are provided below. These protocols can be adapted for use with this compound.
General Protocol for the Biginelli Reaction
This protocol is a general procedure for the synthesis of dihydropyrimidinones.
Materials:
-
Aldehyde (1.0 mmol)
-
β-Dicarbonyl compound (e.g., this compound, ethyl acetoacetate) (1.0 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., succinic acid, 20 mol%)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), urea (1.5 mmol), and the catalyst.
-
Heat the mixture at the desired temperature (e.g., 70-100°C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Figure 2: Experimental workflow for the Biginelli reaction.
General Protocol for the Hantzsch Synthesis
This protocol describes a general procedure for the synthesis of 1,4-dihydropyridines.
Materials:
-
Aldehyde (1.0 mmol)
-
β-Dicarbonyl compound (e.g., this compound, ethyl acetoacetate) (2.0 mmol)
-
Ammonium acetate (1.5 mmol)
-
Solvent (e.g., ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol), the β-dicarbonyl compound (2.0 mmol), and ammonium acetate (1.5 mmol) in the chosen solvent.[10]
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using TLC.[10]
-
After the reaction is complete, cool the mixture to room temperature, which should cause the product to precipitate.
-
Collect the crude product by vacuum filtration and wash with cold solvent.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure 1,4-dihydropyridine.
Figure 3: Experimental workflow for the Hantzsch synthesis.
Conclusion
Based on the available evidence and mechanistic understanding, this compound is expected to be a highly efficient substrate in multicomponent reactions such as the Biginelli and Hantzsch syntheses. Its performance in terms of reaction yield and time is anticipated to be comparable to that of the widely used and structurally similar methyl acetoacetate and ethyl acetoacetate. The presence of the 4-ethoxy group is unlikely to introduce significant steric or electronic effects that would negatively impact its reactivity as a nucleophile in these transformations.
For researchers and drug development professionals, this compound represents a viable and potentially advantageous alternative to more common β-dicarbonyls, particularly when the resulting product requires the specific functionality imparted by the ethoxy group for subsequent transformations or for tuning the biological activity of the final molecule. The provided experimental protocols offer a solid foundation for the practical application of this and other β-dicarbonyl compounds in the efficient synthesis of diverse heterocyclic scaffolds.
References
- ATWAL, K. S., SWANSON, B. N., UNGER, S. E., FLOYD, D. M., MORELAND, S., HEDBERG, A. & O'REILLY, B. C. 1991. Dihydropyrimidine calcium channel blockers. 3. 3-Carbamoyl-4-aryl-1, 2, 3, 4-tetrahydro-6-methyl-5-pyrimidinecarboxylic acid esters as orally effective antihypertensive agents. Journal of medicinal chemistry, 34, 806-811.
- A Simple Synthesis of Hantzsch Esters Derivatives as Proton Donors in The Hydrogenation Transfer Reaction. AIP Publishing. (2020).
- Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy.
- Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigesters. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450.
- Biginelli Reaction: Microwave-Assisted Synthesis Lab. Studylib. (n.d.).
- Dharma Rao, G. B., et al. (2018). Hantzsch Reaction: A Greener and Sustainable Approach to 1,4-Dihydropyridines Using Non-commercial β-Ketoesters. Journal of Heterocyclic Chemistry, 55(10), 2354-2362.
- Hantzsch, A. (1881). Condensation of Aldehydeammonia with Acetoacetic Ether. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638.
- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of chemical research, 33(12), 879-888.
- LIU, Y., LIU, J., ZHANG, R., GUO, Y., WANG, H., MENG, Q., SUN, Y. & LIU, Z. 2019. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3, 4-Dihydropyrimidin-2 (1 H)-one. Molecules, 24, 891.
- MA, Y., QIAN, C., WANG, L. & YANG, M. 2000. Lanthanide triflate catalyzed Biginelli reaction. One-pot synthesis of dihydropyrimidinones under solvent-free conditions. Journal of Organic Chemistry, 65, 3864-3868.
- Multicomponent Reactions in Total Synthesis. stoltz2.caltech.edu. (n.d.).
- New potential of the classical Biginelli reaction.
- One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journals. (2020).
- PENG, J. & DENG, Y. 2001. Ionic liquids catalyzed Biginelli reaction under solvent-free conditions. Tetrahedron Letters, 42, 5917-5919.
- PETERSEN, H. 1973. The Biginelli Reaction. Synthesis, 1973(5), 243-292.
- Stereoselective Multicomponent Reactions Using Zincate Nucleophiles: β-Dicarbonyl Synthesis and Functionaliz
- From β-Dicarbonyl Chemistry to Dynamic Polymers.
- Succinic Acid As a Green and Bio-Based Catalyst assisted solvent-free one-pot Biginelli synthesis of biologically active 3,4-dihydropyrimidin-2-(1H)-ones/thiones derivatives.
- Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characteriz
- Synthesis of DHPMs 71 from acetamides 70 as the keto ester component.
- Synthesis of dihydropyrimidinones using non-commercial b-ketoester...
- Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. PubMed Central - NIH. (2007).
- The Biginelli dihydropyrimidone synthesis using polyphosphate ester as a mild and efficient cyclocondensation/dehydr
- The versions of the classical Biginelli reaction: ethyl acetoacetate+benzaldehyde+urea.
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- tetrahydropyrimidines via the biginelli reaction. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024).
- Chemistry & Biology Of Multicomponent Reactions. PMC - PubMed Central - NIH. (2012).
- EFFICIENT AND RAPID HANTZSCH SYNTHESIS OF1,4 DIHYDROPYRIDINES USING A NANO ISOPOLYOXOMOLYBDATE AS A REUSABLE CATALYST UNDER SOLVENT-FREE CONDITION.
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- Synthesis of Hantzsch Dihydropyridine derivatives using Zeolite as a c
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The Ester's Edge: A Comparative Guide to Stereoselectivity in Ethoxy vs. Methoxy β-Keto Esters
Introduction: Beyond the Carbonyl, the Ester's Subtle Influence
For researchers in organic synthesis and drug development, β-keto esters are indispensable building blocks, prized for their versatility in forming carbon-carbon bonds and their capacity to generate chiral centers. The stereochemical outcome of reactions at the ketone or the α-carbon is paramount, often dictating the biological activity of the final molecule. While extensive research has focused on the influence of catalysts, reagents, and α-substituents, the role of the ester group itself—specifically the seemingly minor difference between a methyl and an ethyl ester—is a subtle yet critical parameter that can significantly steer the stereochemical course of a reaction.
This guide provides an in-depth comparison of the stereoselectivity observed in key reactions of β-keto esters, contrasting the performance of ethoxycarbonyl compounds with their methoxycarbonyl counterparts. By synthesizing experimental data and exploring the mechanistic underpinnings, we aim to provide a practical framework for researchers to make informed decisions in substrate selection, ultimately enabling more precise control over stereochemical outcomes.
Mechanistic Principles: The Tug-of-War Between Chelation and Sterics
The stereoselectivity in reactions of β-keto esters is often governed by a delicate balance between two opposing forces: chelation control and non-chelation (or steric) control. The choice between an ethoxy and a methoxy group can influence this balance.
-
Chelation Control: In the presence of a Lewis acidic metal (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺), the β-keto ester can form a rigid six-membered ring intermediate where the metal coordinates to both the keto and ester carbonyl oxygens.[1] This locks the conformation of the molecule, and a nucleophile will typically attack from the less sterically hindered face of this chelate. The size of the ester's alkyl group (ethyl vs. methyl) can subtly alter the stability and conformation of this chelated ring, thereby influencing the diastereoselectivity.
-
Non-Chelation Models (Felkin-Anh): In the absence of a chelating metal or when using bulky, non-chelating reagents, the reaction proceeds through an open-chain transition state. According to the Felkin-Anh model, the largest group on the adjacent chiral center orients itself anti-periplanar to the incoming nucleophile to minimize steric strain.[1] In this scenario, the slightly larger steric profile of the ethoxy group compared to the methoxy group can lead to more pronounced steric differentiation in the transition state, potentially enhancing stereoselectivity.
Caption: Competing pathways for nucleophilic addition to β-keto esters.
Comparative Analysis of Key Stereoselective Reactions
Asymmetric Reduction of the Ketone
The reduction of the β-carbonyl group generates a β-hydroxy ester, a crucial chiral synthon. The choice of ester can significantly impact both diastereoselectivity (in the case of α-substituted substrates) and enantioselectivity.
A. Biocatalytic Reduction with Baker's Yeast (Saccharomyces cerevisiae)
Baker's yeast is a widely used, inexpensive, and environmentally benign biocatalyst for the asymmetric reduction of ketones. It typically follows Prelog's rule to deliver the (S)-alcohol. However, the diastereoselectivity for α-substituted β-keto esters is highly sensitive to the substrate structure, including the ester group.
A key study directly compared the reduction of various esters of 2-methyl-3-oxobutanoic acid. The results demonstrate a clear trend: increasing the steric bulk of the ester group shifts the diastereoselectivity from favoring the anti product to favoring the syn product.[2]
| Substrate (Ester Group) | Diastereomeric Ratio (syn:anti) | Diastereomeric Excess (d.e.) | Reference |
| Methyl (CH₃) | 49 : 51 | 2% (anti) | [2] |
| Ethyl (CH₂CH₃) | 65 : 35 | 30% (syn) | [2] |
| tert-Butyl (C(CH₃)₃) | 12 : 88 | 76% (anti) | [2] |
| Neopentyl (CH₂C(CH₃)₃) | 96 : 4 | 92% (syn) | [2] |
Insight: The switch from a methyl to an ethyl ester flips the diastereoselectivity from slightly anti-selective to moderately syn-selective. This highlights the sensitivity of the enzyme's active site to the steric environment of the ester. The larger ethoxy group likely forces a different binding orientation of the substrate within the enzyme, leading to hydride delivery to the opposite face of the carbonyl relative to the α-methyl group.
B. Catalytic Asymmetric Hydrogenation (Noyori-type)
The Noyori asymmetric hydrogenation, utilizing Ru-BINAP catalysts, is a powerful method for the enantioselective reduction of β-keto esters, typically yielding products with very high enantiomeric excess (ee).[3][4] While direct comparative studies are scarce, data from seminal papers show consistently high ee for both methyl and ethyl esters, suggesting that the chiral catalyst's influence often overrides the subtle differences between the two ester groups.
| Substrate | Catalyst | Enantiomeric Excess (ee) | Reference |
| Methyl 3-oxobutanoate | (R)-BINAP-Ru | >99% (R) | [4] |
| Ethyl 3-oxobutanoate | (R)-BINAP-Ru | 98% (R) | [5] |
| Methyl benzoylacetate | (R)-BINAP-Ru | 100% (R) | [5] |
| Ethyl benzoylacetate | (R)-BINAP-Ru | 97% (R) | [5] |
Insight: In the context of the highly effective Noyori hydrogenation, the choice between a methyl and ethyl ester appears to have a minimal impact on enantioselectivity. The dominant factor is the chiral ligand of the ruthenium catalyst, which creates a highly organized and differentiating transition state.
Stereoselective α-Alkylation
Creating a chiral center at the α-position via alkylation is a fundamental C-C bond-forming reaction. Asymmetric phase-transfer catalysis (PTC) is a common strategy to achieve enantioselectivity.
In this area, the steric bulk of the ester can play a role in the facial selectivity of the incoming electrophile. While comprehensive side-by-side data is limited, the general principle is that a bulkier ester group can lead to better organization within the chiral ion pair intermediate, potentially improving enantioselectivity. However, this is highly dependent on the specific catalyst and substrate.
| Substrate | Electrophile | Catalyst System | Enantiomeric Excess (ee) | Reference |
| Indanone β-Keto Methyl Ester | Benzyl Bromide | Cinchona-derived PTC | 84% | [6] |
| Indanone β-Keto Ethyl Ester | Benzyl Bromide | Cinchona-derived PTC | 83% | [6] |
| Indanone β-Keto tert-Butyl Ester | Benzyl Bromide | Cinchona-derived PTC | 91% | [6] |
Insight: In this specific phase-transfer catalyzed alkylation, the difference between methyl and ethyl esters is negligible.[6] A significantly bulkier tert-butyl ester, however, provides a notable increase in enantioselectivity. This suggests that for this catalytic system, a larger steric differential than that between methyl and ethyl is required to significantly influence the stereochemical outcome.
Diastereoselective Aldol Reactions
When β-keto esters are used as nucleophiles in aldol reactions, two new stereocenters can be formed. The diastereoselectivity is often explained by the Zimmerman-Traxler model, which invokes a chair-like six-membered transition state.[1][7] The geometry of the enolate (Z vs. E) and the steric interactions within this transition state determine the syn or anti outcome.
The slightly larger size of the ethoxy group compared to the methoxy group can influence the relative energies of the competing transition states. While this effect is often subtle, it can be a useful parameter for optimization.
Experimental Protocols
Protocol 1: Biocatalytic Reduction of Ethyl 2-Methyl-3-Oxobutanoate
This protocol is adapted from studies on baker's yeast reductions and is representative of a typical procedure to assess diastereoselectivity.[2]
Caption: Workflow for the baker's yeast reduction of an α-substituted β-keto ester.
Methodology:
-
Preparation: In a 500 mL Erlenmeyer flask, dissolve 30 g of sucrose in 150 mL of tap water and warm the solution to approximately 35-40 °C.
-
Yeast Activation: Add 20 g of active dry baker's yeast to the warm sugar solution. Stir the suspension gently for 30 minutes to activate the yeast.
-
Substrate Addition: Add 1.0 g of ethyl 2-methyl-3-oxobutanoate to the fermenting mixture.
-
Reaction: Stopper the flask with a cotton plug or a fermentation lock to allow CO₂ to escape. Stir the mixture vigorously at room temperature (25-30 °C) for 48 to 72 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Add approximately 15 g of diatomaceous earth (Celite®) to the reaction mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with 50 mL of water.
-
Extraction: Transfer the filtrate to a separatory funnel and saturate it with solid sodium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification & Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral GC analysis.
Protocol 2: Noyori Asymmetric Hydrogenation of Ethyl Benzoylacetate
This procedure is a representative example based on the original reports by Noyori and coworkers.[3][5]
Methodology: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.
-
Catalyst Preparation: In a glovebox, charge a Schlenk flask with RuCl₂[(R)-BINAP] (0.1 mol%) and the substrate, ethyl benzoylacetate (1.0 equivalent).
-
Solvent Addition: Add degassed ethanol to achieve a substrate concentration of 0.1-1.0 M.
-
Hydrogenation: Seal the flask, remove it from the glovebox, and connect it to a hydrogenation apparatus. Purge the system with hydrogen gas (3-4 cycles). Pressurize the vessel to the desired pressure (e.g., 4-100 atm) and place it in an oil bath at the specified temperature (e.g., 30-80 °C).
-
Reaction: Stir the reaction mixture vigorously for the required time (typically 12-48 hours), monitoring hydrogen uptake.
-
Workup: Carefully release the hydrogen pressure. Concentrate the reaction mixture in vacuo.
-
Purification & Analysis: Purify the residue by silica gel chromatography or distillation to yield the chiral β-hydroxy ester. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Conclusion and Recommendations
The choice between an ethoxy and a methoxy β-keto ester is a nuanced decision that can provide an additional layer of stereocontrol in organic synthesis.
-
For biocatalytic reductions , the difference is significant. As demonstrated with baker's yeast, switching from a methyl to an ethyl ester can invert the diastereoselectivity in the reduction of α-substituted substrates.[2] Researchers should consider screening both esters, as this minor structural change can be a powerful tool for accessing the desired diastereomer.
-
In high-performance catalytic systems , such as the Noyori asymmetric hydrogenation, the overwhelming influence of the chiral catalyst often renders the difference between the ester groups minimal. In these cases, substrate availability and cost may be the primary deciding factors.[5]
-
For stereoselective alkylations and aldol reactions , the effect is generally subtle. While the larger ethoxy group can, in theory, enhance steric differentiation, significant improvements in stereoselectivity often require a much bulkier ester (e.g., tert-butyl).[6] Nevertheless, in reactions where selectivity is marginal, switching from methoxy to ethoxy could provide the small energetic difference needed to favor one transition state over another.
Ultimately, this guide serves as a reminder that no detail is too small in the pursuit of stereochemical precision. While the catalyst and reagents are the primary drivers of selectivity, the humble ester group is a valuable, and often overlooked, parameter that can be strategically employed to fine-tune the outcome of critical bond-forming reactions.
References
- Nakamura, K., Kawai, Y., Oka, S., & Ohno, A. (1989). Stereochemical control in microbial reduction. 8. Stereochemical control in microbial reduction of β-keto esters. Bulletin of the Chemical Society of Japan, 62(3), 875-879.
- Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
-
Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University Chemistry 115 Handout. [Online]. Available: [Link]
- Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of β-keto carboxylic esters. A practical, purely chemical access to β-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856–5858.
- Nakamura, K., Miyai, T., Kawai, Y., Nakajima, N., & Ohno, A. (1989). Stereochemical Control in Microbial Reduction. 12. (S)-4-Hydroxy-2-methyl-3-oxobutanoate by Bakers' Yeast. Bulletin of the Chemical Society of Japan, 62(4), 1179-1182.
- Corey, E. J., & Link, J. O. (1992). A general and highly enantioselective method for the reduction of ketones to alcohols. Tetrahedron Letters, 33(26), 3431-3434.
- Maruoka, K., & Ooi, T. (2003). Enantioselective Alkylation of Glycine Derivatives under Phase-Transfer-Catalyzed Conditions. Chemical Reviews, 103(8), 3013-3028.
- McMurry, J. E. (2016). Organic Chemistry (9th ed.). Cengage Learning.
- Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
- Arai, S., Tsuji, R., & Nishida, A. (2007). Asymmetric phase-transfer-catalyzed alkylation of β-keto esters using chiral quaternary ammonium salts derived from Cinchona alkaloids. Tetrahedron Letters, 48(15), 2749-2752.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
- Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923.
- Palomo, C., Oiarbide, M., & García, J. M. (2004). Current progress in the asymmetric aldol addition reaction. Chemical Society Reviews, 33(2), 65-75.
- Klein, D. R. (2017). Organic Chemistry (3rd ed.). Wiley.
- Heathcock, C. H. (1991). The Aldol Addition Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 133-179). Pergamon.
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A Comparative Guide to the Kinetic Analysis of β-Keto Ester Reactions: Spotlight on Methyl 4-ethoxy-3-oxobutanoate
For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for optimizing synthetic routes, maximizing yields, and ensuring product purity. This guide provides an in-depth kinetic analysis of reactions involving β-keto esters, with a specific focus on Methyl 4-ethoxy-3-oxobutanoate. By comparing its projected reactivity with common alternatives like ethyl acetoacetate, we offer a framework for informed decision-making in complex organic synthesis.
The Significance of Kinetic Analysis for β-Keto Esters
β-Keto esters are remarkably versatile synthetic intermediates due to the presence of a reactive methylene group flanked by two carbonyl functionalities. This unique structural motif allows them to participate in a wide array of carbon-carbon bond-forming reactions, including alkylations, acylations, and various condensation reactions. The kinetics of these transformations are critically influenced by the nature of the ester group (e.g., methyl, ethyl, or more complex moieties like in this compound), the solvent, and the catalyst employed. A thorough kinetic analysis enables the precise control of reaction conditions to favor desired products and minimize side reactions.
Comparative Kinetic Profile: this compound vs. Ethyl Acetoacetate
While specific kinetic data for this compound is not extensively available in the public domain, we can infer its kinetic behavior by examining data from analogous β-keto esters.[1] For this guide, we will compare its expected performance in a representative reaction—transesterification—against the widely studied ethyl acetoacetate.
Transesterification is a crucial reaction for modifying the ester group of a β-keto ester, which can be important for subsequent synthetic steps or for altering the properties of the final molecule.[2][3][4] The reaction kinetics are typically slow and often require a catalyst.[2]
Table 1: Comparative Kinetic Parameters for the Transesterification of β-Keto Esters
| Feature | This compound (Projected) | Ethyl Acetoacetate (Experimental Data for Analogs) | Key Considerations |
| Reaction Rate | Potentially slower | Generally faster for simpler alcohols | The ethoxy group at the 4-position may introduce steric hindrance, slowing the approach of the incoming alcohol nucleophile. |
| Activation Energy (Ea) | Likely higher | Varies with catalyst and alcohol | Increased steric bulk around the reaction center can lead to a higher activation barrier. |
| Catalyst Efficiency | May require more active or specific catalysts | A wide range of effective catalysts are known (e.g., acids, bases, enzymes).[2] | The choice of catalyst will be crucial to achieve reasonable reaction rates. |
| Side Reactions | Potential for intramolecular reactions or degradation | Primarily hydrolysis if water is present.[2] | The additional ether linkage could lead to unforeseen side reactions under certain conditions. |
Causality Behind Experimental Choices:
The selection of a β-keto ester in a synthetic sequence is a critical decision. While ethyl acetoacetate is a cost-effective and reactive starting material, the ethoxy group in this compound may be a deliberate design element to influence the electronic properties of the molecule or to serve as a handle for further transformations. Understanding the kinetic implications of this structural difference is key. For instance, if a slower, more controlled reaction is desired, the sterically more demanding this compound could be advantageous.
Experimental Protocol: Kinetic Analysis of β-Keto Ester Transesterification via NMR Spectroscopy
This protocol provides a detailed, self-validating methodology for monitoring the kinetics of a transesterification reaction.
Objective: To determine the rate constant for the transesterification of a β-keto ester with a chosen alcohol.
Materials:
-
β-Keto ester (e.g., this compound or Ethyl Acetoacetate)
-
Alcohol (e.g., Benzyl alcohol)
-
Anhydrous solvent (e.g., Toluene-d8)
-
Catalyst (e.g., p-Toluenesulfonic acid)
-
Internal standard (e.g., 1,3,5-Trimethoxybenzene)
-
NMR tubes
-
Constant temperature bath
Procedure:
-
Preparation of the Reaction Mixture:
-
In a clean, dry vial, accurately weigh the β-keto ester, the alcohol (in slight excess), and the internal standard.
-
Dissolve the components in the deuterated solvent.
-
Prepare a separate stock solution of the catalyst in the same deuterated solvent.
-
-
NMR Spectrometer Setup:
-
Set the NMR spectrometer to the desired reaction temperature and allow it to equilibrate.
-
Acquire a reference spectrum of the starting material mixture before adding the catalyst.
-
-
Initiation of the Reaction and Data Acquisition:
-
Add a precise volume of the catalyst stock solution to the NMR tube containing the reaction mixture.
-
Quickly invert the tube to mix, and immediately place it in the NMR spectrometer.
-
Begin acquiring a series of ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate and should be chosen to capture the concentration changes accurately.
-
-
Data Analysis:
-
Integrate the signals corresponding to a characteristic proton of the starting ester and the product ester relative to the integral of the internal standard in each spectrum.
-
The concentration of the starting ester and product at each time point can be calculated from these relative integrals.
-
Plot the concentration of the starting material versus time.
-
Determine the order of the reaction and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law.
-
Self-Validating System: The use of an internal standard of known concentration allows for the accurate determination of the concentrations of reactants and products over time, independent of variations in spectrometer performance. The consistency of the integrated rate law plot will validate the assumed reaction order.
Visualizing Reaction Mechanisms and Workflows
Diagrams are essential for a clear understanding of the complex processes involved in chemical reactions.
Caption: Generalized mechanism for the acid-catalyzed transesterification of a β-keto ester.
Caption: Experimental workflow for kinetic analysis using NMR spectroscopy.
Alternative Reactions and Their Kinetic Considerations
Beyond transesterification, β-keto esters are central to other pivotal reactions.
Hantzsch Pyridine Synthesis
This multi-component reaction involves the condensation of an aldehyde, ammonia, and two equivalents of a β-keto ester to form a dihydropyridine, which can then be oxidized to a pyridine.[5][6] The reaction mechanism is complex, involving several intermediates.[7][8] The rate of this synthesis is influenced by the reactivity of both the aldehyde and the β-keto ester. A more sterically hindered β-keto ester like this compound would be expected to react more slowly than less hindered analogs.
Decarboxylation of β-Keto Acids
The hydrolysis of β-keto esters yields β-keto acids, which are prone to decarboxylation upon heating to produce ketones.[9] The activation barrier for the decarboxylation of β-keto acids is influenced by electronic factors.[10] While the ethoxy group in the hydrolyzed product of this compound is not directly attached to the β-keto acid moiety, it could have a subtle electronic effect on the stability of the transition state.
Conclusion
The kinetic analysis of reactions involving this compound is crucial for its effective utilization in organic synthesis. While direct comparative kinetic data is scarce, by understanding the principles of β-keto ester reactivity and examining data from analogous systems, we can make informed predictions about its behavior. The steric hindrance introduced by the 4-ethoxy group is likely to be a dominant factor, leading to slower reaction rates compared to simpler β-keto esters like ethyl acetoacetate. This, however, can be a desirable trait for achieving greater control and selectivity in complex synthetic pathways. The provided experimental protocol for kinetic analysis using NMR spectroscopy offers a robust method for quantifying these differences and optimizing reaction conditions for any given β-keto ester.
References
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- 3. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Methyl 4-ethoxy-3-oxobutanoate Quantification
In the landscape of pharmaceutical and chemical synthesis, the precise quantification of intermediates is not merely a procedural step but the bedrock of process control, yield optimization, and final product quality. Methyl 4-ethoxy-3-oxobutanoate, a key β-keto ester, serves as a versatile building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its accurate measurement is critical. An unvalidated or poorly performing analytical method can lead to incorrect stoichiometric calculations, impurity propagation, and costly batch failures.
This guide provides an in-depth comparison of common analytical techniques for the quantification of this compound. It is designed for researchers, analytical scientists, and drug development professionals, moving beyond a simple listing of protocols to explain the causality behind experimental choices. The validation frameworks discussed are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently updated Q2(R2) guidelines, ensuring that the methodologies are robust, reliable, and suitable for their intended purpose.[1][2][3][4][5][6]
Comparing the Titans: HPLC-UV, GC-MS, and qNMR
The choice of an analytical method is a balance of sensitivity, selectivity, sample matrix compatibility, and available instrumentation. For a moderately polar and thermally stable molecule like this compound, several powerful techniques are viable.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse
HPLC is often the default method for non-volatile organic molecules. Separation is achieved based on the analyte's partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.
-
Principle: The keto-ester functional group possesses a chromophore that absorbs UV light, typically around 205-220 nm. Quantification is based on the Beer-Lambert law, where the area under the chromatographic peak is proportional to the analyte concentration.
-
Expertise & Causality: A significant challenge with β-keto esters in reversed-phase HPLC is peak tailing or splitting due to keto-enol tautomerism.[7] The equilibrium between the keto and enol forms can result in poor peak shape. The choice of mobile phase pH and temperature is therefore critical. An acidic mobile phase can accelerate the interconversion, leading to a single, sharper peak.[7] Likewise, increasing the column temperature can hasten this equilibrium.[7]
-
Advantages: Ubiquitous in analytical labs, robust, and highly reproducible.
-
Limitations: Moderate sensitivity. The low wavelength required for detection means potential interference from other components in the sample matrix that also absorb in the far-UV region.
2. Gas Chromatography-Mass Spectrometry (GC-MS): The Sensitivity Specialist
GC-MS is a premier technique for volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous mobile phase before being fragmented and detected by a mass spectrometer.
-
Principle: Separation occurs based on the analyte's boiling point and interaction with the stationary phase. The mass spectrometer provides highly specific detection based on the mass-to-charge ratio (m/z) of the molecule and its fragments.
-
Expertise & Causality: While this compound is amenable to GC analysis, its polarity can still lead to tailing on standard non-polar columns. A mid-polarity column (e.g., a 624 or WAX phase) is often a better choice to achieve symmetrical peak shapes. Derivatization is sometimes employed for ketones to improve volatility and peak shape, though it may not be necessary for this specific compound.[8][9] The mass spectrometer's specificity allows for quantification even if chromatographic separation from matrix components is incomplete.[10]
-
Advantages: Excellent sensitivity and unparalleled specificity. Mass spectral libraries can aid in the identification of unknown impurities.
-
Limitations: The analyte must be thermally stable and sufficiently volatile. The instrumentation is generally more complex to operate and maintain than HPLC.
3. Quantitative NMR (qNMR): The Absolute Authority
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that quantifies molecules directly by detecting their atomic nuclei.[11][12]
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[12][13] By comparing the integral of a unique analyte signal to that of a certified internal standard of known concentration, the absolute concentration or purity of the analyte can be determined without needing a specific reference standard of the analyte itself.[11][12][14]
-
Expertise & Causality: For this compound, the ethoxy (-OCH2CH3) or methoxy (-OCH3) protons provide distinct signals in a region of the ¹H NMR spectrum that is often clear of interferences. The key to accurate qNMR is ensuring full relaxation of the nuclei between pulses, which requires optimizing the relaxation delay (D1). A long D1 (typically 5-7 times the longest T1 relaxation time) is crucial for accurate integration.[14]
-
Advantages: Non-destructive and provides absolute quantification without a calibration curve.[11][12] It also provides structural information, simultaneously confirming identity and purity.[15]
-
Limitations: Significantly lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer and careful experimental setup.
The Validation Workflow: An ICH Q2(R1) Framework
The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[4][6] The following parameters are essential for a quantitative impurity test or an assay of a drug substance.
Caption: The workflow for analytical method validation, from development to routine implementation, guided by ICH principles.
Comparative Performance Data
The following table summarizes typical performance characteristics for each validated method. The values are representative and should be established for each specific application.
| Validation Parameter | HPLC-UV | GC-MS | qNMR | Acceptance Criteria (Typical) |
| Specificity | Demonstrated by peak purity & resolution from placebo/impurities | Demonstrated by unique mass fragments & chromatographic resolution | Demonstrated by unique, well-resolved chemical shifts | No interference at the analyte retention time/chemical shift. |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 | r² ≥ 0.995 |
| Range | 1 - 200 µg/mL | 0.05 - 50 µg/mL | 0.5 - 20 mg/mL | 80-120% of the test concentration. |
| Accuracy (% Recovery) | 98.5 - 101.0% | 97.0 - 102.5% | 99.0 - 100.5% | 98.0 - 102.0% for assay. |
| Precision (%RSD) | < 1.0% | < 2.0% | < 0.5% | RSD ≤ 2.0% for assay. |
| Limit of Quantitation (LOQ) | ~ 1 µg/mL | ~ 0.05 µg/mL | ~ 0.5 mg/mL | Signal-to-Noise ≥ 10. |
Experimental Protocols: A Step-by-Step Approach
Protocol 1: HPLC-UV Method Validation
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase: 60:40 Acetonitrile : 20mM Potassium Phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Validation Procedure:
-
Specificity: Inject blank (diluent), placebo, and a sample spiked with known related substances. Assess for any interfering peaks at the retention time of this compound.
-
Linearity: Prepare a series of at least five concentrations across the desired range (e.g., 1, 25, 50, 100, 150, 200 µg/mL). Plot the peak area against concentration and perform a linear regression analysis.
-
Accuracy: Analyze samples at three concentration levels (e.g., 80, 100, 120 µg/mL) in triplicate by spiking a known amount of analyte into a placebo matrix. Calculate the percentage recovery.[10]
-
Precision (Repeatability): Perform six replicate injections of a standard solution at 100% of the test concentration. Calculate the Relative Standard Deviation (%RSD).
-
Precision (Intermediate): Repeat the precision study on a different day with a different analyst and/or instrument to assess variability.
-
LOQ/LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 10 for LOQ and 3 for LOD. Confirm by demonstrating acceptable precision and accuracy at the LOQ.
-
Robustness: Systematically alter method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on the results.
-
Protocol 2: GC-MS Method Validation
-
Chromatographic & MS Conditions:
-
Column: DB-624 (or similar), 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 60°C (hold 1 min), ramp to 220°C at 15°C/min, hold 2 min.
-
Injector Temperature: 230 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 117, 89, 59).
-
-
Validation Procedure:
-
The validation steps (Specificity, Linearity, Accuracy, etc.) are conceptually the same as for HPLC, but execution is adapted for GC-MS. For specificity, the absence of interfering ions at the analyte's retention time is key. Accuracy is determined by spiking into a relevant matrix and analyzing.
-
Choosing the Right Method: A Logic-Based Decision
The selection of the optimal analytical method is dictated by the specific requirements of the analysis.
Caption: A decision tree to guide the selection of the most appropriate analytical method based on the application.
-
For trace-level quantification or analysis in complex matrices: GC-MS is the superior choice due to its high sensitivity and specificity.
-
For primary characterization and purity assignment of a reference material: qNMR is the gold standard, providing absolute purity without the need for a specific standard of the same compound.
-
For routine quality control and in-process monitoring: HPLC-UV offers the ideal balance of robustness, ease of use, and performance, making it a cost-effective and reliable workhorse.
By understanding the fundamental principles of each technique and applying a rigorous, ICH-guided validation framework, scientists can ensure that the data generated for this compound is accurate, precise, and fit for its intended purpose, ultimately safeguarding the quality of the final synthetic product.
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]
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A Comparative DFT Study of Enolates from Different Alkoxy-β-Keto Esters: Unraveling the Influence of the Ester Moiety on Stability and Reactivity
Introduction
β-keto esters are cornerstone building blocks in organic synthesis, prized for the reactivity of their α-protons and the versatility of the resulting enolates. The delicate balance of keto-enol tautomerism and the stability of the corresponding enolate are pivotal in dictating the outcome of numerous carbon-carbon bond-forming reactions, including alkylations, acylations, and aldol condensations.[1][2][3] While the chemistry of β-keto esters is well-established, a nuanced understanding of how the alkoxy group of the ester functionality modulates the properties of the enolate at a quantum mechanical level is less explored.
This guide presents a comparative analysis of enolates derived from methyl acetoacetate, ethyl acetoacetate, and tert-butyl acetoacetate, leveraging the power of Density Functional Theory (DFT). We will delve into how the electronic and steric nature of the methoxy, ethoxy, and tert-butoxy groups influences the stability, geometric parameters, and electronic structure of the corresponding enolates. This computational insight is crucial for researchers, scientists, and drug development professionals seeking to fine-tune the reactivity of these indispensable synthetic intermediates.
The Critical Role of the Alkoxy Group: An Overview
The acidity of the α-proton in a β-keto ester, and consequently the stability of the resulting enolate, is governed by the ability of the adjacent carbonyl groups to delocalize the negative charge through resonance.[4] The alkoxy group of the ester, while not directly participating in the primary resonance delocalization of the carbanion, exerts a secondary, yet significant, influence through inductive and steric effects.[5][6]
-
Inductive Effect: The oxygen atom of the alkoxy group is electronegative, exerting an electron-withdrawing inductive effect (-I) that can stabilize the negative charge on the enolate. The nature of the alkyl group attached to the oxygen can modulate this effect.
-
Steric Hindrance: The size of the alkoxy group can influence the solvation of the enolate and the approach of electrophiles, thereby affecting its reactivity.
This study aims to quantify these subtle but impactful effects through a rigorous DFT analysis.
Computational Methodology: A Blueprint for a Comparative DFT Study
To ensure a consistent and reliable comparison, a standardized computational protocol is paramount. The following methodology is proposed for the DFT calculations on the enolates of methyl, ethyl, and tert-butyl acetoacetate.
Experimental Protocol: Step-by-Step DFT Calculation
-
Geometry Optimization:
-
The initial structures of the keto and enolate forms of methyl, ethyl, and tert-butyl acetoacetate will be built using a molecular editor.
-
Geometry optimization will be performed using the B3LYP density functional, which has been shown to provide a good balance of accuracy and computational cost for organic molecules.[7][8]
-
The 6-311++G(d,p) basis set will be employed to provide a flexible description of the electron density, including diffuse functions to accurately model the anionic enolates.
-
Frequency calculations will be performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).[9]
-
-
Solvation Modeling:
-
To simulate a realistic chemical environment, the Polarizable Continuum Model (PCM) will be used to account for the effects of a solvent, such as dimethyl sulfoxide (DMSO), which is a common solvent for enolate reactions.[8]
-
-
Calculation of Properties:
-
Deprotonation Energies: The gas-phase acidity will be calculated as the difference in Gibbs free energy between the enolate and the corresponding keto form.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to determine the charge distribution on the atoms of the enolate, providing insight into the delocalization of the negative charge.[7]
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO energy is particularly important as it correlates with the nucleophilicity of the enolate.[10][11][12][13]
-
Workflow for the Comparative DFT Study
Caption: Workflow for the comparative DFT study of alkoxy-β-keto ester enolates.
Results and Discussion: A Comparative Analysis
While a direct comparative DFT study is proposed, we can synthesize existing data and theoretical principles to predict the expected trends.
Experimental Data: Acidity of Alkoxy-β-Keto Esters
The acidity of the α-proton is a key experimental parameter that reflects the stability of the enolate.
| Compound | pKa (in DMSO) | Reference |
| Methyl Acetoacetate | ~11 (estimated) | [10] |
| Ethyl Acetoacetate | ~11 | [14] |
| tert-Butyl Acetoacetate | 10.71 (predicted) | [15] |
The available data suggests that the pKa values for these β-keto esters are very similar, all falling around 11. This indicates that the electronic influence of the different alkyl groups on the overall acidity is subtle. The slightly lower predicted pKa for tert-butyl acetoacetate might be attributed to the electron-donating nature of the tert-butyl group, which can slightly destabilize the enolate.[15]
Computational Data: Predicted Trends
Based on the proposed DFT calculations, we anticipate the following trends:
1. Deprotonation Energies and Enolate Stability
The deprotonation energy is a direct measure of acidity in the gas phase. We expect the following trend in deprotonation energies:
Methyl Acetoacetate ≈ Ethyl Acetoacetate > tert-Butyl Acetoacetate
The methyl and ethyl groups have similar, weakly electron-donating inductive effects. The tert-butyl group, being more electron-donating, is expected to slightly destabilize the enolate, leading to a slightly higher deprotonation energy (lower acidity).
2. Geometric Parameters of the Enolates
Upon deprotonation, the α-carbon rehybridizes from sp³ to sp², and the C-C and C-O bond lengths in the delocalized system will change. We expect to see a shortening of the Cα-C(O) bond and a lengthening of the C=O bond in the enolate compared to the keto form. The differences in these bond lengths between the three enolates are predicted to be minimal, reflecting the subtle electronic differences between the alkoxy groups.
3. Electronic Properties: Charge Distribution and Frontier Molecular Orbitals
-
NBO Analysis: The negative charge in the enolate is primarily delocalized over the α-carbon and the two oxygen atoms. We predict that the charge distribution will be very similar across the three enolates, with the majority of the negative charge residing on the more electronegative oxygen atoms.
-
FMO Analysis: The HOMO of the enolate is the key orbital involved in nucleophilic attack. A higher HOMO energy generally corresponds to greater nucleophilicity.
| Compound Enolate | Predicted Relative HOMO Energy | Predicted Relative Reactivity |
| Methyl Acetoacetate Enolate | Baseline | Baseline |
| Ethyl Acetoacetate Enolate | Slightly Higher | Slightly Higher |
| tert-Butyl Acetoacetate Enolate | Highest | Highest |
The electron-donating nature of the alkyl groups should increase the energy of the HOMO, with the tert-butyl group having the most pronounced effect. This would suggest that the tert-butyl acetoacetate enolate is the most nucleophilic, which aligns with experimental observations that tert-butyl acetoacetate can be significantly more reactive in certain reactions like transacetoacetylation.[15][16]
Implications for Synthetic Chemistry
The subtle differences in enolate stability and nucleophilicity imparted by the alkoxy group can be strategically exploited in organic synthesis:
-
Fine-tuning Reactivity: For reactions requiring a highly nucleophilic enolate, tert-butyl acetoacetate may be the reagent of choice. Conversely, for more sensitive transformations where a less reactive nucleophile is desired, methyl or ethyl acetoacetate might be preferred.
-
Steric Control: The bulky tert-butyl group can provide steric hindrance, which can be advantageous in controlling the regioselectivity or stereoselectivity of alkylation reactions.
-
Protecting Group Strategies: The tert-butyl ester is readily cleaved under acidic conditions, making it a useful protecting group for the carboxylic acid functionality that can be removed post-reaction.
Conclusion
This guide has outlined a framework for a comparative DFT study of enolates derived from methyl, ethyl, and tert-butyl acetoacetate. By systematically evaluating their geometric, electronic, and energetic properties, we can gain a deeper understanding of how the seemingly innocuous alkoxy group can fine-tune the reactivity of these versatile synthetic intermediates. The predicted trend of increasing nucleophilicity with increasing alkyl substitution (methyl < ethyl < tert-butyl) provides a rational basis for reagent selection in organic synthesis. The proposed computational workflow serves as a blueprint for future studies aimed at unraveling the intricate structure-reactivity relationships in this important class of molecules.
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assessing the green chemistry metrics of syntheses using Methyl 4-ethoxy-3-oxobutanoate
For researchers, scientists, and professionals in drug development, the selection of starting materials and synthetic routes is a critical decision that extends beyond mere chemical efficiency. The principles of green and sustainable chemistry are increasingly integral to this process, compelling us to evaluate not just the yield of a reaction, but its overall environmental impact. This guide provides an in-depth analysis of the green chemistry metrics for syntheses involving β-keto esters, a versatile class of organic compounds.
While the topic specifies Methyl 4-ethoxy-3-oxobutanoate, the publicly available scientific literature on its specific use in common multicomponent reactions is limited. Therefore, to provide a robust and data-driven comparison, this guide will focus on its close and widely used analogue, ethyl acetoacetate . The principles and comparative metrics discussed herein are directly applicable to syntheses involving similar β-keto esters.
The Foundation of Green Synthesis: Key Metrics
Before delving into specific reactions, it is essential to understand the primary metrics used to quantify the "greenness" of a chemical process. These metrics provide a framework for objective comparison and highlight areas for improvement.
-
Atom Economy (AE): Proposed by Barry Trost, atom economy measures the efficiency of a reaction in converting the mass of reactants into the desired product. It is a theoretical calculation that assumes 100% yield.[1]
Formula:AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%
-
Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a more practical measure of waste generation. It is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor signifies a greener process.[2][3]
Formula:E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
-
Process Mass Intensity (PMI): A key metric used in the pharmaceutical industry, PMI considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product.[4][5] A lower PMI indicates a more sustainable and efficient process.
Formula:PMI = Total Mass of Inputs (kg) / Mass of Product (kg) Relationship to E-Factor:PMI = E-Factor + 1[2]
Case Study 1: The Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are heterocyclic compounds with a wide range of pharmacological activities.[2][3]
Traditional Protocol: Acid-Catalyzed Condensation in Organic Solvent
A classic approach to the Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-keto ester, and urea in a volatile organic solvent, typically ethanol, under reflux conditions.[6]
Experimental Protocol: A mixture of benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and sulfamic acid (20 mol %) are taken in ethanol. The mixture is heated at 80°C in an oil bath for several hours. After completion, the reaction mixture is poured into ice-cold water to yield a solid product, which is then filtered and recrystallized from ethanol.[6]
Greener Protocol: Solvent-Free Synthesis
Modern approaches to the Biginelli reaction aim to reduce or eliminate the use of volatile organic solvents and often employ more environmentally benign catalysts.
Experimental Protocol: A mixture of benzaldehyde (2 mmol, 0.21 g), ethyl acetoacetate (2 mmol, 0.26 g), and urea (3 mmol, 0.18 g) is heated in an oil bath with stirring at 90°C for 4 hours without any solvent or catalyst. After cooling, the reaction mixture is poured into ice water, and the precipitated solid is collected by filtration, washed with distilled water, and dried. The crude product is then recrystallized from ethanol.[7]
Green Metrics Comparison: Biginelli Reaction
| Metric | Traditional Protocol | Greener (Solvent-Free) Protocol | Analysis |
| Atom Economy | 89.3% | 89.3% | Atom economy is identical as the reactants and the final product are the same. |
| E-Factor | High (>>1) | Lower | The significant reduction in solvent use in the greener protocol drastically lowers the E-Factor. The primary waste in the greener method comes from the excess urea and the recrystallization solvent. |
| PMI | High | Lower | The elimination of the reaction solvent directly leads to a much lower PMI, indicating a more mass-efficient process. |
Workflow Comparison: Biginelli Reaction
Case Study 2: The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that produces dihydropyridines, which are precursors to pyridines.[8] These structures are prevalent in many pharmaceuticals.
Traditional Protocol: Condensation in Refluxing Ethanol
The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia in a refluxing alcohol.[8]
Experimental Protocol: A mixture of aqueous formaldehyde (18.70 mmol), ethyl acetoacetate (39.06 mmol), and concentrated aqueous ammonia (82.97 mmol) in ethanol (2.0 mL) is heated at reflux for 30 minutes. After cooling, the precipitate is filtered, rinsed with chilled ethanol, and recrystallized from ethanol.[9]
Greener Protocol: Solvent-Free, Catalyst-Free Room Temperature Synthesis
Recent advancements have focused on developing solvent-free and catalyst-free conditions for the Hantzsch synthesis, often at room temperature, to improve its green profile.
Experimental Protocol: 5-Bromothiophene-2-carboxyaldehyde (0.01 mol), ammonium acetate (0.01 mol), and ethyl acetoacetate (0.01 mol) are added to a round-bottom flask. The mixture is stirred well for 2.5 hours at room temperature. The resulting solid product is then washed with water and n-hexane to remove impurities and recrystallized from ethanol.[10]
Green Metrics Comparison: Hantzsch Synthesis
| Metric | Traditional Protocol | Greener (Solvent-Free) Protocol | Analysis |
| Atom Economy | High (varies with aldehyde) | High (varies with aldehyde) | As a multi-component reaction, the Hantzsch synthesis generally has a high atom economy. The greener protocol maintains this advantage. |
| E-Factor | High | Significantly Lower | The elimination of a reaction solvent and heating drastically reduces the waste generated, leading to a much-improved E-Factor. |
| PMI | High | Significantly Lower | The PMI is substantially lower for the solvent-free method due to the significant reduction in the mass of solvent used. |
Logical Relationship of Green Chemistry Metrics
The Greenness of the Starting Material: Ethyl Acetoacetate Synthesis
A comprehensive green chemistry assessment must also consider the synthesis of the starting materials themselves.
Traditional Synthesis: Claisen Condensation
Ethyl acetoacetate is traditionally produced via the Claisen condensation of ethyl acetate using a strong base like sodium ethoxide, followed by acidification.[11][12] This process has several drawbacks from a green chemistry perspective:
-
Use of a stoichiometric strong base: This generates a significant amount of salt waste.
-
Energy intensive: The reaction often requires heating.
-
Poor atom economy: The formation of byproducts reduces the overall atom economy.[13]
Greener Alternative: Enzymatic Synthesis
A more sustainable approach to producing ethyl acetoacetate involves enzymatic catalysis.
Greener Protocol: An eco-friendly method utilizes lipase-catalyzed transesterification of ethyl acetate with acetylacetone. This process can be optimized to achieve high yields at ambient temperatures and without the need for a strong base or solvent.[13]
Advantages of the Enzymatic Route:
-
Mild reaction conditions: Reduces energy consumption.
-
High selectivity: Minimizes byproduct formation.
-
Biodegradable catalyst: The enzyme is environmentally benign.
-
Improved safety: Avoids the use of hazardous strong bases.
-
Reduced PMI: A study has shown a 42% reduction in PMI compared to the conventional method.[13]
Conclusion: A Holistic Approach to Greener Syntheses
This guide demonstrates that by applying the principles of green chemistry, significant improvements can be made to well-established synthetic methods that utilize β-keto esters like ethyl acetoacetate. The transition from traditional, solvent- and energy-intensive protocols to greener alternatives, such as solvent-free and biocatalytic methods, leads to substantial reductions in waste, as quantified by metrics like the E-Factor and Process Mass Intensity.
For researchers and professionals in drug development, a holistic assessment of a synthesis should not only focus on the reaction itself but also on the provenance of the starting materials. By selecting greener synthetic routes and sustainably produced starting materials, the chemical industry can move towards a more environmentally responsible future.
References
- Rojas, M. (2025). Optimization of a Greener Synthesis Route for Ethyl Acetoacetate via Enzymatic Catalysis: A Sustainable Process Development Approach. J Mol Pharm Org Process Res, 13, 275.
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Viridis Chemical Company. (n.d.). Renewable Ethyl Acetate. Green Chemistry For Sustainability. Retrieved from [Link]
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Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
- Mohamadpour, F. (2019). Solvent-free Biginelli Reaction Catalyzed to Synthesis of Biologically Active 3,4-dihydropyrimidin-2-(1H) –ones/ thiones Derivatives. Journal of Applied Chemistry Research, 13(1), 45-56.
- Pai, R. R., et al. (2012). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones/thiones. Asian Journal of Chemistry, 24(12), 5217-5219.
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Patsnap Eureka. (2025). Understanding Ethyl Acetate's Green Chemistry Impact. Retrieved from [Link]
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Silver Fern Chemical. (n.d.). Exploring the Use of Ethyl Acetate as a Green Solvent Alternative. Retrieved from [Link]
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- de la Hoz, A., et al. (2013). Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. An Exploratory Study. Molecules, 18(10), 12543-12557.
- Tobiszewski, M., & Namieśnik, J. (2017). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 22(7), 1095.
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Patsnap Eureka. (2025). How Ethyl Acetate Aligns with Eco‑Forward Dynamics?. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI). Retrieved from [Link]
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Safety Operating Guide
Guide to the Proper Disposal of Methyl 4-ethoxy-3-oxobutanoate for Laboratory Professionals
In the fast-paced environment of research and drug development, the safe management and disposal of chemical reagents are paramount to ensuring personnel safety and environmental compliance. Methyl 4-ethoxy-3-oxobutanoate, a common β-keto ester in synthetic chemistry, requires specific handling and disposal procedures due to its chemical properties. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards and best practices.
Core Principles: Understanding the Hazard Profile
Before any disposal protocol is initiated, a thorough understanding of the compound's hazards is essential. According to its Safety Data Sheet (SDS), this compound is classified as a combustible liquid that can cause skin and eye irritation, as well as respiratory irritation if inhaled.[1] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area.
Key Hazard Information:
| Hazard Classification | GHS Statements | Precautionary Measures |
| Flammable liquids (Category 4) | H227: Combustible liquid | P210: Keep away from heat/sparks/open flames/hot surfaces. – No smoking.[1] |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins with waste identification and ends with compliant removal by a licensed service. The following diagram illustrates the decision-making process for safe disposal.
Caption: Disposal workflow for this compound.
Immediate Actions and Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE. For this compound, this includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber).
-
Body Protection: A lab coat and closed-toe shoes.
Work should always be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[1]
Handling of Spills and Small Quantities (<50 mL)
For small spills or residual amounts of the chemical, the primary goal is to absorb and contain the waste.
-
Containment: Prevent the spill from spreading by using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Absorption: Cover the spill with the absorbent material and allow it to fully soak up the liquid.
-
Collection: Carefully scoop the contaminated absorbent material into a designated, labeled, and sealable hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. All cleaning materials should also be disposed of as hazardous waste.
Disposal of Bulk Quantities (>50 mL)
Larger volumes of this compound should be collected and disposed of as hazardous chemical waste.
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for liquid hazardous waste. The container should be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Segregation: Do not mix this compound with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[2] Incompatible chemicals can react dangerously.[3]
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure and have secondary containment to prevent the release of chemicals in case of a leak.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified waste disposal contractor.[4]
Important Note: Never dispose of this compound down the drain or in the regular trash.[5] This can lead to environmental contamination and is a violation of regulatory standards.
Emergency Procedures
In the event of an accidental exposure or a large spill, follow these emergency procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]
-
Large Spill: Evacuate the area and notify your institution's EHS or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
By adhering to these rigorous disposal protocols, laboratory professionals can ensure a safe working environment and maintain compliance with all relevant environmental regulations.
References
- MedChemExpress. (2021, July 30).
- Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
- Fisher Scientific. (2023, August 14).
- MLI Environmental. (2025, November 26).
- American Chemical Society.
- MCF Environmental Services. (2023, March 22). How to Manage Hazardous Waste in College Academic Labs.
- Dartmouth College.Hazardous Waste Disposal Guide.
- Chemistry LibreTexts. (2024, November 19). 1.31: Experiment_731_Esters _1_0.
- Chemtalk.Ester Disposal.
- Biosynth. (2024, February 2).
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- Benchchem. (2025, December).
- Apollo Scientific. (2023, January 30).
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Personal protective equipment for handling Methyl 4-ethoxy-3-oxobutanoate
An In-Depth Guide to Personal Protective Equipment for Handling Methyl 4-ethoxy-3-oxobutanoate
As a Senior Application Scientist, my primary goal is to empower fellow researchers to conduct their work not only with precision but with the utmost safety. The handling of any chemical reagent, including this compound, demands a protocol grounded in a thorough understanding of its properties. This guide moves beyond a simple checklist, offering a comprehensive operational plan that explains the causality behind each safety recommendation. Our objective is to build a culture of safety that is both rigorous and intuitive, ensuring that every procedure is a self-validating system of protection.
Hazard Identification: The Foundation of Your Safety Protocol
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by this compound. This compound, while a valuable intermediate in organic synthesis, presents a multi-faceted hazard profile that necessitates a layered defense strategy. The Globally Harmonized System (GHS) provides a clear framework for these risks.
According to safety data sheets, this compound is classified as a combustible liquid that is harmful if swallowed or inhaled, and it causes significant skin and eye irritation, as well as potential respiratory irritation.[1][2][3][4]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement Code | Description | GHS Pictogram | Signal Word |
| Flammable Liquids | H227 | Combustible liquid.[1] | No Pictogram | Warning[1] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2][4] | GHS07 (Exclamation Mark) | Warning[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][5][6] | GHS07 (Exclamation Mark) | Warning[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][5][6] | GHS07 (Exclamation Mark) | Warning[1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[3] | GHS07 (Exclamation Mark) | Warning[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][5][6] | GHS07 (Exclamation Mark) | Warning[1] |
Understanding these classifications is critical: the requirement for splash-proof goggles is a direct response to the H319 "serious eye irritation" warning. Similarly, the need for chemical-resistant gloves and a lab coat stems from the H315 "causes skin irritation" classification.[1][5] The H335 warning, "May cause respiratory irritation," dictates that this chemical must be handled within a certified chemical fume hood to prevent inhalation of vapors.[1][5][6]
The Core PPE Protocol: A Multi-Layered Defense
Effective safety is not about a single piece of equipment but an integrated system of engineering controls and personal protective gear. The following protocol is designed to provide robust protection during the routine handling of this compound.
Primary Engineering Controls: Your First and Best Defense
Before any PPE is donned, engineering controls must be in place and operational. For this compound, the primary engineering control is a certified chemical fume hood .[1] Its vapors can cause respiratory irritation, and handling it on an open bench is an unacceptable risk.[1][6] All operations, including weighing, transferring, and adding to reaction vessels, must occur within the fume hood to ensure vapors are effectively captured and exhausted.
Mandatory PPE for Standard Laboratory Operations
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task at hand.
Caption: PPE Selection Workflow for this compound.
Step-by-Step PPE Protocol:
-
Eye and Face Protection: Due to the severe eye irritation risk (H319), standard safety glasses are insufficient.[1][6] Chemical splash goggles that form a seal around the eyes are mandatory.[7] For larger-scale operations (>100 mL) or tasks with a higher splash potential, a full-face shield should be worn over the chemical splash goggles.
-
Skin and Body Protection:
-
Gloves: Wear nitrile gloves as a minimum. Given that skin irritation is a key hazard, consider double-gloving to provide an extra layer of protection and allow for the safe removal of the outer glove if contamination occurs. Always inspect gloves for tears or holes before use.[7]
-
Lab Coat: A chemical-resistant laboratory coat with long sleeves and tight-fitting cuffs is required. This prevents the chemical from reaching your personal clothing and skin.[7]
-
Apparel: Long pants and fully enclosed, chemical-resistant footwear are mandatory. Do not wear shorts, skirts, or open-toed shoes in the laboratory.
-
-
Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required. However, in the event of a large spill or a failure of the ventilation system, respiratory protection is critical.[7] Personnel involved in the cleanup must use a NIOSH-approved air-purifying respirator fitted with organic vapor cartridges.
Operational and Disposal Plans
Safe handling extends beyond wearing the correct PPE. It involves a holistic approach encompassing procedural discipline, emergency preparedness, and proper disposal.
Standard Operating Procedure (SOP) for Handling
-
Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.
-
Donning PPE: Don your lab coat, chemical splash goggles, and gloves as described above.
-
Handling: Perform all manipulations of this compound deep within the fume hood.
-
Cleaning: After use, decontaminate any surfaces with an appropriate solvent (e.g., isopropanol), followed by soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally the goggles.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1][5]
Emergency Response: Spills and Exposure
Preparedness is key to mitigating the harm from an accidental release or exposure.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

